Product packaging for Glucobrassicanapin(Cat. No.:)

Glucobrassicanapin

カタログ番号: B1235319
分子量: 387.4 g/mol
InChIキー: XMJFVIGTHMOGNZ-AHMUMSBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Glucobrassicanapin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 6-[(sulfooxy)imino]hex-1-en-6-yl group attached to the anomeric sulfur. It is a conjugate acid of a this compound(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO9S2 B1235319 Glucobrassicanapin

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H21NO9S2

分子量

387.4 g/mol

IUPAC名

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate

InChI

InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1

InChIキー

XMJFVIGTHMOGNZ-AHMUMSBHSA-N

SMILES

C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

異性体SMILES

C=CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

正規SMILES

C=CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

製品の起源

United States

Foundational & Exploratory

Glucobrassicanapin: A Technical Guide to its Discovery, Isolation, and Analysis in Brassica Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicanapin is a significant member of the glucosinolate family, a class of sulfur-containing secondary metabolites predominantly found in the Brassicaceae family.[1] These compounds and their hydrolysis products, particularly isothiocyanates, are of considerable interest to the scientific community due to their potential roles in plant defense and their impact on human health, including anticarcinogenic properties.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from Brassica species, offering detailed experimental protocols and data for researchers in phytochemistry, pharmacology, and drug development.

Quantitative Distribution of this compound in Brassica Species

The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species. Environmental conditions and cultivation practices can also influence its content.[2] The following table summarizes the quantitative data of this compound found in various Brassica species, as reported in the literature.

Brassica SpeciesCultivar/VarietyPlant PartThis compound Content (µmol/kg DW)Reference
Brassica rapa L. ssp. pekinensisChinese Cabbage (60 germplasms)Leaves545.60 to 10,344.70[4]
Brassica rapaTurnip Greens (Cultivar 163N7)Leaves~1500[5]
Brassica rapaVegetable TurnipLeaves60,000 (µmol/100g FW)[6]
Brassica napus-LeavesDominant Glucosinolate[7]
Brassica Germplasm (89 accessions)Various-up to 9803.82[8]

Experimental Protocols

Extraction of this compound

A common method for extracting glucosinolates, including this compound, from Brassica plant material involves the use of boiling methanol to inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the glucosinolates upon tissue disruption.[3][9]

Materials:

  • Freeze-dried and powdered Brassica plant material

  • 70% (v/v) Methanol

  • Water bath

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.2 µm)

Protocol:

  • Weigh approximately 100 mg of freeze-dried plant material into a microcentrifuge tube.[10]

  • To inactivate myrosinase, immerse the sample in a boiling water bath for 5 minutes.[3]

  • Add 1.5 mL of boiling 70% methanol to the tube.[9]

  • Incubate the mixture in a water bath at 70°C for 5 minutes with occasional vortexing.[9]

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[9]

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet twice more, combining all supernatants.[9]

  • Filter the combined supernatant through a 0.2 µm syringe filter.[10]

  • The resulting extract contains crude glucosinolates and can be stored at -20°C for further purification and analysis.[3]

Isolation and Purification of this compound

For the isolation of individual glucosinolates like this compound, anion-exchange chromatography is a widely used and effective technique.[11]

Materials:

  • DEAE-Sephadex A-25 or similar anion-exchange resin

  • Sodium acetate solution (0.5 M)

  • Crude glucosinolate extract

  • Ultrapure water

Protocol:

  • Prepare an anion-exchange column by packing a suitable column with DEAE-Sephadex A-25 resin.

  • Activate the resin by washing it with 0.5 M sodium acetate solution.[9]

  • Equilibrate the column with ultrapure water.

  • Load the crude glucosinolate extract onto the column.

  • Wash the column with ultrapure water to remove neutral and cationic impurities.

  • The bound glucosinolates are then desulfated on-column by adding a purified sulfatase solution and allowing it to react overnight at room temperature.[12]

  • Elute the desulfo-glucosinolates with ultrapure water.[9]

  • The collected fractions can then be analyzed by HPLC to identify and quantify this compound. For preparative isolation of the intact glucosinolate, elution can be performed with a suitable salt solution (e.g., potassium nitrate).[3]

Identification and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the unequivocal identification and precise quantification of this compound.[10]

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., Inertsil ODS-3, 150 mm × 3.0 mm, 3 µm)[10]

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

  • Mobile Phase A: Acetonitrile[10]

  • Mobile Phase B: Water[10]

  • Gradient: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity.[10]

  • Flow Rate: 0.4 mL/min[10]

  • Injection Volume: 5 µL[10]

  • Column Temperature: 40°C[10]

Mass Spectrometry Conditions (example for identification):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Analysis: The precursor ion for this compound ([M-H]⁻ at m/z 386.0582) is selected and fragmented to produce characteristic product ions (e.g., m/z 259, 208, 144, and 96.95 for HSO₄⁻).[13]

Quantification: Quantification is typically performed using an external standard curve of a known glucosinolate, such as sinigrin, and applying a relative response factor for this compound.[9][14]

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of this compound

The biological activity of this compound is primarily attributed to its hydrolysis products. This enzymatic reaction is catalyzed by the myrosinase enzyme (a thioglucosidase), which is physically separated from glucosinolates in intact plant tissue.[15][16] Upon tissue damage, such as chewing by an herbivore or food processing, myrosinase comes into contact with this compound, initiating the hydrolysis process.[17]

G Enzymatic Hydrolysis of this compound This compound This compound UnstableAglycone Unstable Aglycone This compound->UnstableAglycone + H₂O Myrosinase Myrosinase (Thioglucosidase) Myrosinase->UnstableAglycone Catalyzes Glucose D-Glucose UnstableAglycone->Glucose Isothiocyanate 4-Pentenyl Isothiocyanate UnstableAglycone->Isothiocyanate Spontaneous Rearrangement Sulfate Sulfate UnstableAglycone->Sulfate

Caption: Enzymatic breakdown of this compound by myrosinase.

General Experimental Workflow for this compound Analysis

The process of analyzing this compound from Brassica species follows a structured workflow, from sample preparation to data analysis.

G Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_data Data Processing Harvest Harvest Brassica Plant Material FreezeDry Freeze-Drying & Milling Harvest->FreezeDry Extraction Methanol Extraction (Myrosinase Inactivation) FreezeDry->Extraction Purification Anion-Exchange Chromatography Extraction->Purification HPLC HPLC-MS/MS Analysis Purification->HPLC Identification Identification (MS/MS Spectra) HPLC->Identification Quantification Quantification (Standard Curve) HPLC->Quantification

References

Biological function of Glucobrassicanapin in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassica species, plays a pivotal role in plant defense against a wide array of herbivores and pathogens. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its enzymatic hydrolysis upon tissue damage, and the subsequent biological activities of its breakdown products. We will detail the intricate signaling pathways, primarily involving jasmonic acid and salicylic acid, that regulate this compound accumulation in response to biotic threats. Furthermore, this guide presents quantitative data on this compound concentrations in various Brassica tissues, alongside detailed experimental protocols for its extraction and analysis. Visual representations of the biochemical and signaling pathways are provided to facilitate a comprehensive understanding of this crucial plant defense mechanism.

Introduction

Plants have evolved sophisticated chemical defense systems to protect themselves from a multitude of biotic stressors. Among these, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a classic example of a potent, inducible defense mechanism, particularly characteristic of the Brassicaceae family[1]. Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites that, upon tissue damage, are hydrolyzed by the enzyme myrosinase into biologically active compounds, including isothiocyanates, nitriles, and thiocyanates[1].

This compound (4-pentenyl glucosinolate) is a prominent aliphatic glucosinolate derived from the amino acid methionine. Its hydrolysis products are known to be effective deterrents against generalist herbivores and have inhibitory effects on various microbial pathogens[1]. The concentration and composition of this compound can vary significantly between different Brassica species and even within different tissues of the same plant, and its production is tightly regulated by complex signaling networks in response to environmental cues. Understanding the intricacies of this compound's function is crucial for developing pest-resistant crops and for exploring its potential in pharmaceutical applications.

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be divided into three main stages: (1) chain elongation of the precursor amino acid, methionine; (2) formation of the core glucosinolate structure; and (3) secondary modifications of the side chain.

Chain Elongation of Methionine

The carbon backbone of this compound is derived from methionine, which undergoes a series of chain elongation cycles. Each cycle adds a methylene group to the amino acid side chain. This process involves a condensation reaction with acetyl-CoA, followed by isomerization and oxidative decarboxylation, catalyzed by a series of enzymes including methylthioalkylmalate synthases (MAMs), isopropylmalate isomerases (IPMIs), and isopropylmalate dehydrogenases (IPMDHs)[2]. For this compound, with a five-carbon side chain, methionine undergoes two such elongation cycles to form dihomomethionine.

Core Glucosinolate Structure Formation

Dihomomethionine is then converted into the core glucosinolate structure through a series of reactions catalyzed by several key enzyme families:

  • Cytochrome P450 monooxygenases (CYP79s): Dihomomethionine is first converted to an aldoxime by CYP79F enzymes.

  • Cytochrome P450 monooxygenases (CYP83s): The aldoxime is then oxidized to a thiohydroximic acid by CYP83A1.

  • Glucosyltransferases (UGTs): A glucose molecule is added to the thiohydroximic acid by UDP-glucose:thiohydroximate S-glucosyltransferases (UGT74s) to form a desulfoglucosinolate.

  • Sulfotransferases (SOTs): Finally, a sulfate group is added by sulfotransferases (SOT16, SOT17, or SOT18) to produce the final this compound molecule.

Glucobrassicanapin_Biosynthesis Met Methionine HomoMet Homomethionine Met->HomoMet Chain Elongation (MAM, IPMI, IPMDH) DiHomoMet Dihomomethionine HomoMet->DiHomoMet Chain Elongation (MAM, IPMI, IPMDH) Aldoxime Aldoxime DiHomoMet->Aldoxime CYP79F Thiohydroximic_acid Thiohydroximic acid Aldoxime->Thiohydroximic_acid CYP83A1 DesulfoGBC Desulfothis compound Thiohydroximic_acid->DesulfoGBC UGT74 GBC This compound DesulfoGBC->GBC SOT

Biosynthesis pathway of this compound.

Hydrolysis of this compound: The "Mustard Oil Bomb"

In intact plant tissues, this compound and the enzyme myrosinase are physically separated. However, when the tissue is damaged, for instance by herbivore feeding or pathogen invasion, they come into contact, triggering a rapid hydrolysis reaction. Myrosinase cleaves the glucose molecule from this compound, resulting in an unstable aglycone. This aglycone then spontaneously rearranges to form various biologically active compounds, primarily 4-pentenyl isothiocyanate.

Glucobrassicanapin_Hydrolysis GBC This compound Aglycone Unstable Aglycone GBC->Aglycone Hydrolysis Glucose Glucose Isothiocyanate 4-Pentenyl Isothiocyanate Aglycone->Isothiocyanate Spontaneous rearrangement Myrosinase Myrosinase (upon tissue damage) Myrosinase->GBC

Myrosinase-catalyzed hydrolysis of this compound.

The isothiocyanates produced are highly reactive and are the primary agents of defense. They can deter feeding by generalist herbivores and exhibit toxicity towards a range of insects and pathogens.

Signaling Pathways Regulating this compound Accumulation

The accumulation of this compound is not static but is dynamically regulated by a complex network of signaling pathways that are activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) pathways are the central players in this regulation.

Jasmonic Acid (JA) Signaling

Herbivore attack and tissue wounding are potent inducers of the JA signaling pathway. The perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) leads to the synthesis of jasmonoyl-isoleucine (JA-Ile), the active form of JA. JA-Ile binds to its receptor, COI1, which leads to the degradation of JAZ repressor proteins. This, in turn, releases transcription factors such as MYC2, MYC3, and MYC4, which activate the expression of glucosinolate biosynthesis genes, including those responsible for this compound production, such as MYB28 and MYB29[3].

JA_Signaling_Pathway Herbivore_Attack Herbivore Attack / Wounding JA_Biosynthesis JA Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 JAZ JAZ (Repressor) COI1->JAZ promotes degradation MYC2 MYC2/MYC3/MYC4 JAZ->MYC2 represses MYB28_29 MYB28/MYB29 MYC2->MYB28_29 activates GSL_Biosynthesis_Genes Glucosinolate Biosynthesis Genes MYB28_29->GSL_Biosynthesis_Genes activates GBC_Accumulation This compound Accumulation GSL_Biosynthesis_Genes->GBC_Accumulation

Jasmonic acid signaling pathway for this compound accumulation.
Salicylic Acid (SA) Signaling

Infection by biotrophic and hemibiotrophic pathogens typically activates the SA signaling pathway. Pathogen-associated molecular patterns (PAMPs) are recognized by plant receptors, leading to the accumulation of SA. SA then activates the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which in turn modulates the expression of defense-related genes. The interaction between SA and glucosinolate biosynthesis is complex and can be antagonistic to the JA pathway. However, some studies suggest that SA can also positively influence the accumulation of certain glucosinolates under specific conditions[4][5].

Quantitative Data on this compound Concentration

The concentration of this compound varies significantly depending on the Brassica species, cultivar, plant tissue, and environmental conditions. The following tables summarize representative data from the literature.

Brassica SpeciesTissueThis compound Concentration (µmol/g DW) - ControlThis compound Concentration (µmol/g DW) - Herbivore InducedReference
Brassica napus (Oilseed Rape)Leaves~1.5~2.5[6][7]
Brassica oleracea var. italica (Broccoli)Florets0.5 - 2.0Not specified[8][9]
Brassica rapa ssp. pekinensis (Chinese Cabbage)Leaves0.037 - 1.318Not specified[10]
Brassica oleracea CultivarTissuePredominant GlucosinolatesThis compound Concentration (µmol/g DW)Reference
Brussels SproutsSproutsSinigrin, Gluconapin, GlucobrassicinNot specified as predominant[8]
CabbageHeadSinigrin, GlucobrassicinNot specified as predominant[8]
CauliflowerCurdSinigrin, GlucobrassicinNot specified as predominant[8]
KaleLeavesSinigrin, GlucobrassicinNot specified as predominant[8]

Experimental Protocols

Extraction of Glucosinolates from Brassica Leaves

This protocol describes a common method for extracting intact glucosinolates for subsequent analysis.

Materials:

  • Fresh or freeze-dried Brassica leaf tissue

  • Liquid nitrogen

  • 70% (v/v) methanol, pre-heated to 70°C

  • Centrifuge tubes (50 mL)

  • Water bath at 70°C

  • Centrifuge

  • DEAE Sephadex A-25

  • Poly-prep columns

  • Purified sulfatase solution (Helix pomatia)

  • Ultrapure water

Procedure:

  • Weigh approximately 500 mg of freeze-dried leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powder to a 50 mL centrifuge tube containing 10 mL of pre-heated 70% methanol.

  • Vortex the tube vigorously to ensure thorough mixing.

  • Incubate the tube in a 70°C water bath for 20 minutes to inactivate myrosinase activity.

  • Allow the tube to cool to room temperature and then centrifuge at 3000 rpm for 10 minutes.

  • Prepare a DEAE Sephadex A-25 column by adding a slurry of the resin to a poly-prep column and allowing it to settle.

  • Carefully apply 3 mL of the supernatant from the centrifuged sample to the top of the Sephadex column. Allow the extract to flow through the column by gravity.

  • Wash the column with 2 x 1 mL of ultrapure water to remove impurities.

  • To desulfate the glucosinolates, apply 75 µL of purified sulfatase solution to the column and let it react overnight at room temperature.

  • Elute the desulfoglucosinolates from the column by adding 2 x 0.5 mL of ultrapure water.

  • Collect the eluate for HPLC-MS analysis.

Workflow for Glucosinolate Extraction.
Analysis of this compound by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

A typical gradient might be:

  • 0-2 min: 5% B

  • 2-20 min: 5-95% B (linear gradient)

  • 20-25 min: 95% B

  • 25-26 min: 95-5% B

  • 26-30 min: 5% B

MS Detection:

  • Electrospray ionization (ESI) in negative ion mode.

  • Monitor for the specific m/z of desulfo-glucobrassicanapin.

Quantification:

  • Generate a standard curve using a purified this compound standard.

  • Calculate the concentration in the samples based on the peak area relative to the standard curve.

Conclusion

This compound is a key component of the chemical defense arsenal of Brassica plants. Its biosynthesis from methionine is a well-defined pathway, and its activation through myrosinase-catalyzed hydrolysis upon tissue damage leads to the production of potent defensive compounds. The regulation of this compound accumulation via the jasmonic acid and salicylic acid signaling pathways highlights the plant's ability to mount a tailored defense response to different biotic threats. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating plant-herbivore and plant-pathogen interactions, as well as for those exploring the potential of these natural compounds in agriculture and medicine. Further research into the intricate regulatory networks and the full spectrum of biological activities of this compound and its derivatives will continue to advance our understanding of plant chemical ecology and open new avenues for practical applications.

References

Glucobrassicanapin in Brassicaceae: A Technical Guide to Natural Occurrence, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates (GSLs) are a class of sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales, which includes the economically important Brassicaceae family. These compounds and their hydrolysis products are significant for their roles in plant defense, human health, and the flavor profiles of many common vegetables. Glucobrassicanapin (GBN), an aliphatic glucosinolate, is one such compound found across various Brassica species. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound, detailed experimental protocols for its quantification, and visualizations of relevant biological and experimental pathways.

Natural Occurrence and Distribution of this compound

This compound is a but-3-enyl glucosinolate predominantly found in the vegetative and reproductive tissues of various dicotyledonous plants, especially within the Brassicaceae family[1]. Its concentration and distribution are highly variable, influenced by the plant's species, cultivar, developmental stage, and the specific tissue examined[2].

1.1. Occurrence in Brassicaceae Species

This compound has been identified in numerous economically important Brassica species, including:

  • Brassica napus (Rapeseed, Rutabaga): GBN is a significant glucosinolate in B. napus. In oilseed and leafy crop types of B. napus, this compound can be the main glucosinolate found in the leaves[3]. It is also present in the seeds, though often in lower concentrations relative to other aliphatic glucosinolates like progoitrin and gluconapin[3][4][5].

  • Brassica rapa (Turnip, Chinese Cabbage, Pak Choi): GBN is one of the most abundant glucosinolates in the Brassica rapa group[6]. In Chinese cabbage (B. rapa ssp. pekinensis), GBN content can vary widely, with some germplasms showing high accumulation[7][8]. Turnip leaves, in particular, can be enriched in both gluconapin and this compound[6].

  • Brassica oleracea (Cabbage, Broccoli, Brussels Sprouts): While often dominated by other glucosinolates like sinigrin or glucoraphanin, GBN is also present in various B. oleracea cultivars[9][10]. Its concentration is generally lower in this group compared to B. napus and B. rapa.

1.2. Distribution within Plant Tissues

The concentration of this compound exhibits significant variation between different plant organs.

  • Seeds vs. Leaves: Glucosinolate concentration is generally higher in seeds than in leaves across Brassica species[2][3][4]. However, the profile of individual glucosinolates can differ. In B. napus, while progoitrin is often the main glucosinolate in seeds, this compound can be the predominant one in the leaves of certain varieties[3][4]. A study on B. napus identified GBN as one of the most abundant GSLs in leaves[5].

  • Roots, Shoots, and Sprouts: Studies comparing various tissues have found that seeds typically have the highest total GSL concentrations, while shoots have the lowest[2]. Aliphatic GSLs, including GBN, are generally highest in seeds, followed by sprouts, shoots, and roots[2].

  • Intra-Leaf Distribution: The distribution of GSLs can even vary within a single leaf. In kimchi cabbage, higher GSL content is often observed in the proximal half and white sections of the leaves[11].

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound (GBN) content in various Brassicaceae species and tissues as reported in the cited literature. Direct comparison between studies should be approached with caution due to differences in analytical methods, growing conditions, and cultivars.

Table 1: this compound (GBN) Content in Brassica napus

Cultivar/TypeTissueGBN Content (μmol·g⁻¹ DW)Reference
Leafy CropsLeaves11.08[3]
Oilseed CropsLeaves~2-10 (approx.)[3]
Forage CropsLeaves~1-5 (approx.)[3]
Root VegetablesLeaves~1-3 (approx.)[3]
VariousSeedsPresent, but not the main GSL[3][5]

DW = Dry Weight

Table 2: this compound (GBN) Content in Brassica rapa

Cultivar/TypeTissueGBN ContentUnitReference
Chinese Cabbage-545.60 - 10,344.70μmol·kg⁻¹ DW[7][8]
Vegetable TurnipLeaves60.0μmol·100g⁻¹ FW[6]
Various Accessions-Abundant-[6]

DW = Dry Weight; FW = Fresh Weight

Table 3: this compound (GBN) Content in Brassica oleracea

Cultivar/TypeGBN Content (μmol·100g⁻¹ FW)Reference
Broccoli 'Alborada'8.4[9]
Brussels SproutsIdentified as a major GSL alongside sinigrin, progoitrin, and glucobrassicin[12]

FW = Fresh Weight

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires a multi-step process involving extraction, purification, and analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The most common methods involve the analysis of desulfated glucosinolates[13][14].

3.1. Sample Preparation

  • Harvesting and Freezing: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until further processing[15].

  • Lyophilization (Freeze-Drying): Freeze-dry the plant material to remove water, which allows for accurate dry weight measurements and improves sample stability.

  • Grinding: Grind the lyophilized tissue into a fine, homogenous powder using a mortar and pestle or a ball mill.

3.2. Extraction of Intact Glucosinolates

  • Solvent Preparation: Prepare a solution of 70% methanol in ultrapure water[13][14].

  • Extraction:

    • Weigh approximately 100-500 mg of the dried, powdered plant material into a centrifuge tube[14].

    • Add hot (70-75°C) 70% methanol. The high temperature is crucial for inactivating myrosinase enzymes, which would otherwise hydrolyze the glucosinolates[13][16].

    • Place the tubes in a water bath at 70-75°C for 20 minutes, vortexing occasionally[14][16].

  • Centrifugation: After cooling to room temperature, centrifuge the mixture (e.g., at 3000 rpm for 6 minutes) to pellet the solid plant material[14].

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted glucosinolates.

3.3. Purification and Desulfation This step uses anion-exchange chromatography to purify the glucosinolates and an enzymatic reaction to remove the sulfate group, which improves chromatographic separation on reverse-phase columns.

  • Column Preparation: Prepare a small column with an anion-exchange resin such as DEAE-Sephadex A-25[14].

  • Loading: Apply the crude glucosinolate extract (supernatant) to the prepared column. The negatively charged glucosinolates will bind to the positively charged resin.

  • Washing: Wash the column with ultrapure water or a weak buffer (e.g., 20 mM sodium acetate) to remove unbound impurities[13].

  • Desulfation: Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and allow it to react overnight at room temperature. This enzyme cleaves the sulfate group from the glucosinolates, converting them to their desulfo-analogs[13].

  • Elution: Elute the resulting desulfoglucosinolates from the column with ultrapure water[13]. The eluate can then be freeze-dried and reconstituted in a known volume of water for analysis.

3.4. Analytical Quantification by HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is used[13][14].

  • Column: A C18 reverse-phase column is typically employed for separation (e.g., 2.1 x 50 mm, 3 µm)[14].

  • Mobile Phase: A gradient elution is commonly used with two solvents:

    • Solvent A: Ultrapure water.

    • Solvent B: Acetonitrile or methanol[17].

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds[17].

  • Detection: Desulfoglucosinolates are detected by UV absorbance at 229 nm[14].

  • Quantification: Peaks are identified by comparing their retention times to those of known standards (e.g., desulfo-sinigrin). Quantification is performed by relating the peak area to a calibration curve of the standard, using appropriate response factors for individual glucosinolates where available[17].

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for Glucosinolate Analysis

The following diagram illustrates the standard experimental procedure for the extraction and quantification of this compound from plant tissue.

Glucosinolate_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Desulfation & Analysis Start Plant Tissue Collection Freeze Flash Freezing (Liquid N2) Start->Freeze Lyophilize Lyophilization (Freeze-Drying) Freeze->Lyophilize Grind Grinding to Fine Powder Lyophilize->Grind Extract Extraction with Hot 70% Methanol (Myrosinase Inactivation) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge LoadColumn Load Supernatant onto DEAE Anion-Exchange Column Centrifuge->LoadColumn WashColumn Wash Column LoadColumn->WashColumn Desulfate On-Column Desulfation (Sulfatase Enzyme) WashColumn->Desulfate Elute Elute Desulfo-GSLs Desulfate->Elute Analyze Quantification by HPLC-UV or LC-MS Elute->Analyze End Data Analysis Analyze->End

Caption: A flowchart of the key steps for analyzing this compound.

4.2. Glucosinolate-Myrosinase Defense System

Upon tissue damage, such as from herbivore feeding, glucosinolates come into contact with the myrosinase enzyme, initiating a chemical defense cascade. This is a primary signaling pathway for plant defense in Brassicaceae.

GSL_Defense_Pathway Glucosinolate-Myrosinase Plant Defense Pathway cluster_plant Plant Cell Compartments cluster_activation Activation cluster_reaction Hydrolysis & Products cluster_response Biological Effect GSL This compound (Stored in Vacuole) Hydrolysis Enzymatic Hydrolysis GSL->Hydrolysis MYR Myrosinase (Stored separately) MYR->Hydrolysis Damage Tissue Damage (e.g., Herbivory) Mixing Substrate & Enzyme Mix Damage->Mixing Causes Mixing->Hydrolysis Aglycone Unstable Aglycone Hydrolysis->Aglycone Products Bioactive Products (Isothiocyanates, Nitriles, etc.) Aglycone->Products Rearrangement Response Plant Defense Response (Anti-herbivore, Antimicrobial) Products->Response Induces

Caption: Activation of the glucosinolate defense system upon tissue damage.

Conclusion

This compound is a key aliphatic glucosinolate with a widespread but variable distribution across the Brassicaceae family. Its presence is particularly notable in the leaves of Brassica napus and throughout various tissues of Brassica rapa. Understanding its concentration and distribution is vital for crop breeding programs aimed at modifying flavor or pest resistance, as well as for drug development professionals investigating the health benefits of Brassica-derived compounds. The standardized analytical protocols outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling researchers to further explore its biological significance.

References

Chemical structure and properties of Glucobrassicanapin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucobrassicanapin, a prominent glucosinolate found in Brassicaceae vegetables, is a molecule of significant interest in the scientific community. Upon enzymatic hydrolysis, it yields 4-pentenyl isothiocyanate, a compound with demonstrated anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside an exploration of the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an alkenyl glucosinolate characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a 4-pentenyl side chain.[1] Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate[1]
Synonyms 4-Pentenyl glucosinolate, GBN[1]
Molecular Formula C12H21NO9S2[1]
CAS Number 19041-10-2[1]
Canonical SMILES C=CCCC/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO[1]
InChI InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1[1]
InChIKey XMJFVIGTHMOGNZ-AHMUMSBHSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its stability, solubility, and behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 387.4 g/mol [1]
Exact Mass 387.06577359 Da[1]
Monoisotopic Mass 387.06577359 Da[1]
XLogP3 -0.4
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 11[1]
Rotatable Bond Count 9
Topological Polar Surface Area 200 Ų[1]
Heavy Atom Count 24
Water Solubility (estimated) 4.726e+005 mg/L @ 25 °C

Biological Activity and Mechanism of Action

Intact this compound is biologically inert. Its bioactivity is realized upon its hydrolysis by the enzyme myrosinase (a thioglucosidase), which is physically separated from glucosinolates in intact plant cells. Upon tissue damage, such as during food preparation or mastication, myrosinase comes into contact with this compound, catalyzing the cleavage of the thioglucosidic bond. This releases glucose and an unstable aglycone, which then rearranges to form 4-pentenyl isothiocyanate (4-PITC). This isothiocyanate is the primary bioactive compound responsible for the observed health benefits.

G cluster_products Hydrolysis Products This compound This compound Unstable Aglycone Unstable Aglycone This compound->Unstable Aglycone Myrosinase Myrosinase Myrosinase 4-Pentenyl Isothiocyanate (4-PITC) 4-Pentenyl Isothiocyanate (4-PITC) Unstable Aglycone->4-Pentenyl Isothiocyanate (4-PITC) Glucose Glucose Unstable Aglycone->Glucose

Figure 1: Enzymatic hydrolysis of this compound.

The biological effects of 4-PITC are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation.

Anti-inflammatory Activity

4-PITC has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates, including 4-PITC, can inhibit the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.[2][3][4]

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation IκBα-NF-κB Complex IκBα NF-κB (p50/p65) Ubiquitination & Degradation->NF-κB (p50/p65) releases Nucleus Nucleus Nuclear Translocation->Nucleus Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription activates 4-PITC 4-PITC 4-PITC->IKK Complex inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by 4-PITC.
Antioxidant Activity

The antioxidant effects of 4-PITC are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, inducing their expression.[5][6][7]

G Oxidative Stress Oxidative Stress Keap1-Nrf2 Complex Keap1 Nrf2 Oxidative Stress->Keap1-Nrf2 Complex Keap1 Keap1 Keap1->Keap1-Nrf2 Complex Nrf2 Nrf2 Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation Keap1-Nrf2 Complex->Nrf2 releases Ubiquitination & Degradation Ubiquitination & Degradation Keap1-Nrf2 Complex->Ubiquitination & Degradation Nucleus Nucleus Nuclear Translocation->Nucleus ARE ARE Nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression activates 4-PITC 4-PITC 4-PITC->Keap1 modifies cysteine residues

Figure 3: Activation of the Nrf2 signaling pathway by 4-PITC.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from Brassica species.

G start Start homogenize Homogenize Freeze-Dried Plant Material in Hot 70% Methanol start->homogenize centrifuge1 Centrifuge and Collect Supernatant homogenize->centrifuge1 load_column Load Supernatant onto DEAE-Sephadex A-25 Anion-Exchange Column centrifuge1->load_column wash_column Wash Column with Water and Acetate Buffer load_column->wash_column elute Elute Desulfoglucosinolates with Water after Sulfatase Treatment wash_column->elute freeze_dry Freeze-Dry Eluate elute->freeze_dry hplc Further Purification by Preparative HPLC freeze_dry->hplc end Pure this compound hplc->end

Figure 4: Workflow for this compound extraction and purification.

Methodology:

  • Extraction: Freeze-dried and powdered plant material is extracted with boiling 70% methanol to inactivate myrosinase and efficiently extract glucosinolates.[8] The mixture is then centrifuged, and the supernatant containing the glucosinolates is collected.[9]

  • Anion-Exchange Chromatography: The crude extract is loaded onto a DEAE-Sephadex A-25 anion-exchange column.[10] The column is washed with water and a sodium acetate buffer to remove impurities.[8]

  • Desulfation and Elution: The glucosinolates are desulfated on-column using a purified sulfatase solution. The resulting desulfoglucosinolates are then eluted with water.[8]

  • Preparative HPLC: The collected eluate is freeze-dried and the residue is redissolved in water for further purification by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is typically used with a water/acetonitrile gradient.

  • Characterization: The purity and identity of the isolated this compound are confirmed using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][12]

Quantitative Analysis by LC-MS

A sensitive and accurate method for the quantification of this compound in plant extracts involves Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Typical LC-MS Parameters for this compound Analysis

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 or C30 column (e.g., 2.1 x 50 mm, 3 µm)[9][13]
Mobile Phase A: Water with 0.1% formic acid or ammonium formate; B: Acetonitrile with 0.1% formic acid[13]
Gradient A linear gradient from low to high organic phase (acetonitrile)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
MRM Transitions Specific precursor-to-product ion transitions for this compound are used for quantification in multiple reaction monitoring (MRM) mode.

Conclusion

This compound stands out as a glucosinolate with significant potential for further research and development. Its hydrolysis product, 4-pentenyl isothiocyanate, demonstrates promising anti-inflammatory and antioxidant activities through the modulation of the NF-κB and Nrf2 signaling pathways, respectively. The experimental protocols detailed in this guide provide a solid foundation for the isolation, characterization, and quantification of this important natural product. A deeper understanding of its biological mechanisms and the development of optimized extraction and delivery methods will be crucial for harnessing the full therapeutic potential of this compound for human health.

References

Glucobrassicanapin Hydrolysis Products and Their Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicanapin, a prominent glucosinolate found in cruciferous vegetables of the Brassica genus, is a precursor to a variety of bioactive compounds.[1][2][3][4][5][6][7][8][9][10] Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound into several products, primarily isothiocyanates and indoles.[7][11][12][13] These hydrolysis products have garnered significant attention in the scientific community for their potential therapeutic applications, demonstrating a range of biological activities including anticancer, antioxidant, and anti-inflammatory effects.[7][9][11][13][14][15][16] This technical guide provides an in-depth overview of the hydrolysis of this compound, the bioactivity of its key products, and the underlying molecular mechanisms.

This compound Hydrolysis

The enzymatic hydrolysis of this compound by myrosinase is a critical activation step.[7][11][12] This process yields several breakdown products, with the specific compounds formed being dependent on factors such as pH and the presence of specifier proteins. The primary hydrolysis products of this compound include:

  • 3-Butenyl isothiocyanate (3-BITC) : An aliphatic isothiocyanate that is a major focus of bioactivity studies.

  • 4-Pentenyl isothiocyanate : Another aliphatic isothiocyanate derived from this compound.[14][17][18][19][20][21]

  • 2-Hydroxy-3-butenyl isothiocyanate : A hydroxylated form of butenyl isothiocyanate.[22]

  • Indole-3-carbinol (I3C) : Formed from the indolyl glucosinolate glucobrassicin, which is often found alongside this compound.[3][11][13][14][23][24][25][26][27][28] I3C can further dimerize in the acidic environment of the stomach to form 3,3'-diindolylmethane (DIM).[14][23]

Bioactivity of this compound Hydrolysis Products

The hydrolysis products of this compound exhibit a wide range of biological effects, which are of significant interest for drug development and disease prevention.

Anticancer Activity

The anticancer properties of this compound hydrolysis products, particularly 3-butenyl isothiocyanate and indole-3-carbinol, are well-documented.[16][19][21][26][28][29][30][31][32][33][34] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 1: Anticancer Activity (IC50 values) of this compound Hydrolysis Products

CompoundCancer Cell LineIC50 ValueReference
3-Butenyl isothiocyanateProstate (PC-3)0.041 µl/ml[26]
3-Butenyl isothiocyanateLung (A-549)167.49 µl/ml[26]
3-Butenyl isothiocyanateHepG289.44 µg/mL[32]
Indole-3-carbinolBreast (MCF-7)55 µM[25]
Indole-3-carbinolProstate (LNCaP)150 µM[25]
Indole-3-carbinolProstate (DU145)160 µM[25]
Indole-3-carbinolProstate (PC3)285 µM[25]
Indole-3-carbinolMelanoma284 µM (as a NEDD4-1 inhibitor)[28]
Antioxidant Activity

The hydrolysis products of this compound contribute to cellular antioxidant defenses.[5][7][8][9][35] They can directly scavenge free radicals and, more importantly, induce the expression of phase II detoxification and antioxidant enzymes through the activation of the Keap1-Nrf2 signaling pathway.[2][7][9][18][36][37][38]

Table 2: Antioxidant Activity of Glucosinolate Hydrolysis Products

Compound/ExtractAssayResultsReference
High-Glucosinolate Brassica rapa DHL ExtractsDPPH radical scavengingDose-dependent activity, comparable to ascorbic acid at 1000 µg/mL[5]
High-Glucosinolate Brassica rapa DHL ExtractsABTS radical scavengingDose-dependent activity[5]
Anti-inflammatory Activity

This compound hydrolysis products have demonstrated potent anti-inflammatory effects.[10][13][35][39][40][41] They can modulate key inflammatory pathways, such as the NF-κB signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[11][14][27][29][30][41]

Signaling Pathways Modulated by this compound Hydrolysis Products

The bioactivities of these compounds are mediated through their interaction with and modulation of critical cellular signaling pathways.

Keap1-Nrf2 Pathway (Antioxidant Response)

Isothiocyanates are potent activators of the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.[2][7][9][18][36][37][38] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation. Isothiocyanates, being electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates Keap1 Keap1 ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin Nucleus Nucleus ARE ARE AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes induces transcription Nrf2_n->ARE binds NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol IKK IKK Complex I3C->IKK inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) InflammatoryStimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB_n->ProInflammatoryGenes activates transcription Apoptosis_Pathway ITC Isothiocyanates DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) ITC->DeathReceptors activates Mitochondrion Mitochondrion ITC->Mitochondrion induces stress Bcl2 Bcl-2 family (e.g., Bax, Bak, Bcl-xL) ITC->Bcl2 modulates Procaspase8 Pro-caspase-8 DeathReceptors->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bcl2->Mitochondrion regulates MOMP Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells TreatCells Treat with test compound SeedCells->TreatCells AddMTT Add MTT solution TreatCells->AddMTT Incubate Incubate (3-4 hours, 37°C) AddMTT->Incubate Solubilize Add solubilizing agent (e.g., DMSO) Incubate->Solubilize ReadAbsorbance Read absorbance (570-590 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze data (% viability) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

The Pivotal Role of Glucobrassicanapin in Mediating Plant-Herbivore Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of the order Brassicales, which includes economically important crops like broccoli, cabbage, and rapeseed. These compounds and their hydrolysis products play a crucial role in plant defense against herbivores and pathogens. This technical guide provides an in-depth exploration of glucobrassicanapin, an aliphatic glucosinolate, and its multifaceted role in the intricate interactions between plants and herbivores. We will delve into its biosynthesis, the chemical arsenal it unleashes upon tissue damage, its differential effects on various herbivores, and the signaling pathways that regulate its production. This guide also presents detailed experimental protocols for the analysis of this compound and visualizes key pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

This compound: A Key Player in Plant Chemical Defense

This compound is an aliphatic glucosinolate derived from the amino acid methionine.[1] In intact plant tissue, this compound is physically segregated from the enzyme myrosinase.[2] However, when a herbivore chews on the plant, the cellular compartments are disrupted, bringing this compound into contact with myrosinase. This initiates a rapid hydrolysis reaction, famously known as the "mustard oil bomb," which releases a variety of biologically active and often toxic compounds.[3][4]

The primary hydrolysis product of this compound is an unstable aglycone, which can then rearrange to form isothiocyanates, nitriles, and other minor products.[3][5] The specific breakdown products formed depend on factors such as pH, the presence of specifier proteins, and the structure of the glucosinolate side chain.[1][6] These degradation products are the primary mediators of the defensive properties attributed to this compound, acting as feeding deterrents, toxins, or oviposition inhibitors for many herbivores.[4]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different Brassica species, tissues, and developmental stages, and can be influenced by environmental factors and herbivore attack. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound levels.

Table 1: this compound Concentration in Different Tissues of Various Brassica Species

Brassica SpeciesTissueThis compound Concentration (μmol/g dry weight)Reference
Brassica rapa ssp. pekinensis (Chinese Cabbage)Leaf545.60 to 10,344.70[7]
Brassica napus ssp. pabularia (Leaf Rape)LeafVariable, used for screening[6]
Brassica oleracea var. acephala (Kale)Shoot0.29 (de)[8]
Brassica juncea (Leaf Mustard)Shoot7.65 (b)[8]
Brassica oleracea var. italica (Broccoli)Seed3.74 (e)[8]
Kimchi-0.00 to 11.87[9]

Table 2: Induction of this compound in Response to Herbivory

Plant SpeciesHerbivoreTissueFold Change in this compoundReference
Brassica oleraceaMamestra brassicaeLeafIncreased total aliphatic glucosinolates[2]
Arabidopsis thalianaSpodoptera littoralisLeafInduction of aliphatic glucosinolates[10]

Effects on Herbivores: A Double-Edged Sword

The "mustard oil bomb" triggered by this compound hydrolysis has differential effects on generalist and specialist herbivores.

  • Generalist Herbivores: These insects, which feed on a wide variety of plants, are often deterred or negatively affected by the toxic breakdown products of this compound.[11] Studies have shown that higher concentrations of aliphatic glucosinolates, including this compound, are correlated with reduced growth and survival of generalist larvae such as Spodoptera exigua.[11]

  • Specialist Herbivores: In contrast, specialist herbivores that have co-evolved with glucosinolate-containing plants have developed mechanisms to circumvent this defense system.[11] Some specialists, like the diamondback moth (Plutella xylostella), possess a nitrile-specifier protein (NSP) that redirects the hydrolysis of glucosinolates towards the formation of less toxic nitriles.[8] For these adapted insects, glucosinolates can even act as feeding stimulants and oviposition cues.

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound is a complex process regulated by a network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA). Herbivore feeding typically triggers the JA pathway, leading to the upregulation of genes involved in glucosinolate biosynthesis.

Jasmonate Signaling Pathway

The jasmonate signaling pathway plays a central role in inducing defense responses against chewing herbivores. Mechanical damage and insect oral secretions lead to the synthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate.[12] JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[13] The degradation of JAZ proteins releases transcription factors, such as MYC2, MYC3, and MYC4, which then activate the expression of glucosinolate biosynthesis genes.[14]

Jasmonate_Signaling_Pathway cluster_herbivory Herbivore Feeding cluster_synthesis JA-Ile Synthesis cluster_perception JA-Ile Perception & Signaling cluster_response Defense Gene Expression herbivory Mechanical Damage & Oral Secretions ja_synthesis JA Biosynthesis herbivory->ja_synthesis ja_ile JA-Ile ja_synthesis->ja_ile JAR1 coi1 SCF-COI1 Complex ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz promotes degradation myc2 MYC2/MYC3/MYC4 Transcription Factors jaz->myc2 represses gs_genes Glucosinolate Biosynthesis Genes myc2->gs_genes activates response Increased this compound gs_genes->response

Jasmonate signaling pathway leading to this compound biosynthesis.
Glucosinolate-Myrosinase System Activation

The "mustard oil bomb" is a classic example of a two-component defense system. The spatial separation of glucosinolates and myrosinase is crucial for its function. Upon tissue damage, this separation is breached, leading to the rapid hydrolysis of this compound.

Glucosinolate_Myrosinase_System cluster_intact Intact Plant Cell cluster_damage Tissue Damage (Herbivory) cluster_reaction Hydrolysis Reaction This compound This compound (Vacuole) mixing Mixing of This compound & Myrosinase This compound->mixing myrosinase Myrosinase (Cytosol/Myrosin Cells) myrosinase->mixing damage Cellular Disruption damage->mixing aglycone Unstable Aglycone mixing->aglycone Hydrolysis products Isothiocyanates, Nitriles, etc. aglycone->products Rearrangement

Activation of the glucosinolate-myrosinase system upon tissue damage.

Experimental Protocols

Accurate quantification of this compound is essential for studying its role in plant-herbivore interactions. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

Protocol 1: Extraction and HPLC-UV Analysis of Desulfoglucosinolates

This protocol is adapted from established methods for glucosinolate analysis.[15][16]

1. Extraction: a. Freeze-dry plant material and grind to a fine powder. b. Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube. c. Add 1 mL of 70% methanol (pre-heated to 70°C) to the tube to inactivate myrosinase activity. d. Vortex vigorously for 1 minute. e. Incubate in a 70°C water bath for 10 minutes, with occasional vortexing. f. Centrifuge at 13,000 x g for 10 minutes. g. Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

2. Desulfation: a. Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin. b. Load the crude glucosinolate extract onto the column. c. Wash the column with ultrapure water to remove impurities. d. Add a solution of purified sulfatase to the column and incubate overnight at room temperature to cleave the sulfate group. e. Elute the desulfoglucosinolates from the column with ultrapure water.

3. HPLC-UV Analysis: a. Analyze the desulfoglucosinolate sample using a reverse-phase C18 column. b. Use a water:acetonitrile gradient as the mobile phase. c. Detect the desulfoglucosinolates at a wavelength of 229 nm. d. Quantify this compound by comparing the peak area to that of a known standard (e.g., sinigrin) and applying a response factor.

HPLC_Workflow start Plant Sample (Freeze-dried, ground) extraction Extraction with 70% Methanol (70°C) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant (Crude Extract) centrifugation1->supernatant1 desulfation DEAE-Sephadex Column + Sulfatase supernatant1->desulfation elution Elution of Desulfoglucosinolates desulfation->elution hplc HPLC-UV Analysis (C18 column, 229 nm) elution->hplc quantification Quantification hplc->quantification

Experimental workflow for HPLC-UV analysis of this compound.
Protocol 2: LC-MS/MS Quantification of Intact Glucosinolates

This method allows for the direct quantification of intact glucosinolates without the need for desulfation.[9][17]

1. Extraction: a. Follow the same extraction procedure as described in Protocol 1 (steps 1a-1g) to obtain the crude glucosinolate extract.

2. LC-MS/MS Analysis: a. Dilute the crude extract in the initial mobile phase. b. Inject the sample into an LC-MS/MS system equipped with a C18 or other suitable reverse-phase column. c. Use a gradient of water and acetonitrile, both containing a small amount of formic acid or acetic acid, as the mobile phase. d. Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode. e. Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion is m/z 422.1 and a common product ion is m/z 97.1 (HSO4-). f. Quantify by comparing the peak area to a calibration curve generated from a pure this compound standard.

Conclusion and Future Directions

This compound stands out as a critical component of the chemical defense repertoire of Brassica plants. Its role in mediating interactions with herbivores is complex, acting as a potent deterrent for generalists while being tolerated or even utilized by specialists. A thorough understanding of its biosynthesis, regulation, and mode of action is paramount for developing novel strategies for crop protection and for exploring its potential in pharmaceutical applications.

Future research should focus on elucidating the complete regulatory networks governing this compound biosynthesis, including the interplay between different signaling pathways and the influence of abiotic stressors. Furthermore, investigating the molecular mechanisms of detoxification and sequestration in specialist herbivores will provide deeper insights into the co-evolutionary arms race between plants and insects. For drug development professionals, the bioactive breakdown products of this compound and other glucosinolates warrant further investigation for their potential therapeutic properties. The detailed methodologies and data presented in this guide provide a solid foundation for advancing our knowledge of this fascinating plant secondary metabolite.

References

Glucobrassicanapin Metabolism in Different Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of glucobrassicanapin, an aliphatic glucosinolate, across various plant tissues. It delves into the biosynthesis, degradation, and transport of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and manipulate glucosinolate metabolism.

Introduction to this compound

This compound (4-pentenyl glucosinolate) is a secondary metabolite predominantly found in plants of the Brassicaceae family, including economically important crops like Brassica napus (rapeseed) and the model organism Arabidopsis thaliana.[1] Like other glucosinolates, this compound is part of the plant's defense system against herbivores and pathogens.[2] Upon tissue damage, it is hydrolyzed by the enzyme myrosinase, leading to the formation of bioactive compounds, primarily isothiocyanates.[1][2] The specific breakdown products have various biological activities, making them of interest for agriculture and medicine.

Quantitative Distribution of this compound in Plant Tissues

The concentration of this compound varies significantly between different plant species and among various tissues within the same plant, reflecting the plant's strategy for allocating defensive compounds. Below are tables summarizing the quantitative distribution of this compound in selected Brassica species and Arabidopsis thaliana.

Table 1: this compound Concentration in Brassica napus Tissues

Plant TissueCrop TypeThis compound Concentration (μmol/g DW)Reference
LeavesLeafy Crops11.08[3]
LeavesOilseed CropsMain Glucosinolate[4]
SeedsOilseed CropsPresent[3]
SeedsForage CropsPresent[3]

Table 2: this compound Concentration in Brassica juncea Tissues at Different Developmental Stages

Plant TissueDevelopmental StageThis compound Concentration (μmol/g DW)Reference
AlabastrumsFlowering StageDetected[5]
SeedsMatureDetected[5]
Other TissuesVariousNot Detected[5]

Table 3: Glucosinolate Profile, Including this compound, in Arabidopsis thaliana Tissues (Ecotype Columbia)

Plant TissueThis compound PresenceNotesReference
LeavesPresent, but not a major glucosinolateLevels change with development and in response to stress.[6][7][1]
RootsNot typically detectedThe glucosinolate profile in roots differs significantly from that in leaves.[6][1]
SeedsPresentGlucosinolates are transported to the seeds during development.[1]
StemsPresent[1]
Siliques (green)PresentSite of de novo synthesis of many seed glucosinolates.[1]

This compound Metabolism

Biosynthesis

The biosynthesis of this compound, an aliphatic glucosinolate, originates from the amino acid methionine. The pathway involves three main stages: chain elongation, formation of the core glucosinolate structure, and secondary modifications.[1]

  • Chain Elongation: The side chain of methionine is elongated by a series of enzymatic reactions involving methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IMD).

  • Core Structure Formation: The elongated amino acid is converted to an aldoxime by a cytochrome P450 monooxygenase of the CYP79 family. Subsequent steps, catalyzed by enzymes such as CYP83s, glutathione S-transferases (GSTs), C-S lyase, S-glucosyltransferase, and sulfotransferase, lead to the formation of the basic glucosinolate structure.

  • Secondary Modification: The side chain of the core glucosinolate can undergo further modifications, such as hydroxylation or oxidation, to produce the diverse array of glucosinolates found in plants. For this compound, the side chain is a 4-pentenyl group.

Glucobrassicanapin_Biosynthesis Methionine Methionine Chain_Elongation Chain Elongation (MAM, IPMI, IMD) Methionine->Chain_Elongation Elongated_Amino_Acid Elongated_Amino_Acid Chain_Elongation->Elongated_Amino_Acid CYP79F CYP79F Elongated_Amino_Acid->CYP79F Aldoxime Aldoxime CYP79F->Aldoxime Core_Structure_Formation Core Structure Formation (CYP83, GST, etc.) Aldoxime->Core_Structure_Formation Glucobrassicanapin_Precursor Glucosinolate Precursor Core_Structure_Formation->Glucobrassicanapin_Precursor Secondary_Modification Side-chain Modification Glucobrassicanapin_Precursor->Secondary_Modification This compound This compound Secondary_Modification->this compound

Biosynthesis of this compound.

Degradation (Hydrolysis)

Upon tissue damage, this compound is brought into contact with myrosinases (β-thioglucoside glucohydrolases), which are stored separately in intact tissues.[1] Myrosinase hydrolyzes the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form various breakdown products, primarily isothiocyanates.

However, the nature of the final breakdown products can be influenced by specifier proteins, such as epithiospecifier proteins (ESPs), nitrile-specifier proteins (NSPs), and thiocyanate-forming proteins (TFPs).[8] These proteins can divert the rearrangement of the aglycone to produce nitriles, epithionitriles, or thiocyanates instead of isothiocyanates.

Glucobrassicanapin_Degradation This compound This compound Myrosinase Myrosinase This compound->Myrosinase Tissue Damage Aglycone Unstable Aglycone Myrosinase->Aglycone Hydrolysis Isothiocyanate 4-Pentenyl Isothiocyanate Aglycone->Isothiocyanate Spontaneous Rearrangement Specifier_Proteins Specifier Proteins (NSP, ESP, TFP) Aglycone->Specifier_Proteins Nitrile Pentanenitrile Specifier_Proteins->Nitrile Epithionitrile Epithiopentanenitrile Specifier_Proteins->Epithionitrile

This compound Hydrolysis Pathway.

Transport of this compound

Glucosinolates are synthesized in various tissues and can be transported over long distances to be stored in other organs, such as seeds. This transport is crucial for the plant's defense strategy. The long-distance transport of glucosinolates is a complex process involving both xylem and phloem and is mediated by specific transporter proteins.

Key transporters involved in this process are the GLUCOSINOLATE TRANSPORTER (GTR) proteins (GTR1 and GTR2), which act as importers, and the USUALLY MULTIPLE AMINO ACIDS MOVE IN AND OUT TRANSPORTER (UMAMIT) proteins, which function as exporters.[3][9]

The proposed model for long-distance transport involves the following steps:

  • Export from Biosynthetic Cells: Glucosinolates are exported from the cytoplasm of biosynthetic cells into the apoplast by UMAMIT transporters.[3][8]

  • Phloem Loading: GTR transporters, located in the plasma membrane of phloem companion cells, import glucosinolates from the apoplast into the phloem for long-distance transport.[9]

  • Unloading at Sink Tissues: In sink tissues like seeds, glucosinolates are unloaded from the phloem. This likely involves export from the phloem into the apoplast by UMAMITs, followed by import into the storage cells by GTRs.[8]

Glucosinolate_Transport cluster_source Source Tissue (e.g., Leaf) cluster_sink Sink Tissue (e.g., Seed) Source_Cell Biosynthesis of This compound Apoplast_Source Apoplast Source_Cell->Apoplast_Source UMAMIT (Export) Phloem_Loading_Cell Phloem Companion Cell Apoplast_Source->Phloem_Loading_Cell GTR (Import) Phloem_Unloading_Cell Phloem Phloem_Loading_Cell->Phloem_Unloading_Cell Long-distance Phloem Transport Apoplast_Sink Apoplast Phloem_Unloading_Cell->Apoplast_Sink UMAMIT (Export) Sink_Cell Storage of This compound Apoplast_Sink->Sink_Cell GTR (Import)

Long-distance Transport of Glucosinolates.

Experimental Protocols

Extraction of Glucosinolates from Plant Tissues

This protocol is adapted from established methods for glucosinolate extraction.[9][10][11]

Materials:

  • Freeze-dried and finely ground plant material

  • 70% (v/v) Methanol, preheated to 75°C

  • Internal standard (e.g., sinigrin or glucotropaeolin)

  • 2 mL microcentrifuge tubes

  • Water bath or heating block at 75°C

  • Centrifuge

Procedure:

  • Weigh 50-100 mg of freeze-dried, ground plant material into a 2 mL microcentrifuge tube.

  • Add a known amount of internal standard.

  • Add 1 mL of preheated 70% methanol.

  • Incubate the tube at 75°C for 10 minutes, vortexing every 2 minutes.

  • Centrifuge the sample at 4,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

  • For purification and desulfation prior to HPLC analysis, the extract is typically applied to a DEAE-Sephadex A-25 column.

Glucosinolate_Extraction Start Weigh Plant Material Add_Methanol Add 70% Methanol (preheated to 75°C) + Internal Standard Start->Add_Methanol Incubate Incubate at 75°C for 10 min Add_Methanol->Incubate Centrifuge Centrifuge at 4,000 x g for 10 min Incubate->Centrifuge Collect_Supernatant Collect Supernatant (Crude Extract) Centrifuge->Collect_Supernatant Purification Purification & Desulfation (DEAE-Sephadex) Collect_Supernatant->Purification Analysis HPLC or LC-MS/MS Analysis Purification->Analysis

Glucosinolate Extraction Workflow.

Quantification by HPLC-UV

This protocol provides a general method for the analysis of desulfoglucosinolates.[9][12]

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the desulfoglucosinolates.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 229 nm

  • Quantification: Based on the peak area relative to the internal standard and a calibration curve of a known glucosinolate standard (e.g., sinigrin).

Myrosinase Activity Assay

This assay measures the hydrolysis of a glucosinolate substrate by myrosinase.[8][13]

Materials:

  • Plant protein extract

  • Sinigrin (or other glucosinolate substrate) solution

  • Phosphate buffer (pH 6.5)

  • Reagents for glucose quantification (e.g., glucose oxidase/peroxidase assay) or HPLC to measure substrate depletion.

Procedure:

  • Prepare a reaction mixture containing the plant protein extract and phosphate buffer.

  • Initiate the reaction by adding the sinigrin solution.

  • Incubate at a controlled temperature (e.g., 37°C).

  • At specific time points, take aliquots and stop the reaction (e.g., by boiling).

  • Measure the amount of glucose produced or the amount of sinigrin remaining using a suitable method.

  • Calculate the enzyme activity, typically expressed as µmol of substrate hydrolyzed per minute per mg of protein.

Specifier Protein Activity Assay

This assay determines the ability of a protein extract to influence the outcome of myrosinase-catalyzed glucosinolate hydrolysis.[14]

Materials:

  • Plant protein extract (containing specifier proteins)

  • Purified myrosinase

  • Glucosinolate substrate (e.g., this compound)

  • Buffer (e.g., MES buffer, pH 6.0)

  • Ferrous sulfate (FeSO₄) solution (for ESP and TFP activity)

  • GC-MS for analysis of volatile breakdown products

Procedure:

  • Prepare a reaction mixture containing the glucosinolate substrate, purified myrosinase, and buffer.

  • Add the plant protein extract to the reaction mixture. For ESP and TFP assays, also add FeSO₄.

  • Incubate the reaction at room temperature.

  • Extract the volatile breakdown products with an organic solvent (e.g., dichloromethane).

  • Analyze the organic phase by GC-MS to identify and quantify the isothiocyanates, nitriles, epithionitriles, and thiocyanates produced.

  • The activity of the specifier protein is determined by the ratio of alternative breakdown products to isothiocyanates.

Conclusion

The metabolism of this compound is a tightly regulated process involving complex biosynthetic and transport pathways, as well as a sophisticated degradation system that allows the plant to respond effectively to environmental challenges. Understanding these mechanisms at a molecular and biochemical level is crucial for efforts to manipulate glucosinolate profiles in crops for improved nutritional value or enhanced pest resistance. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating world of glucosinolate metabolism.

References

A Technical Guide to the Transcriptional Regulation of Glucobrassicanapin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucobrassicanapin, an aliphatic glucosinolate predominantly found in Brassica species, is a precursor to bioactive isothiocyanates with significant anticarcinogenic properties. The biosynthesis of this compound is under intricate transcriptional control, governed by a core network of transcription factors that are modulated by hormonal and environmental signals. This guide provides an in-depth examination of the regulatory mechanisms controlling the genes responsible for this compound production. We will dissect the key transcription factor families, primarily the R2R3-MYB and bHLH proteins, and explore the signaling pathways, such as jasmonate and sulfur-responsive pathways, that fine-tune their activity. Furthermore, this document consolidates quantitative data on metabolite accumulation, details key experimental protocols for research, and uses visualizations to clarify complex regulatory networks and workflows.

The this compound Biosynthetic Pathway

Glucosinolates (GSLs) are sulfur-rich secondary metabolites derived from amino acids. They are categorized as aliphatic, indolic, or aromatic based on their precursor amino acid[1]. This compound is an aliphatic GSL derived from methionine. Its biosynthesis involves two main phases:

  • Amino Acid Chain Elongation: The side chain of methionine is elongated by a series of reactions involving methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMD). This cycle adds methylene groups to the amino acid backbone[2].

  • Core Structure Formation: The elongated amino acid is converted into the characteristic glucosinolate core structure. This involves a series of enzymatic steps catalyzed by cytochromes P450 (specifically CYP79F1 and CYP83A1), a C-S lyase (SUR1), a glucosyltransferase (UGT74B1), and a sulfotransferase (SOT)[1][3].

The pathway from methionine to this compound is depicted below.

GBN_Biosynthesis cluster_pathway This compound Biosynthesis cluster_core Core Pathway Met Methionine Elong Chain Elongation (MAM, IPMI, IPMD) Met->Elong Multiple Steps Dihomomet Dihomomethionine Elong->Dihomomet Core Core Structure Formation Dihomomet->Core Aldoxime Aldoxime (via CYP79F1) Core->Aldoxime Thio Thiohydroximic acid (via CYP83A1, SUR1) Aldoxime->Thio Desulfo Desulfo-GBN (via UGT74B1) Thio->Desulfo GBN This compound (via SOT) Desulfo->GBN

Caption: Simplified biosynthesis pathway of this compound.

Core Transcriptional Regulators

The expression of the enzymatic genes in the this compound pathway is tightly controlled by a multi-layered network of transcription factors (TFs).

R2R3-MYB Transcription Factors

A small group of R2R3-MYB TFs acts as the master regulators of aliphatic GSL biosynthesis.[4]

  • MYB28 and MYB29: These are the principal activators. Studies in Arabidopsis have shown that a myb28 myb29 double mutant is almost completely devoid of aliphatic GSLs.[5] MYB28 appears to be a key component in regulating methionine-derived GSLs.[6]

  • MYB76: This TF also positively regulates aliphatic GSL synthesis, but its role is considered minor compared to MYB28 and MYB29 in the Columbia (Col-0) accession of Arabidopsis.[7]

These MYB factors directly bind to the promoters of aliphatic GSL biosynthesis genes, such as BCAT4 (involved in chain elongation) and CYP79F1 (core structure formation), to activate their transcription.[5]

Basic Helix-Loop-Helix (bHLH) Transcription Factors

The activity of the GSL-related MYBs is modulated through interaction with bHLH TFs, which are central components of the jasmonate signaling pathway.

  • MYC2, MYC3, and MYC4: These three bHLH TFs additively control the expression of GSL biosynthesis genes.[8] A triple mutant, myc234, exhibits highly reduced GSL levels.[8] These MYC proteins interact directly with the GSL-related MYB factors to cooperatively activate target gene expression.[8]

This interaction forms a regulatory module that integrates developmental and environmental signals to produce a coordinated transcriptional output.

Regulatory_Network cluster_TFs Transcription Factors cluster_Genes Target Biosynthesis Genes MYB28 MYB28 BCAT4 BCAT4 MYB28->BCAT4 Direct Activation CYP79F1 CYP79F1 MYB28->CYP79F1 Direct Activation CYP83A1 CYP83A1 MYB28->CYP83A1 Direct Activation MYB29 MYB29 MYB29->BCAT4 Direct Activation MYB29->CYP79F1 Direct Activation MYB29->CYP83A1 Direct Activation MYB76 MYB76 MYB76->BCAT4 Direct Activation MYB76->CYP79F1 Direct Activation MYB76->CYP83A1 Direct Activation MYC2 MYC2 / MYC3 / MYC4 (bHLH TFs) MYC2->MYB28 Protein-Protein Interaction MYC2->MYB29 Protein-Protein Interaction MYC2->BCAT4 Direct Activation MYC2->CYP79F1 Direct Activation MYC2->CYP83A1 Direct Activation GBN This compound Accumulation BCAT4->GBN CYP79F1->GBN CYP83A1->GBN

Caption: Core transcriptional network for aliphatic GSLs.

Modulatory Signaling Pathways

The core MYB-bHLH regulatory module is controlled by upstream signaling pathways, primarily those responding to biotic stress and nutrient status.

Jasmonate Signaling

The jasmonate (JA) pathway is a critical activator of plant defense responses, including GSL biosynthesis.[9][10]

  • Stimulus: Plant wounding, such as from herbivore feeding, triggers the synthesis of jasmonic acid, which is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[11][12]

  • Perception: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[12]

  • De-repression: In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins bind to and repress MYC TFs (MYC2, MYC3, MYC4). The formation of the COI1-JA-Ile complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11][12]

  • Activation: The degradation of JAZ repressors liberates the MYC TFs, allowing them to interact with the MYB factors and activate the transcription of GSL biosynthesis genes.[8]

JA_Signaling cluster_path Wound Wounding / Herbivory JA_Ile JA-Ile Synthesis Wound->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2/3/4 JAZ->MYC2 represses GSL_Genes GSL Biosynthesis Genes (e.g., CYP79F1) MYC2->GSL_Genes activates GSL_Response Glucosinolate Accumulation GSL_Genes->GSL_Response

Caption: The Jasmonate (JA) signaling pathway.
Sulfur Availability

As sulfur-containing compounds, GSL levels are highly dependent on the plant's sulfur status.[13] Sulfur deficiency triggers a systemic response that includes the downregulation of GSL biosynthesis to conserve sulfur.

  • SLIM1 (SULFUR LIMITATION 1): This transcription factor, also known as EIL3, is a master regulator of the sulfur deficiency response.[14] Under low-sulfur conditions, SLIM1 represses the expression of GSL biosynthetic genes, including the key MYB transcription factors.[13][14] This ensures that limited sulfur resources are allocated to primary metabolism rather than the production of sulfur-rich defense compounds.

Sulfur_Signaling LowS Low Sulfur Status SLIM1 SLIM1 / EIL3 LowS->SLIM1 activates MYB28 MYB28 / MYB29 SLIM1->MYB28 represses GSL_genes GSL Biosynthesis Genes MYB28->GSL_genes activates GSL_prod GSL Production GSL_genes->GSL_prod

Caption: Regulation of GSL biosynthesis by sulfur status.

Quantitative Data on GSL Content and Gene Expression

The regulation of biosynthesis genes directly impacts the accumulation of this compound and related compounds. The tables below summarize quantitative findings from various studies.

Table 1: Glucosinolate Content in Brassica Species

Species Tissue This compound Content (µmol/g DW) Total Aliphatic GSLs (% of Total GSLs) Reference
B. rapa ssp. pekinensis Seeds 60.13 (as Gluconapin, a related C4 GSL) 63.3% [6]
B. rapa ssp. pekinensis Flower High (not specified) 63.3% [6]
B. rapa ssp. pekinensis Old Leaves 0.34 (as Gluconapin) 63.3% [6]
B. rapa ssp. pekinensis Various Germplasms (Seeds) 545.60 - 10,344.70 85.00% - 91.98% [15]
B. oleracea Kohlrabi Stems Highest among tested organs - [16][17]

| B. rapa (Sulfur-deficient) | Shoots | Ratio to control: 0.34 | - |[18] |

Table 2: Relative Expression of Key Transcription Factors in Brassica rapa

Transcription Factor Tissue with Highest Expression General Expression Level Reference
MYB28 Stem Dramatically different expression across organs [6]
MYB29 Stem Dramatically different expression across organs [6]
MYB34 - Very low transcript levels across organs [6][19]
MYB51 - Very low transcript levels across organs [6][19]

| MYB122 | - | Very low transcript levels across organs |[6][19] |

Key Experimental Methodologies

Investigating the transcriptional regulation of this compound biosynthesis requires a combination of molecular biology and analytical chemistry techniques.

Glucosinolate Quantification by HPLC

Objective: To quantify the levels of this compound and other glucosinolates in plant tissue.

Protocol Outline:

  • Extraction: Lyophilized and ground plant tissue is extracted with hot methanol (e.g., 70-80%) to inactivate myrosinase enzymes. An internal standard (e.g., sinigrin or glucotropaeolin) is added for quantification.

  • Desulfation: The crude extract is loaded onto an anion-exchange column (e.g., DEAE-Sephadex). The column is washed, and then an aryl sulfatase solution is added and allowed to react overnight. This enzyme removes the sulfate group from the glucosinolates, creating desulfoglucosinolates.

  • Elution and Analysis: The desulfoglucosinolates are eluted from the column with water. The eluate is then analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector (typically at 229 nm).

  • Quantification: Peaks are identified by comparing retention times with known standards. The concentration is calculated relative to the internal standard, accounting for the response factor of each specific glucosinolate.[6][19]

Gene Expression Analysis by qRT-PCR

Objective: To measure the transcript levels of biosynthesis genes and transcription factors.

Protocol Outline:

  • RNA Extraction: Total RNA is isolated from frozen, ground plant tissue using a commercial kit or a Trizol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment: The RNA sample is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.[1]

  • Quantitative PCR (qPCR): The qPCR reaction is prepared with cDNA, gene-specific primers for the target gene (e.g., MYB28, CYP79F1) and a reference gene (e.g., Actin, Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, which normalizes the target gene's expression to the reference gene and relative to a control sample.[20]

In Vivo Protein-DNA Interaction Analysis by ChIP-seq

Objective: To identify the specific genomic regions bound by a transcription factor of interest (e.g., MYC2) across the entire genome.

Protocol Outline:

  • Cross-linking: Intact plant tissue is treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.

  • Chromatin Shearing: The nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): An antibody specific to the target transcription factor is added to the sheared chromatin. The antibody-TF-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The bound complexes are then eluted.

  • Reverse Cross-linking: The protein-DNA cross-links are reversed by heating. The protein is degraded using proteinase K, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library (involving end-repair, A-tailing, and adapter ligation) and sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the reference genome. Peak-calling algorithms (e.g., MACS) are used to identify genomic regions that are significantly enriched in the IP sample compared to a control (e.g., input DNA), revealing the in vivo binding sites of the transcription factor.[8][21][22]

Caption: Experimental workflow for ChIP-seq.

Conclusion and Future Perspectives

The transcriptional regulation of this compound biosynthesis is a paradigm of how plants integrate internal and external cues to control specialized metabolism. The core machinery, consisting of MYB28/29 and MYC2/3/4 transcription factors, provides a robust system for activating the pathway. This core is finely tuned by overarching signaling networks, most notably the jasmonate pathway for defense activation and the sulfur-response pathway for metabolic homeostasis.

While significant progress has been made, several areas warrant further investigation:

  • Epigenetic Regulation: The role of histone modifications and DNA methylation in modulating the accessibility of GSL gene promoters to transcription factors is largely unexplored.

  • Additional Regulators: High-throughput screens, such as yeast one-hybrid assays, have identified dozens of other potential regulators of GSL biosynthesis genes, and their specific roles need to be functionally validated.[5]

  • Metabolic Engineering: A deeper understanding of this regulatory network can provide novel targets for engineering Brassica crops with enhanced levels of beneficial compounds like this compound, improving their nutritional and pharmaceutical value.

This guide provides a comprehensive foundation for researchers aiming to explore or manipulate this important metabolic pathway. The interplay of genetics, signaling, and metabolism makes it a rich field for future discovery.

References

The Evolutionary Arms Race: Glucobrassicanapin's Central Role in Cruciferous Defenses

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Glucobrassicanapin, an aliphatic glucosinolate prevalent in cruciferous vegetables, stands as a testament to the intricate co-evolutionary battle between plants and their antagonists. This technical guide delves into the evolutionary significance of this compound, elucidating its biosynthesis, degradation, and the subsequent ecological ramifications for herbivores and pathogens. We provide a comprehensive overview of the signaling pathways governing its metabolism, detailed experimental protocols for its analysis, and quantitative data on its occurrence and biological activity, offering a critical resource for researchers in plant science, chemical ecology, and drug development.

Introduction: The Glucosinolate-Myrosinase System

Cruciferous vegetables (family Brassicaceae) have developed a sophisticated two-component chemical defense system known as the glucosinolate-myrosinase system.[1][2] Glucosinolates are sulfur-rich secondary metabolites that are physically separated from the enzyme myrosinase within the plant cell.[1][2] Upon tissue damage, such as from herbivore feeding or pathogen invasion, myrosinase comes into contact with glucosinolates, hydrolyzing them into a variety of biologically active compounds, including isothiocyanates, nitriles, and thiocyanates.[1][2][3] These breakdown products are often toxic or deterrent to a wide range of organisms, forming a cornerstone of the plant's defense strategy.

This compound (4-pentenyl glucosinolate) is a prominent member of the aliphatic class of glucosinolates, derived from the amino acid methionine.[4][5] Its evolutionary persistence and prevalence across numerous Brassica species underscore its critical role in plant fitness and survival.

Evolutionary Significance of this compound

The diversity of glucosinolate profiles, including the presence and concentration of this compound, is a product of continuous evolutionary pressure from herbivores and pathogens.[6][7][8] This has led to a chemical "arms race," where plants evolve novel glucosinolate structures and concentrations, while specialist herbivores and pathogens co-evolve mechanisms to tolerate or even utilize these compounds.

2.1. Defense Against Generalist Herbivores: The hydrolysis products of this compound, particularly isothiocyanates, are highly effective deterrents against generalist insect herbivores.[9] These compounds can be toxic, disrupt feeding, and reduce growth and fecundity in a variety of insect species.[10] The pungent flavor of many cruciferous vegetables is a direct result of these defensive compounds, serving as a warning signal to potential herbivores.

2.2. Interaction with Specialist Herbivores: While effective against generalists, some specialist herbivores have evolved mechanisms to overcome the glucosinolate-myrosinase system. For example, the cabbage white butterfly (Pieris rapae) possesses a nitrile-specifier protein that redirects the hydrolysis of glucosinolates towards the formation of less toxic nitriles. This adaptation allows the larvae to feed on Brassica plants with impunity.

2.3. Resistance to Pathogens: The breakdown products of this compound also exhibit antimicrobial properties, contributing to the plant's defense against fungal and bacterial pathogens.[7] Isothiocyanates can inhibit the growth and sporulation of various plant pathogens, highlighting the dual role of this defense system.

Biosynthesis and Degradation of this compound

The biosynthesis of this compound is a multi-step process involving chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications.[4][11][12]

3.1. Biosynthesis Pathway:

  • Chain Elongation: The side chain of methionine is elongated by a series of enzymatic reactions.[4]

  • Core Structure Formation: The elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes (CYP79s).[4] The aldoxime is then further oxidized by CYP83s.[4]

  • Glucosylation and Sulfation: A glucose molecule is added by a glucosyltransferase, and a sulfate group is subsequently added by a sulfotransferase to form the final this compound molecule.

3.2. Degradation Pathway:

Upon tissue disruption, myrosinase hydrolyzes the thioglucosidic bond in this compound, releasing glucose and an unstable aglycone.[3] This aglycone then spontaneously rearranges to form primarily 4-pentenyl isothiocyanate, the major bioactive defense compound.[2] The precise nature of the breakdown products can be influenced by factors such as pH and the presence of specifier proteins.[2]

Quantitative Data

The concentration of this compound varies significantly among different cruciferous vegetables, and even between different tissues and developmental stages of the same plant.[13][14] This variation is influenced by both genetic and environmental factors.[14][15]

VegetableSpeciesThis compound Concentration (µmol/g dry weight)Reference(s)
BroccoliBrassica oleracea var. italica0.70 - 4.22[16][17]
CabbageBrassica oleracea var. capitataTraces to low levels[13][16][18]
CauliflowerBrassica oleracea var. botrytisTraces to low levels[13][16]
KohlrabiBrassica oleracea var. gongylodesTraces to low levels[16][18]
TurnipBrassica rapa var. rapa9.65 - 16.02 (as part of total aliphatic GSLs)[17]
Pak ChoiBrassica rapa subsp. chinensisPredominant glucosinolate[19]
Chinese CabbageBrassica rapa subsp. pekinensisPredominant glucosinolate[20][21]

Table 1: Concentration of this compound in Various Cruciferous Vegetables. Concentrations can vary significantly based on cultivar, growing conditions, and analytical methods.

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for understanding its biological roles. The following are generalized protocols for its extraction and analysis.

5.1. Extraction of Glucosinolates:

  • Sample Preparation: Freeze-dry plant material to halt enzymatic activity and grind to a fine powder.[22][23]

  • Extraction: Extract the powdered tissue with boiling 70-100% methanol to deactivate myrosinase and solubilize the glucosinolates.[22][23][24] An internal standard (e.g., sinigrin or glucotropaeolin) is often added at this stage for accurate quantification.[23][24]

  • Purification: The crude extract is typically purified using anion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the anionic glucosinolates.[22][23]

5.2. Desulfation and HPLC Analysis:

  • Desulfation: The purified glucosinolates are treated with arylsulfatase to remove the sulfate group, forming desulfoglucosinolates.[23][25] This step is necessary for efficient separation and detection by reverse-phase HPLC.

  • HPLC Analysis: The desulfoglucosinolates are separated on a C18 reverse-phase HPLC column with a water-acetonitrile gradient.[22][23] Detection is typically performed using a UV detector at 229 nm.[22][24]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve of a known desulfoglucosinolate standard.

5.3. LC-MS Analysis:

For more detailed structural confirmation and identification of unknown glucosinolates, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique provides both retention time and mass spectral data, allowing for confident identification.[16][18]

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[1] These pathways allow the plant to fine-tune its defensive response to specific threats.

  • Jasmonic Acid (JA) Pathway: Generally associated with defense against chewing insects, JA signaling positively regulates the expression of glucosinolate biosynthetic genes.[1]

  • Salicylic Acid (SA) Pathway: Typically involved in defense against biotrophic pathogens, the SA pathway can exhibit crosstalk with the JA pathway, sometimes antagonistically.[1]

  • Ethylene (ET) Pathway: Ethylene often acts synergistically with JA to regulate defense responses against certain pathogens and insects.[1]

Visualizations

Glucobrassicanapin_Biosynthesis Met Methionine Elongated_AA Chain-Elongated Amino Acid Met->Elongated_AA MAM, IPMI, IPMDH Aldoxime Aldoxime Elongated_AA->Aldoxime CYP79 Core_GSL Core Glucosinolate Structure Aldoxime->Core_GSL CYP83, Glucosyltransferase This compound This compound Core_GSL->this compound Sulfotransferase

Caption: Biosynthesis pathway of this compound.

Myrosinase_Degradation This compound This compound (Vacuole) Tissue_Damage Tissue Damage (Herbivory, Pathogen Attack) Myrosinase Myrosinase (Myrosin Cells) Hydrolysis Hydrolysis Tissue_Damage->Hydrolysis Isothiocyanate 4-Pentenyl Isothiocyanate (Bioactive Defense) Hydrolysis->Isothiocyanate

Caption: Degradation of this compound by myrosinase upon tissue damage.

Experimental_Workflow Plant_Material Cruciferous Vegetable Tissue Freeze_Drying Freeze-Drying & Grinding Plant_Material->Freeze_Drying Extraction Boiling Methanol Extraction (+ Internal Standard) Freeze_Drying->Extraction Purification Anion-Exchange Chromatography Extraction->Purification Desulfation Arylsulfatase Treatment Purification->Desulfation Analysis HPLC-UV or LC-MS Analysis Desulfation->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a key player in the chemical ecology of cruciferous vegetables, with profound implications for their interactions with herbivores and pathogens. A thorough understanding of its biosynthesis, regulation, and biological activity is essential for developing novel strategies for crop protection and for exploring its potential in human health and drug development. Future research should focus on elucidating the precise molecular mechanisms of its regulation, exploring the diversity of its breakdown products under different ecological scenarios, and harnessing its defensive properties for agricultural and pharmaceutical applications. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing these research frontiers.

References

Methodological & Application

Application Note & Protocol: Extraction of Glucobrassicanapin from Rapeseed (Brassica napus) Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucobrassicanapin is an aliphatic glucosinolate found in significant quantities in rapeseed (Brassica napus L.) and other cruciferous vegetables.[1][2][3] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound is converted into 4-pentenyl isothiocyanate. This and other glucosinolate hydrolysis products have garnered considerable interest in the scientific community for their potential roles in plant defense, food flavoring, and human health, including anticarcinogenic properties.[3][4][5] Therefore, robust and efficient protocols for the extraction and quantification of intact this compound are essential for research and development in the fields of agriculture, food science, and pharmaceuticals.

This application note provides a detailed protocol for the extraction of this compound from rapeseed seeds, optimized for subsequent purification and quantitative analysis by High-Performance Liquid Chromatography (HPLC). The methodology emphasizes the critical step of myrosinase inactivation to ensure the integrity of the target glucosinolate.

Experimental Protocols

Protocol 1: Extraction of this compound for HPLC Analysis

This protocol is adapted from well-established methods for glucosinolate analysis and is suitable for accurate quantification.[4]

1. Materials and Reagents

  • Rapeseed (Brassica napus) seeds

  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Ultrapure water

  • Hexane (for optional defatting step)

  • DEAE-Sephadex A-25 or similar anion-exchange resin

  • Purified aryl sulfatase (from Helix pomatia)

  • Sinigrin monohydrate (internal standard)

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Commercial coffee grinder or laboratory mill

  • Soxhlet apparatus (for optional defatting step)

  • Centrifuge tubes (e.g., 15 mL or 50 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Freeze-dryer

  • HPLC system with a C18 column and UV or Photodiode Array (PDA) detector

2. Seed Preparation

  • Grind rapeseed seeds to a fine powder using a coffee grinder or laboratory mill.

  • (Optional but Recommended) Defatting: To remove lipids that can interfere with extraction, perform a Soxhlet extraction on the ground seed powder with hexane for 12-24 hours.[6] Air-dry the defatted meal in a fume hood to remove residual hexane.

3. Myrosinase Inactivation and Extraction

  • Weigh approximately 100 mg of the defatted rapeseed powder into a centrifuge tube.

  • To inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the this compound, immediately add 1.0 mL of boiling 70% (v/v) methanol-water solution.[4][5] Alternatively, preheating the dry powder to 75°C for 3 minutes before adding preheated 70% methanol (75°C) can be effective.[7]

  • Vortex the tube vigorously for 1 minute.

  • Place the tube in a heating block or water bath at 70-75°C for 15-20 minutes to ensure complete myrosinase inactivation and facilitate extraction.[3][8]

  • Allow the mixture to cool to room temperature.

  • Centrifuge the sample at 4000 RPM for 5 minutes.[5]

  • Carefully collect the supernatant containing the crude glucosinolate extract. For exhaustive extraction, the remaining pellet can be re-extracted with another 1.0 mL of 70% methanol, and the supernatants can be combined.

4. Purification and Desulfation

This step prepares the extract for HPLC analysis by purifying the glucosinolates and removing the sulfate group, which improves chromatographic separation on reverse-phase columns.

  • Column Preparation: Prepare a small ion-exchange column by packing a Pasteur pipette or a small chromatography column with DEAE-Sephadex A-25 resin. Equilibrate the column with water.

  • Loading: Load the crude glucosinolate extract onto the prepared DEAE-Sephadex column.

  • Washing: Wash the column with ultrapure water to remove impurities like sugars and amino acids.

  • Desulfation: Apply a solution of purified aryl sulfatase to the column and allow it to react overnight (12-18 hours) at room temperature. This enzymatic reaction cleaves the sulfate group from the glucosinolates, converting them into their desulfo-analogs.

  • Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.[4]

  • Lyophilization: Freeze-dry the eluted solution to obtain a purified, dry powder of desulfo-glucosinolates.

5. Quantitative Analysis by HPLC

  • Reconstitute the freeze-dried desulfo-glucosinolate sample in a known volume of ultrapure water (e.g., 1.0 mL).

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Inject the sample onto a C18 reverse-phase column.

  • Perform the separation using a gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be 0-20% B over 20 minutes.

  • Detect the desulfo-glucosinolates using a UV or PDA detector at 229 nm.

  • Identify the desulfo-glucobrassicanapin peak by comparing its retention time to a known standard or based on established elution orders.

  • Quantify the concentration using a calibration curve of a standard (e.g., desulfo-sinigrin) and applying a relative response factor for this compound.[4]

Data Presentation

The efficiency of this compound extraction is influenced by several factors. The following tables summarize key quantitative parameters derived from various studies on glucosinolate extraction from Brassica species.

Table 1: Summary of Extraction Solvents and Conditions

ParameterConditionSource SpeciesRationaleCitation
Extraction Solvent 70% Methanol in WaterBrassica speciesStandard, well-validated for a wide range of glucosinolates.[4]
50% Ethanol in WaterRapeseed, BroccoliLower toxicity alternative to methanol, effective for glucosinolates.[7][9]
Boiling WaterBrassica campestrisEffective for myrosinase inactivation and leaching.[10]
Temperature 70-75°CBrassica speciesEnsures rapid inactivation of myrosinase.[3]
40°CBroccoli SproutsOptimized condition in a response surface methodology study.[9]
Solid-to-Solvent Ratio 1:10 (w/v)Brassica campestrisFound to be a critical factor for leaching efficiency.[10][11]
1:35 (w/v)Broccoli SproutsMaximized total glucosinolate extraction in an optimization study.[9][12]
Extraction Time 15-20 minutesRapeseedSufficient time for extraction following myrosinase inactivation.[8]
40 minutesRapeseed MealOptimal leaching time determined for specific glucosinolates.[13]

Table 2: Typical Glucosinolate Content in Rapeseed

GlucosinolateConcentration Range (mg/kg)NotesCitation
This compound Detected as a major glucosinolateOften found alongside gluconapin and progoitrin.[1][2][3]
Gluconapin93 - 2413One of the most abundant glucosinolates in rapeseed.[1]
Progoitrin120 - 1550A major glucosinolate, precursor to the goitrogen goitrin.[1]
Neothis compound~4350Reported as highly abundant in some rapeseed meal studies.[1]

Note: Concentrations can vary significantly based on the rapeseed cultivar, growing conditions, and processing methods.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the extraction and analysis of this compound from rapeseed seeds.

Glucobrassicanapin_Extraction cluster_prep Sample Preparation cluster_extraction Extraction & Inactivation cluster_purification Purification & Desulfation cluster_analysis Analysis A Rapeseed Seeds B Grind to Fine Powder A->B C (Optional) Defat with Hexane B->C D Add Boiling 70% Methanol (Inactivate Myrosinase) C->D E Heat at 70-75°C D->E F Centrifuge and Collect Supernatant E->F G Crude Glucosinolate Extract F->G H Load on DEAE-Sephadex Column G->H I Wash with Water H->I J Add Aryl Sulfatase (Desulfation) I->J K Elute Desulfo-Glucosinolates J->K L Freeze-Dry Eluate K->L M Reconstitute in Water L->M N HPLC-UV/PDA Analysis (229 nm) M->N O Quantification of This compound N->O

Caption: Workflow for this compound Extraction and Analysis.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Glucobrassicanapin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glucobrassicanapin is a type of glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables like cabbage, broccoli, and rapeseed.[1] These compounds and their hydrolysis products are of significant interest due to their roles in plant defense, their contribution to the flavor profiles of foods, and their potential health-promoting or anticarcinogenic properties.[2][3] Accurate and sensitive quantification of specific glucosinolates such as this compound is crucial for food science, agricultural research, and the development of nutraceuticals. This application note details a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of intact this compound in various plant matrices.

Principle This method utilizes a robust extraction protocol with a heated aqueous methanol solution to efficiently extract intact this compound while simultaneously inactivating the myrosinase enzyme, which would otherwise cause degradation.[4][5] The analyte is then separated from other matrix components using reversed-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][7] This technique provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for this compound, minimizing interference from complex sample matrices.

Experimental Protocols

1. Materials and Reagents

  • Solvents: LC-MS grade methanol, acetonitrile, and ultrapure water.

  • Reagents: LC-MS grade formic acid or ammonium formate.

  • Standards: Certified reference standard of this compound or a closely related glucosinolate like Sinigrin for semi-quantification if a specific standard is unavailable.[8]

  • Equipment: Homogenizer or ball mill, vortex mixer, centrifuge, analytical balance, volumetric flasks, and autosampler vials.

2. Sample Preparation and Extraction This protocol is optimized for the extraction of intact glucosinolates from plant tissue.[4][5][9]

  • Homogenization: Freeze-dry the plant material to halt enzymatic activity and facilitate grinding. Homogenize the dried tissue into a fine, uniform powder using a ball mill or mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.

    • Add 1.5 mL of 70% methanol (v/v) pre-heated to 75°C. The heated solvent aids in the inactivation of myrosinase.[5]

    • Vortex the mixture vigorously for 30 seconds.

  • Incubation and Sonication: Place the sample in a heating block at 75°C for 20 minutes to ensure complete myrosinase inactivation.[5] Following incubation, sonicate the sample for an additional 20 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes.

  • Collection and Dilution: Carefully collect the supernatant. For LC-MS/MS analysis, dilute the supernatant 10-fold with ultrapure water to minimize matrix effects and ensure the concentration falls within the instrument's linear range.[5]

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions The following parameters provide a robust starting point and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL

| Gradient Elution | 5% B (0-2 min), 5-60% B (2-15 min), 60-95% B (15-17 min), 95% B (17-19 min), 95-5% B (19-20 min), 5% B (20-25 min) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -2.5 kV to -4.0 kV
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/h
Nebulizer Pressure 65 psi

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data and Performance

Method Performance The developed UHPLC-MS/MS method demonstrates excellent performance for the quantification of glucosinolates.[7]

Table 3: Representative Method Performance Characteristics

Parameter Value
Linearity (R²) > 0.999
Limit of Quantification (LOQ) 0.80 - 17.40 nmol/g
Recovery 77 - 104%

| Repeatability (RSD) | < 15% |

MRM Transitions for this compound For high selectivity, two MRM transitions are monitored. The most abundant transition is typically used for quantification, while the second serves as a qualifier to confirm identity. The deprotonated molecule [M-H]⁻ for this compound is m/z 386.[10] The characteristic glucosinolate fragment is HSO₄⁻ at m/z 97.[6] Another major fragment corresponds to the loss of the sulfated glucose moiety.[11]

Table 4: MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
This compound 386.1 259.1 Quantifier 20

| this compound | 386.1 | 97.0 | Qualifier | 45 |

Visualizations

The overall analytical workflow is depicted below, from initial sample processing to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Sample Homogenization (Freeze-dried tissue) s2 Extraction (70% MeOH, 75°C) s1->s2 s3 Centrifugation (4,000 x g) s2->s3 s4 Supernatant Dilution & Filtration s3->s4 a1 LC-MS/MS Analysis (MRM Mode) s4->a1 d1 Peak Integration & Quantification a1->d1 d2 Reporting d1->d2

Caption: Experimental workflow for this compound analysis.

The fragmentation of this compound in the mass spectrometer's collision cell is key to its selective detection.

G cluster_products Collision-Induced Dissociation (CID) parent This compound [M-H]⁻ m/z 386.1 quant Quantifier Ion [M-H-C₆H₁₀O₅S]⁻ m/z 259.1 parent->quant  Loss of Sulfated Glucose qual Qualifier Ion [HSO₄]⁻ m/z 97.0 parent->qual  Characteristic Fragment

Caption: Proposed fragmentation of this compound in ESI- mode.

Conclusion The LC-MS/MS method presented provides a sensitive, selective, and reliable protocol for the quantitative analysis of this compound in complex plant-based matrices. The detailed procedures for sample extraction and instrumental analysis are suitable for researchers in food science, agriculture, and pharmacology. The high performance of the method allows for accurate determination at low concentrations, making it a valuable tool for studying the roles of glucosinolates in both plant biology and human health.

References

Application Note: Protocol for Desulfation of Glucobrassicanapin for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosinolates are a class of secondary metabolites found predominantly in cruciferous plants. Glucobrassicanapin is a specific type of glucosinolate that, upon hydrolysis, can yield bioactive compounds with potential applications in pharmacology and drug development. For accurate quantification and analysis via High-Performance Liquid Chromatography (HPLC), glucosinolates must first undergo a desulfation process. This enzymatic removal of the sulfate group reduces the polarity of the molecule, improving its retention on reverse-phase HPLC columns and enabling more precise analysis.[1] This application note provides a detailed protocol for the desulfation of this compound for subsequent HPLC analysis.

Experimental Protocols

This protocol is adapted from established methodologies for glucosinolate analysis.[2][3][4]

1. Materials and Reagents

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Sodium acetate (NaOAc)

  • Hydrochloric acid (HCl)

  • Aryl sulfatase (Type H-1 from Helix pomatia)

  • Ethanol (EtOH), absolute

  • DEAE-Sephadex A-25 or similar anion exchange resin

  • Sinigrin monohydrate (for standard curve)

  • Plant material containing this compound (freeze-dried)

2. Solutions and Buffers Preparation

  • 70% Methanol: Prepare by mixing 700 mL of methanol with 300 mL of ultrapure water.

  • 20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water. Adjust the pH to 5.5 with HCl.[2][3]

  • Purified Sulfatase Solution:

    • Dissolve 10,000 units of aryl sulfatase in 30 mL of ultrapure water.[2][3]

    • Add 30 mL of absolute ethanol and mix well.[2][3]

    • Centrifuge at 2,650 x g for 20 minutes at room temperature.[2][3]

    • Transfer the supernatant to a new beaker and add 90 mL of absolute ethanol. Mix well.[2][3]

    • Centrifuge at 1,030 x g for 15 minutes at room temperature.[2][3]

    • Discard the supernatant. Dissolve the pellet in 25 mL of ultrapure water.[2][3] This is the purified sulfatase solution.

3. Glucosinolate Extraction from Plant Material

  • Weigh approximately 500 mg of freeze-dried and finely ground plant material into a centrifuge tube.[4]

  • Add 10 mL of hot 70% methanol (approximately 70°C).[4]

  • Vortex vigorously and incubate in a water bath at 70°C for 20 minutes.[4]

  • Centrifuge the sample to pellet the solid material.

  • Carefully collect the supernatant, which contains the glucosinolates.

4. Anion Exchange Column Preparation

  • Prepare a slurry of DEAE-Sephadex A-25 in ultrapure water.

  • Pack small chromatography columns (e.g., Poly-Prep columns) with approximately 0.5 cm of the Sephadex slurry.[4]

  • Wash the column with 1 mL of ultrapure water.[4]

  • Equilibrate the column by washing with 1 mL of 20 mM sodium acetate buffer (pH 5.5).[4]

5. Desulfation Procedure

  • Load the glucosinolate extract (supernatant from step 3.5) onto the prepared anion exchange column. The negatively charged sulfate groups of the glucosinolates will bind to the column resin.[3]

  • Wash the column sequentially with:

    • 2 x 1 mL of 70% methanol to remove impurities.[2]

    • 1 mL of ultrapure water to remove the methanol.[2]

    • 2 x 1 mL of 20 mM sodium acetate buffer to prepare for the enzymatic reaction.[2]

  • Add 100 µL of the purified sulfatase solution to the top of the column.[4]

  • Cap the column and incubate overnight at room temperature to allow for complete desulfation.[4]

6. Elution of Desulfated this compound

  • The following day, place a collection vial (e.g., an HPLC vial) under the column.

  • Elute the desulfated this compound by adding 2 x 0.75 mL of ultrapure water to the column.[3]

  • Collect the entire eluate. The sample is now ready for HPLC analysis. The eluate can be stored frozen until analysis.[4]

7. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is typically used.[2]

  • Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B).

  • Flow Rate: 0.75 mL/min.[2][3]

  • Column Temperature: 40°C.[2][3]

  • Detection: UV detection at 229 nm.[2][3][4]

  • Injection Volume: 10 µL.[4]

  • Quantification: Prepare a standard curve using sinigrin. The desulfation protocol should also be applied to the sinigrin standards.[4] The concentration of desulfothis compound can be calculated based on the sinigrin calibration curve and established response factors.[2][3]

Data Presentation

Table 1: Summary of Key Experimental Parameters for Desulfation and HPLC Analysis

ParameterValue/ConditionSource
Enzyme Aryl sulfatase (Type H-1 from Helix pomatia)[2][3][5]
Desulfation Buffer 20 mM Sodium Acetate, pH 5.5[2][3]
Desulfation Time Overnight (approx. 12-16 hours)[1][4]
Desulfation Temperature Room Temperature[2][3]
HPLC Column Reversed-phase C18[2][4]
Mobile Phase Water and Acetonitrile Gradient[2][4][6]
Flow Rate 0.75 - 1.0 mL/min[2][6]
Detection Wavelength 229 nm[2][4][6]
Standard for Quantification Sinigrin[2][4]

Diagrams

Desulfation_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction & Desulfation cluster_analysis Analysis start Freeze-dried Plant Material extraction Extraction with 70% Hot Methanol start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant (Glucosinolate Extract) centrifugation->supernatant load_sample Load Extract onto DEAE-Sephadex Column supernatant->load_sample wash Wash Column (MeOH, Water, Buffer) load_sample->wash add_sulfatase Add Purified Aryl Sulfatase wash->add_sulfatase incubate Incubate Overnight add_sulfatase->incubate elute Elute Desulfated Glucosinolates with Water incubate->elute hplc HPLC Analysis (C18, UV @ 229 nm) elute->hplc quantify Quantification hplc->quantify

References

Synthesis of Glucobrassicanapin as a Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucobrassicanapin (4-pentenyl glucosinolate) is a naturally occurring glucosinolate found in various Brassica species. As a member of the glucosinolate family, it is a precursor to isothiocyanates, compounds of significant interest in cancer chemoprevention research. The availability of a high-purity reference standard is crucial for the accurate quantification of this compound in biological matrices and for in-vitro and in-vivo studies investigating its bioactivity. This document provides a detailed application note and a comprehensive protocol for the chemical synthesis of this compound, enabling researchers to produce a reliable reference standard.

Chemical Properties and Characterization

This compound is an alkenyl glucosinolate characterized by a C5 alkenyl side chain.[1] Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₉S₂[1]
Molecular Weight387.4 g/mol [1]
IUPAC Name[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyhex-5-enimidothioate[1]
CAS Number19041-10-2[1]

Table 1: Chemical Properties of this compound.

Accurate characterization of synthetic this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for the synthesized reference standard.

AnalysisExpected Results
¹H NMR Spectral data consistent with the 4-pentenyl glucosinolate structure, showing characteristic peaks for the alkenyl chain, the glucose moiety, and the thiohydroximate group.
¹³C NMR Spectral data confirming the carbon skeleton of this compound.
Mass Spectrometry (MS) [M-H]⁻ ion at m/z 386.0582, with characteristic fragment ions at m/z 96.95 (HSO₄⁻), 275, 259, 208, and 144.[2]
Purity (HPLC) ≥95%

Table 2: Analytical Specifications for this compound Reference Standard.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process involving the formation of the thiohydroximate aglycone, followed by glucosylation and sulfation. The general synthetic approach is based on established methods for glucosinolate synthesis.

Synthesis Workflow

SynthesisWorkflow A Starting Material (5-Hexen-1-ol) B Step 1: Thiohydroximate Formation A->B C Step 2: Glucosylation B->C D Step 3: Sulfation C->D E Step 4: Deprotection D->E F Purification E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Pentenyl-thiohydroximate (Aglycone)

This step involves the conversion of a suitable starting material, such as 5-hexen-1-ol, into the corresponding thiohydroximate. A common method is the "aldoxime pathway".

  • Materials: 5-hexen-1-ol, hydroxylamine, appropriate reagents for conversion to aldoxime and subsequent thiofunctionalization.

  • Protocol:

    • Convert 5-hexen-1-ol to the corresponding 5-hexenaldoxime.

    • The aldoxime is then converted to the corresponding thiohydroximic acid. This can be achieved by reacting the aldoxime with a chlorinating agent to form a hydroximoyl chloride, which is then reacted in situ with a protected 1-thio-β-D-glucopyranose.

Step 2: Glucosylation of the Thiohydroximate

The thiohydroximate aglycone is then glycosylated using a protected glucose donor.

  • Materials: 4-Pentenyl-thiohydroximate, 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, suitable base.

  • Protocol:

    • Dissolve the 4-pentenyl-thiohydroximate and 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) and stir the reaction at room temperature until completion, monitoring by TLC.

    • Work up the reaction mixture and purify the resulting S-(tetra-O-acetyl-β-D-glucopyranosyl)-4-pentenyl-thiohydroximate by column chromatography.

Step 3: Sulfation of the Desulfo-Glucobrassicanapin

The hydroxyl group of the thiohydroximate is sulfated to introduce the characteristic sulfate moiety of glucosinolates.

  • Materials: S-(tetra-O-acetyl-β-D-glucopyranosyl)-4-pentenyl-thiohydroximate, sulfur trioxide pyridine complex, anhydrous pyridine.

  • Protocol:

    • Dissolve the protected desulfo-glucobrassicanapin in anhydrous pyridine.

    • Add sulfur trioxide pyridine complex portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product.

Step 4: Deprotection

The acetyl protecting groups on the glucose moiety are removed to yield the final this compound product.

  • Materials: Protected this compound, sodium methoxide in methanol.

  • Protocol:

    • Dissolve the protected this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

Purification of this compound

The final product is purified to obtain a high-purity reference standard.

  • Method: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly pure this compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile is commonly employed.

  • Detection: UV detection at 229 nm.

  • Post-Purification: The fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure. The final product is typically obtained as a potassium salt after ion exchange.

Application of this compound as a Reference Standard

A well-characterized, synthetic this compound reference standard is essential for a variety of applications in research and development:

  • Quantitative Analysis: Accurate quantification of this compound in plant extracts, food products, and biological samples (e.g., plasma, urine) using analytical techniques such as HPLC and LC-MS/MS.

  • Metabolic Studies: Investigating the metabolic fate of this compound in vitro and in vivo, including its conversion to the bioactive isothiocyanate, sulforaphene.

  • Bioactivity Screening: Serving as a standard in bioassays to evaluate the biological effects of this compound and its degradation products.

  • Quality Control: Ensuring the consistency and quality of herbal supplements and food products containing Brassica vegetables.

Logical Relationship of Synthesis Steps

SynthesisLogic Start 5-Hexen-1-ol Thiohydroximate 4-Pentenyl-thiohydroximate Start->Thiohydroximate Aldoxime Pathway Protected_Desulfo Protected desulfo-Glucobrassicanapin Thiohydroximate->Protected_Desulfo Glucosylation (Protected Glucose) Protected_Gluco Protected This compound Protected_Desulfo->Protected_Gluco Sulfation (SO3-Pyridine) Final_Product This compound Protected_Gluco->Final_Product Deprotection (NaOMe)

Caption: Key transformations in the synthesis of this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the chemical synthesis of this compound. The availability of a high-purity, well-characterized reference standard is fundamental for advancing research into the health benefits of cruciferous vegetables and the therapeutic potential of glucosinolates and their derivatives. This synthetic route offers a reliable alternative to the often laborious and low-yielding isolation from natural sources.

References

Application of Glucobrassicanapin in metabolomics studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Glucobrassicanapin in Metabolomics

Introduction

This compound (GBN) is an aliphatic glucosinolate, a class of sulfur-rich secondary metabolites predominantly found in the Brassicaceae family, which includes vegetables like cabbage, broccoli, and rapeseed.[1][2][3][4] In metabolomics, this compound serves as a significant biomarker for studying plant metabolism, defense mechanisms, and the nutritional quality of crops. Its analysis provides insights into genetic and environmental influences on plant biochemistry.[5] Glucosinolates and their hydrolysis products, such as isothiocyanates, are known for their roles in plant defense and have been studied for their potential anti-carcinogenic properties in humans.[1][6]

Key Applications in Metabolomics Studies

  • Chemotaxonomy and Crop Breeding: The profile of glucosinolates, including this compound, is often specific to certain species and cultivars within the Brassicaceae family. Metabolomic analysis of GBN can thus be used as a chemotaxonomic marker to classify plant varieties and to guide breeding programs aimed at enhancing desirable traits, such as pest resistance or nutritional value.[1][6]

  • Plant Defense Mechanisms: Glucosinolates are a key component of the plant's defense system.[7][8][9] When plant tissue is damaged by herbivores or pathogens, the enzyme myrosinase hydrolyzes this compound into bioactive compounds, primarily isothiocyanates.[1][10] Metabolomics studies targeting GBN and its breakdown products help elucidate the complex chemical defense strategies of plants in response to biotic stress.[7][9][11]

  • Environmental and Genetic Studies: The concentration of this compound in plants is highly influenced by both genetic makeup and environmental conditions.[5] Metabolomics workflows are employed to study how factors like geographical location, soil composition, and climate affect the expression of the glucosinolate metabolic pathway, providing valuable information for agriculture and crop resilience.[5]

  • Food Science and Nutrition: As a precursor to bioactive isothiocyanates, this compound is of interest in nutritional metabolomics.[1] Studies quantify GBN content in raw and processed foods, such as kimchi, to understand how storage and cooking methods affect the levels of these health-promoting compounds.[12][13]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions. The following tables summarize quantitative data from various metabolomics studies.

Table 1: this compound Content in Various Plant Materials

Plant MaterialSpeciesThis compound Content (Dry Weight)Reference
Chinese CabbageBrassica rapa L. ssp. pekinensis545.60 to 10,344.70 µmol/kg[3]
Kimchi(Fermented Cabbage)0.00 to 11.87 µmol/g[12]
Leaf Rape ("nabicol")Brassica napus ssp. pabulariaScreening via NIRS, quantifiable range[14]

Table 2: Mass Spectrometry Data for this compound Identification

ParameterValueIonization ModeReference
Precursor Ion [M-H]⁻m/z 386.0582Negative[5]
Major Fragment Ionsm/z 275, 259, 208, 144Negative[5]
Diagnostic Fragment Ionm/z 97 (HSO₄⁻)Negative[5][15]
Base Peak (Typical)m/z 259.0129 (Sulfated Glucosyl Anion)Negative[15][16]

Experimental Protocols and Methodologies

Protocol 1: Extraction of this compound for Metabolomic Analysis

This protocol describes a simplified and efficient cold methanol extraction method, which minimizes the risk of enzymatic degradation by myrosinase and avoids time-consuming freeze-drying steps.[17]

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • 80% Methanol (HPLC grade), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge capable of 4°C operation

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection: Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Weigh approximately 100 mg of frozen tissue into a pre-chilled microcentrifuge tube.

  • Extraction: Add 1 mL of pre-chilled 80% methanol. Homogenize the sample thoroughly until a uniform suspension is achieved. The cold methanol serves to both extract metabolites and inactivate myrosinase.[17]

  • Incubation: Incubate the mixture for 10-20 minutes at -20°C to ensure complete extraction.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Storage: Store the extracts at -80°C prior to LC-MS analysis to prevent degradation.

Protocol 2: Untargeted and Targeted Analysis by LC-MS/MS

This protocol outlines a general workflow for both the identification (untargeted) and quantification (targeted) of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for untargeted analysis, or a triple quadrupole (QQQ) mass spectrometer for targeted analysis.[1][6]

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1][18]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 - 0.4 mL/min

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%), increasing to ~95% over 10-15 minutes to elute compounds of varying polarity.[1][18]

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting glucosinolates.[15]

  • Untargeted Analysis (Q-TOF/Orbitrap):

    • Acquire data in full scan mode over a mass range of m/z 100-1000.

    • Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for feature identification.[19]

    • Identify this compound by matching its accurate mass (m/z 386.0576) and fragmentation pattern against spectral libraries or literature data.[15]

  • Targeted Analysis (QQQ):

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: m/z 386.1

    • Product Ions (for transitions): m/z 259.0 (quantitative) and m/z 97.0 (qualitative).

    • Develop a calibration curve using a certified this compound standard for absolute quantification.

Visualizations: Pathways and Workflows

Glucosinolate Biosynthesis Pathway

GBN_Pathway cluster_main Aliphatic Glucosinolate Biosynthesis Met Methionine Elong Chain Elongation (Multiple Steps) Met->Elong HomoMet Homomethionine (and longer chain AAs) Elong->HomoMet Core Core Structure Formation (Glucosylation, Sulfation) HomoMet->Core Aliphatic_GSL Aliphatic Glucosinolates Core->Aliphatic_GSL Side_Chain Side-Chain Modification Aliphatic_GSL->Side_Chain GBN This compound Side_Chain->GBN

Caption: Simplified pathway of aliphatic glucosinolate biosynthesis leading to this compound.

Experimental Workflow for this compound Analysis

GBN_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start_node Plant Tissue (e.g., Brassica leaves) A Quenching (Liquid N2) start_node->A process_node process_node analysis_node analysis_node data_node data_node end_node Metabolic Insights B Homogenization in Cold 80% Methanol A->B C Centrifugation & Filtration B->C D LC-MS/MS Analysis (Negative ESI Mode) C->D E Peak Detection & Feature Alignment D->E F Compound ID (Mass & MS/MS) E->F G Quantification & Statistical Analysis F->G G->end_node

Caption: A standard metabolomics workflow for the analysis of this compound.

Role of this compound in Plant Defense

GBN_Defense Stress Biotic Stress (Herbivore/Pathogen Attack) Damage Plant Tissue Damage Stress->Damage Compartment Cellular Compartments Break Down Damage->Compartment Hydrolysis Enzymatic Hydrolysis Compartment->Hydrolysis Mixing of Contents GBN This compound (Vacuole) GBN->Hydrolysis Myrosinase Myrosinase (Myrosin Cells) Myrosinase->Hydrolysis Products Bioactive Products (e.g., Isothiocyanates) Hydrolysis->Products Defense Chemical Defense (Deterrence / Toxicity) Products->Defense

References

Application Note: Derivatization of Glucobrassicanapin for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glucosinolates, such as Glucobrassicanapin (4-pentenylglucosinolate), are a class of organic compounds that are characteristic secondary metabolites of the order Brassicales.[1] Due to their relatively large molecular weight (approx. 400 g/mol ) and polar nature, these compounds are non-volatile and thermally labile, making their direct analysis by gas chromatography (GC) challenging.[1][2][3] Chemical derivatization is a necessary procedural technique that modifies the analyte's functional groups to increase volatility and thermal stability, thereby enabling GC separation and detection.[2][3][4]

This application note provides a detailed protocol for the derivatization of this compound using trimethylsilylation (TMS), a robust and widely used method for preparing glucosinolates for GC analysis.[1] This process involves the replacement of active hydrogens on hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups with a nonpolar trimethylsilyl (TMS) group, significantly reducing intermolecular hydrogen bonding and allowing the compound to be readily vaporized under GC conditions.[2]

Principle of Trimethylsilylation (TMS) Derivatization

Trimethylsilylation is one of the most common derivatization techniques in gas chromatography. The reaction introduces a TMS group, typically from a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the analyte molecule.[5][6] For this compound, the multiple hydroxyl groups on the glucose moiety are the primary sites for silylation. This conversion into TMS ethers masks the polarity of the hydroxyl groups, which increases the molecule's volatility and stability at the high temperatures required for GC analysis.[3][7] The resulting TMS derivatives are amenable to separation on standard GC columns and produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in their identification.[8]

Experimental Workflow

This compound GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plant Material (e.g., Rapeseed Meal) extract Extraction of Glucosinolates sample->extract dry Evaporation to Dryness extract->dry deriv Trimethylsilylation (e.g., with BSTFA/MSTFA) dry->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition & Processing gcms->data

Caption: Overall workflow for the analysis of this compound by GC-MS.

Detailed Experimental Protocols

1. Extraction of Glucosinolates from Plant Material

This protocol is a general guideline for extracting total glucosinolates.

  • 1.1. Weigh approximately 100 mg of finely ground, lyophilized plant material (e.g., defatted rapeseed meal) into a centrifuge tube.

  • 1.2. Add 2 mL of 70% methanol and heat at 70°C for 20 minutes, vortexing occasionally.

  • 1.3. Centrifuge the sample at 3000 x g for 10 minutes.

  • 1.4. Carefully transfer the supernatant to a new tube.

  • 1.5. Repeat the extraction (steps 1.2-1.4) on the pellet twice more, pooling the supernatants.

  • 1.6. Evaporate the pooled supernatant to complete dryness under a stream of nitrogen gas or using a rotary evaporator. The dried extract is now ready for derivatization.

2. Trimethylsilylation (TMS) Protocol

This protocol is adapted from established methods for glucosinolate analysis.[1] It is critical to perform these steps in an anhydrous environment as TMS reagents are sensitive to moisture.[3]

  • 2.1. To the dried extract, add 200 µL of a silylating agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • 2.2. Add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to ensure the sample is fully dissolved. Pyridine is a commonly used solvent in silylation reactions.[3]

  • 2.3. Tightly cap the reaction vial and vortex vigorously for 1 minute.

  • 2.4. Heat the vial at 110°C for 40 minutes to ensure the derivatization reaction is complete.[1]

  • 2.5. Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Chemical Derivatization Reaction

Caption: Silylation of this compound hydroxyl groups with a TMS reagent.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following are typical starting parameters for the analysis of TMS-derivatized glucosinolates. Optimization may be required based on the specific instrument and column used.

  • 3.1. GC System: Agilent 7890B or equivalent.

  • 3.2. Column: VF-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • 3.3. Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • 3.4. Injector: Splitless mode, 1 µL injection volume.

  • 3.5. Injector Temperature: 250°C.[9]

  • 3.6. Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp: 3°C/min to 246°C.

    • Hold: 25 minutes at 246°C.[9]

  • 3.7. MS System: Agilent 5977A or equivalent.

  • 3.8. Ion Source Temperature: 200°C.[9]

  • 3.9. Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • 3.10. Mass Scan Range: 40-650 amu.[9]

Data Presentation

Table 1: Derivatization Conditions and Performance

ParameterConditionReference
Derivatization ReagentBSTFA + 1% TMCS or MSTFA[5][6]
SolventAnhydrous Pyridine/Acetonitrile[3]
Temperature110°C[1]
Time40 minutes[1]
Derivatization Efficiency95-98%[1]
Method Recovery~100%[1]
Relative Standard Deviation~2-3.5%[1]

Table 2: Example GC-MS Analytical Parameters

ParameterSettingReference
Gas Chromatograph
Column TypeVF-5MS (5% Phenyl-methylpolysiloxane)[9]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film[9]
Carrier Gas & FlowHelium, 1 mL/min (constant flow)[9]
Injector Temperature250°C[9]
Injection Mode/VolumeSplitless, 1 µL[9]
Oven Program60°C (3 min), then 3°C/min to 246°C (hold 25 min)[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[9]
Ionization Energy70 eV[9]
Ion Source Temperature200°C[9]
Mass Scan Range40-650 amu[9]

References

Solid-Phase Extraction for High-Purity Glucobrassicanapin from Brassica Species: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of Glucobrassicanapin, a significant glucosinolate found in Brassica species, using solid-phase extraction (SPE). The methodology leverages weak anion exchange (WAX) SPE cartridges to selectively isolate this compound from complex plant matrices. This document is intended for researchers, scientists, and professionals in drug development, offering a reproducible and efficient method for obtaining high-purity this compound for research and analytical purposes. The protocol includes sample preparation, SPE workflow, and subsequent analysis by UHPLC-MS/MS. Quantitative data from comparative analyses are presented to demonstrate the efficacy of the method.

Introduction

This compound (GBN) is an alkenyl glucosinolate prevalent in various Brassica vegetables, such as rapeseed and cabbage.[1][2] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound is converted into bioactive isothiocyanates.[3] These compounds are of significant interest in nutritional science and drug development due to their potential health benefits. Accurate and reliable purification of this compound is essential for in-depth biological studies and for its use as an analytical standard.

Solid-phase extraction (SPE) is a widely used technique for the rapid and selective sample preparation of analytes from complex mixtures.[4] For glucosinolates, which are anionic in nature, weak anion exchange (WAX) SPE provides a robust mechanism for purification.[2][4] This protocol details the use of a dimethylaminopropyl (DEA)-based WAX SPE cartridge for the effective isolation of this compound.

Data Presentation

The following table summarizes the quantitative comparison of this compound content in certified rapeseed material (ERM-BC367) as determined by the standard ISO 9167 method and the described weak anion exchange SPE method. The data demonstrates a comparable and, in some instances, superior recovery of this compound using the SPE protocol.

Table 1: Quantitative Comparison of this compound (GBN) Content

MethodMean GBN Content (μmol/g)Standard Deviation (SD)
ISO 916710.5± 1.2
DEA-based SPE11.2± 0.8

Data adapted from a comparative study on certified rapeseed material. The results indicate that the SPE method provides a comparable quantification of this compound to the established ISO method.[2]

Experimental Protocols

Sample Preparation: Extraction of Glucosinolates from Brassica Tissue

This protocol is suitable for fresh or freeze-dried plant material.

Materials:

  • Brassica plant tissue (e.g., seeds, leaves)

  • 70% Methanol (HPLC grade)

  • Deionized water

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Water bath

Procedure:

  • Weigh approximately 200 mg of freeze-dried and ground Brassica tissue into a centrifuge tube. For fresh tissue, use approximately 1 g and flash-freeze with liquid nitrogen before grinding.

  • To inactivate the myrosinase enzyme, place the tube in a 75°C water bath for 1 minute.

  • Add 2.0 mL of pre-heated 70% methanol to the sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample in a 75°C water bath for 10 minutes, with intermittent vortexing.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude glucosinolate extract, and transfer it to a new tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of 70% methanol, and the supernatants can be combined.

Solid-Phase Extraction (SPE) Protocol for this compound Purification

This protocol utilizes a weak anion exchange (WAX) SPE cartridge, specifically a Bond Elut DEA cartridge or equivalent.

Materials:

  • Weak Anion Exchange (DEA-based) SPE Cartridge (e.g., 3 mL, 60 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • 1% Formic Acid in deionized water (v/v)

  • 2% Formic Acid in deionized water (v/v)

  • 5% Ammonium Hydroxide in deionized water (v/v)

  • Crude glucosinolate extract from Step 1

Procedure:

  • Column Conditioning:

    • Place the WAX SPE cartridge on the vacuum manifold.

    • Pass 2 x 1 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 2 x 1 mL of 1% formic acid solution. Do not let the column run dry.

  • Sample Loading:

    • Load 1 mL of the crude glucosinolate extract onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 x 1 mL of 2% formic acid solution to remove non-anionic and weakly retained impurities.

  • Elution:

    • Elute the purified this compound from the cartridge by passing 2 x 1 mL of 5% ammonium hydroxide solution.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., 50% methanol).

Analytical Method: UHPLC-MS/MS for this compound Quantification

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.06535
6.0595
7.0595
7.1982
10.0982
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 386.1

  • Product Ions (m/z): 96.9 (quantifier), 259.0 (qualifier)

  • Note: MS parameters such as capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Brassica Tissue grind Grinding sample->grind inactivate Myrosinase Inactivation (75°C) grind->inactivate extract Methanol Extraction inactivate->extract centrifuge Centrifugation extract->centrifuge supernatant Crude Extract centrifuge->supernatant condition Conditioning (Methanol, 1% Formic Acid) supernatant->condition Load onto SPE cartridge load Sample Loading condition->load wash Washing (2% Formic Acid) load->wash elute Elution (5% NH4OH) wash->elute purified Purified this compound elute->purified drydown Dry & Reconstitute purified->drydown analysis UHPLC-MS/MS Analysis drydown->analysis

Caption: Experimental workflow for this compound purification.

glucosinolate_activation cluster_plant_cell Intact Plant Cell This compound This compound (in vacuole) damage Tissue Damage (e.g., chewing, cutting) This compound->damage myrosinase Myrosinase (in myrosin cells) myrosinase->damage aglycone Unstable Aglycone damage->aglycone Hydrolysis itc Isothiocyanate (Bioactive Compound) aglycone->itc Spontaneous Rearrangement glucose Glucose aglycone->glucose sulfate Sulfate aglycone->sulfate

Caption: Glucosinolate-myrosinase activation pathway.

Conclusion

The solid-phase extraction method using a weak anion exchange cartridge described in this application note is a reliable and efficient technique for the purification of this compound from Brassica species. The protocol is straightforward and can be readily implemented in a standard laboratory setting. The quantitative data indicates that this SPE method is comparable to the established ISO 9167 standard, providing a high-throughput alternative for sample preparation. The purified this compound is suitable for a variety of downstream applications, including use as an analytical standard and for in-depth toxicological and pharmacological research.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Glucobrassicanapin and Subsequent Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of Glucobrassicanapin to its bioactive derivative, 4-pentenyl isothiocyanate, and the subsequent evaluation of its biological activities.

Introduction

Glucosinolates are a class of secondary metabolites found in cruciferous vegetables. Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, primarily isothiocyanates (ITCs). This compound is a prominent glucosinolate that, upon enzymatic hydrolysis, yields 4-pentenyl isothiocyanate.[1][2] This ITC has garnered significant interest in the scientific community for its potential anticancer, anti-inflammatory, and antioxidant properties.[3] These activities are largely attributed to the modulation of key cellular signaling pathways, such as the Nrf2 and NF-κB pathways. This document provides detailed protocols for the enzymatic conversion of this compound and for performing relevant bioactivity assays.

Enzymatic Hydrolysis of this compound

The conversion of this compound to 4-pentenyl isothiocyanate is catalyzed by the enzyme myrosinase (EC 3.2.1.147). The reaction involves the cleavage of the thioglucosidic bond, leading to the formation of an unstable aglycone, which then rearranges to form the isothiocyanate.[2]

Experimental Workflow: Enzymatic Hydrolysis

G This compound This compound Solution Reaction_Mixture Incubation (pH 6.5-7.0, 30-45°C) This compound->Reaction_Mixture Myrosinase Myrosinase Enzyme Myrosinase->Reaction_Mixture Hydrolysis Enzymatic Hydrolysis Reaction_Mixture->Hydrolysis Extraction Solvent Extraction (e.g., Dichloromethane) Hydrolysis->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Bioassays Bioactivity Assays Purification->Bioassays G Seed_Cells Seed Cancer Cells (e.g., HeLa, MCF-7, HepG2) Treatment Treat with 4-Pentenyl ITC (Varying Concentrations) Seed_Cells->Treatment Incubation_24_72h Incubate (24-72h) Treatment->Incubation_24_72h Add_MTT Add MTT Reagent Incubation_24_72h->Add_MTT Incubation_4h Incubate (2-4h) Add_MTT->Incubation_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 4-Pentenyl Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nrf2_n->ARE Binding G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) ITC 4-Pentenyl Isothiocyanate ITC->IKK Inhibition NFkB_n->Inflammatory_Genes Activation

References

Application Notes and Protocols: Glucobrassicanapin as a Biomarker in Plant Breeding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing glucobrassicanapin, an aliphatic glucosinolate, as a biochemical biomarker in plant breeding programs. The strategic selection for desired this compound levels can lead to the development of Brassica cultivars with enhanced pest and disease resistance, as well as tailored nutritional and pharmaceutical profiles.

Introduction to this compound as a Biomarker

This compound is a secondary metabolite found predominantly in plants of the Brassicaceae family, including many economically important crops like rapeseed (Brassica napus), turnips (Brassica rapa), and various mustards (Brassica juncea).[1][2][3][4] Upon tissue damage by herbivores or pathogens, this compound is hydrolyzed by the enzyme myrosinase into bioactive compounds, primarily isothiocyanates.[5][6] These breakdown products are key components of the plant's chemical defense system.[5]

The concentration of this compound varies significantly among different Brassica species and cultivars, and its production can be induced by both biotic and abiotic stresses.[7][8] This natural variation makes this compound an ideal biomarker for marker-assisted selection (MAS) in breeding programs. By selecting for either high or low levels of this compound, breeders can develop varieties with:

  • Enhanced Pest and Disease Resistance: Higher levels of this compound can confer greater resistance to certain pests and pathogens.

  • Improved Nutritional Value: For human and animal consumption, lower levels of certain glucosinolates are often desirable to reduce bitterness and potential antinutritional effects.

  • Tailored Pharmaceutical Properties: Glucosinolate hydrolysis products have been investigated for their chemopreventive and other health-promoting properties.[9]

Biochemical markers like this compound offer a direct measure of the desired phenotype (the chemical profile) and can be more cost-effective and simpler to screen for in large populations compared to some DNA-based marker techniques.[10]

Data Presentation: this compound Content in Brassica Species

The following tables summarize the quantitative data on this compound content from various studies. This data highlights the genetic variability available for breeding purposes.

Table 1: this compound Content in Different Brassica rapa Cultivars (Leaves)

Cultivar/AccessionThis compound Content (µmol/kg DW)Reference
IT 260822 (Kimchi Cabbage)42,434.21 (Total GSLs, GBN major part)[8]
Vegetable Turnip60,000 (approx. µmol/100g FW converted)[11]
Chinese Cabbage (Average of 134 accessions)>1000[3]
Chinese Cabbage (Range over 60 germplasms)545.60 to 10,344.70
Turnip Greens (Organic Farm II)1.40 ± 0.07
Turnip Greens (Conventional Farm I)4.22 ± 0.09[12]

Table 2: this compound Content in Brassica Species Under Stress Conditions

SpeciesStress ConditionTissueChange in this compound ContentReference
Brassica rapa cv. HerfstraapInfection with Leptosphaeria maculansLeavesAccumulation observed[2]
Brassica rapa cv. HerfstraapInfection with Fusarium oxysporumLeavesAccumulation observed[2]
Brassica oleracea var. crossWater StressLeaves42.6% of total aliphatic glucosinolates
Brassica speciesEnvironmental Stress (Field vs. Greenhouse)ShootsIncreased total glucosinolate concentration in field conditions

Signaling Pathways and Experimental Workflows

Glucosinolate Defense Signaling Pathway

Upon tissue damage, this compound comes into contact with the myrosinase enzyme, initiating its hydrolysis. The resulting unstable aglycone rearranges to form isothiocyanates and other breakdown products. These reactive molecules can directly deter herbivores and inhibit pathogen growth. Furthermore, they can act as signaling molecules, triggering downstream defense responses, often involving the jasmonic acid (JA) pathway, leading to the expression of defense-related genes and the accumulation of other protective compounds.

Glucosinolate_Signaling Pest_Pathogen Pest Attack or Pathogen Infection Tissue_Damage Plant Tissue Damage Pest_Pathogen->Tissue_Damage Hydrolysis Enzymatic Hydrolysis Tissue_Damage->Hydrolysis Cellular disruption brings substrate and enzyme together This compound This compound (Stored in S-cells) This compound->Hydrolysis Myrosinase Myrosinase (Stored in Myrosin cells) Myrosinase->Hydrolysis Breakdown_Products Isothiocyanates & Other Breakdown Products Hydrolysis->Breakdown_Products Direct_Defense Direct Defense: Toxicity to Pest/Pathogen Breakdown_Products->Direct_Defense Signal_Perception Signal Perception Breakdown_Products->Signal_Perception JA_Pathway Jasmonic Acid (JA) Signaling Pathway Signal_Perception->JA_Pathway Defense_Genes Activation of Defense-Related Genes JA_Pathway->Defense_Genes Metabolites Accumulation of Protective Metabolites Defense_Genes->Metabolites

Glucosinolate-mediated defense signaling pathway.
Experimental Workflow for Marker-Assisted Selection (MAS)

This workflow outlines the key steps for a breeding program using this compound concentration as a biochemical marker for selection.

MAS_Workflow Start Start: Define Breeding Goals (e.g., High GBN for resistance) Parent_Selection 1. Parental Selection: Select diverse germplasm with varying GBN content. Start->Parent_Selection Hybridization 2. Hybridization: Cross parents to create F1 generation. Parent_Selection->Hybridization Self_Pollination 3. Generation Advance: Self-pollinate F1 to produce segregating F2 population. Hybridization->Self_Pollination Phenotyping 4. Biochemical Phenotyping: Quantify this compound (GBN) in individual F2 plants. Self_Pollination->Phenotyping Selection 5. Selection: Select individuals with desired GBN levels (high or low). Phenotyping->Selection Backcrossing 6. Backcrossing (Optional): Cross selected individuals with elite parent to recover desirable agronomic traits. Selection->Backcrossing If needed Advance_Selection 7. Advance Generations & Re-selection: Continue self-pollination and selection for GBN and agronomic traits in subsequent generations (F3, F4...). Selection->Advance_Selection Direct to advanced lines Backcrossing->Advance_Selection Field_Trials 8. Field Trials: Evaluate elite lines for agronomic performance, stability, and disease/ pest resistance. Advance_Selection->Field_Trials Variety_Release End: New Variety Release Field_Trials->Variety_Release

Workflow for MAS using this compound.

Experimental Protocols

Protocol for Extraction and Quantification of this compound

This protocol is adapted from established methods for glucosinolate analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Plant tissue (leaves, seeds, etc.)

  • Liquid nitrogen

  • Freeze-dryer

  • 70% Methanol (HPLC grade)

  • Ultrapure water

  • DEAE-Sephadex A-25 anion exchange resin

  • Purified sulfatase (from Helix pomatia)

  • Sinigrin hydrate (for standard curve)

  • HPLC system with a C18 column and UV detector (or LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to a constant weight.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction of Intact Glucosinolates:

    • Weigh approximately 100 mg of freeze-dried powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 70% methanol pre-heated to 75°C. This step inactivates the endogenous myrosinase enzyme.

    • Vortex thoroughly and place in a 75°C water bath for 20 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

  • Purification and Desulfation:

    • Prepare mini-columns by packing a small amount of DEAE-Sephadex A-25 resin into a pipette tip with a glass wool plug.

    • Equilibrate the column with ultrapure water.

    • Load the crude glucosinolate extract onto the column. The glucosinolates will bind to the resin.

    • Wash the column with ultrapure water to remove impurities.

    • To desulfate the bound glucosinolates, add 75 µL of purified sulfatase solution to the top of the resin and let it react overnight at room temperature.

    • Elute the resulting desulfoglucosinolates from the column with 1 mL of ultrapure water.

  • Quantification by HPLC:

    • Analyze the eluted desulfoglucosinolates using a reverse-phase HPLC system with a C18 column.

    • Use a water:acetonitrile gradient for separation.

    • Detect the desulfoglucosinolates at 229 nm using a UV detector.

    • Prepare a standard curve using known concentrations of desulfosinigrin (prepared by treating sinigrin with sulfatase).

    • Identify the this compound peak based on its retention time compared to known standards or by LC-MS/MS analysis.

    • Quantify the amount of this compound by comparing its peak area to the sinigrin standard curve, applying a relative response factor if available.

Protocol for High-Throughput Screening in a Breeding Program

For screening large populations in a breeding program, the above protocol can be adapted for higher throughput.

  • Simplified Extraction:

    • Use a 96-well plate format for sample handling.

    • Instead of freeze-drying, a direct extraction from fresh, frozen, and ground tissue can be performed, ensuring rapid inactivation of myrosinase with hot methanol.

  • Automated Liquid Handling:

    • Utilize robotic liquid handlers for solvent addition, mixing, and transfer steps to increase speed and reproducibility.

  • Rapid Analysis with UPLC-MS/MS:

    • Employ Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for analysis. This method offers several advantages:

      • Speed: Faster run times compared to traditional HPLC.

      • Sensitivity and Specificity: Allows for the accurate quantification of intact glucosinolates (desulfation step can be omitted), reducing sample preparation time. It can distinguish between different glucosinolates even if they co-elute.

      • Multiplexing: Can quantify multiple glucosinolates simultaneously.

  • Data Analysis:

    • Use specialized software to process the large datasets generated from the UPLC-MS/MS, automating peak integration and quantification.

    • Rank individual plants based on their this compound content to select the top candidates for the next breeding cycle.

By implementing these protocols, researchers and plant breeders can effectively use this compound as a powerful biomarker to accelerate the development of improved Brassica varieties with desirable traits for agriculture, nutrition, and medicine.

References

Troubleshooting & Optimization

Overcoming Glucobrassicanapin degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges of Glucobrassicanapin degradation during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a type of glucosinolate, a secondary metabolite found in cruciferous plants of the Brassica genus. It is a precursor to bioactive compounds like isothiocyanates, which are of interest for their potential health benefits, including anticancer properties. The stability of this compound is a major concern because it is highly susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary causes of this compound degradation in samples?

There are two main causes of this compound degradation:

  • Enzymatic Degradation: The enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, is released upon tissue damage (e.g., harvesting, grinding, or inadequate storage).[1][2] Myrosinase hydrolyzes this compound into unstable intermediates that can then form various breakdown products, such as isothiocyanates and nitriles.[1][2]

  • Thermal Degradation: High temperatures, especially above 100°C, can cause the non-enzymatic degradation of this compound.[3] Indole glucosinolates are generally more susceptible to thermal degradation than aliphatic ones.[3]

Q3: How can I prevent enzymatic degradation of this compound during sample collection and preparation?

The key is to inactivate myrosinase as quickly as possible. Here are the recommended methods:

  • Flash Freezing: Immediately freeze plant material in liquid nitrogen upon collection.[1] This rapidly halts enzymatic activity. Samples should then be stored at -80°C.

  • Freeze-Drying (Lyophilization): This process removes water from the frozen tissue, which prevents myrosinase activity and allows for safe tissue disruption at room temperature.[1][4][5][6][7]

  • Boiling Solvents: For immediate extraction, homogenizing the sample directly in a boiling solvent, such as 70-80% methanol or ethanol, will denature and inactivate myrosinase.[8][9][10]

Q4: What are the optimal long-term storage conditions for samples intended for this compound analysis?

For long-term stability, samples should be stored under conditions that minimize both enzymatic and chemical degradation.

  • -80°C: Flash-frozen plant material should be stored at -80°C for long-term preservation.

  • -20°C: Freeze-dried powder can be stored at -20°C for up to a year in a desiccated environment.[1]

Q5: Can I store samples at 4°C?

Short-term storage at 4°C (for a few days) may be acceptable for some Brassica vegetables with no significant loss of this compound.[5][11] However, for other types, significant degradation can occur. Therefore, for quantitative studies, storage at 4°C is not recommended for extended periods.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound detected in fresh samples Myrosinase was not properly inactivated during sample preparation.Immediately freeze samples in liquid nitrogen after harvesting. Homogenize frozen samples in a pre-heated solvent (e.g., 80% methanol at 75°C) or freeze-dry the samples before extraction at room temperature.[1][9][10]
Inconsistent this compound levels between replicate samples Non-uniform sample homogenization. Incomplete myrosinase inactivation in parts of the sample.Ensure the entire sample is flash-frozen and thoroughly ground to a fine, homogenous powder, preferably under liquid nitrogen. For solvent inactivation, ensure the sample is rapidly and evenly dispersed in the boiling solvent.
Peak tailing in HPLC chromatogram Column contamination or degradation. Mismatched pH between sample and mobile phase. Secondary interactions between the analyte and the stationary phase.Flush the column with a strong solvent.[12][13] Ensure the sample is dissolved in the mobile phase or a weaker solvent.[12][14] Adjust the mobile phase pH.[13] If the problem persists, replace the guard column or the analytical column.[12][13]
"Ghost peaks" appearing in the chromatogram Contamination of the HPLC system (injector, column, or mobile phase). Late eluting compounds from a previous injection.Flush the injector and column with a strong solvent.[12][14][15][16] Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[15][16] Incorporate a column wash step at the end of each gradient run to elute strongly retained compounds.[12]
Decrease in this compound concentration in stored freeze-dried samples Improper storage of freeze-dried material.Store freeze-dried powder in an airtight container with a desiccant at -20°C or below.[1] Avoid repeated freeze-thaw cycles.

Data on this compound Stability

The stability of this compound is influenced by temperature and storage duration. The following tables summarize findings on this compound stability under various conditions.

Table 1: Effect of Storage Temperature on this compound Stability in Brassica Vegetables

Storage TemperatureDurationPlant MaterialEffect on this compoundReference(s)
4°C5-10 daysPakchoiContent increased and then decreased, with the decrease delayed by low temperature.[17]
4°CUp to 10 daysBroccoli, Kohlrabi, CabbageNo significant loss; in some cases, an increase was observed.[5][11]
20°C9 daysPakchoiSignificant decrease compared to storage at 4°C.[17]

Table 2: Stability of Processed this compound Samples

Sample TypeStorage ConditionDurationStabilityReference(s)
Freeze-dried plant powder-20°CUp to 1 yearStable[1]
Extracted desulfoglucosinolates in water4°CUp to 2 weeksStable[1]
Extracted desulfoglucosinolates in water-20°CUp to 1 yearStable[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol details the steps for preparing plant samples to minimize this compound degradation.

1. Sample Collection and Inactivation of Myrosinase:

  • Method A: Flash Freezing (Recommended for highest accuracy)

    • Harvest fresh plant material.

    • Immediately place the material in liquid nitrogen until completely frozen.

    • Store the frozen samples at -80°C until further processing.

  • Method B: Inactivation in Boiling Solvent (for immediate extraction)

    • Heat 80% methanol (v/v) to boiling in a water bath at 75°C.

    • Weigh fresh plant material and immediately homogenize it in the pre-heated methanol solution (e.g., 100 mg sample in 1 mL solvent).

    • Maintain the temperature for 10-15 minutes to ensure complete myrosinase inactivation.

2. Sample Homogenization and Extraction:

  • For Flash-Frozen Samples:

    • Keep the samples frozen on dry ice or in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Proceed to the extraction protocol.

  • For Freeze-Dried Samples:

    • Lyophilize the flash-frozen samples until completely dry.

    • Grind the dried material to a fine, homogenous powder.

    • Store the powder in a desiccator at -20°C or proceed to extraction.

Protocol 2: Extraction and Analysis of this compound by HPLC-UV

This protocol is based on the widely used method of analyzing desulfated glucosinolates.

1. Extraction:

  • To 100 mg of freeze-dried and powdered plant material, add 1 mL of 70% (v/v) methanol.

  • Add an internal standard (e.g., sinigrin) of a known concentration.

  • Vortex the mixture and incubate in a water bath at 75°C for 10 minutes to extract the glucosinolates.

  • Centrifuge at 5000 x g for 10 minutes.

  • Collect the supernatant.

2. Desulfation:

  • Prepare a mini-column with an anion-exchange resin (e.g., DEAE-Sephadex A-25).

  • Load the supernatant onto the column.

  • Wash the column with water and then with a buffer (e.g., 20 mM sodium acetate).

  • Add a purified sulfatase solution to the column and allow it to react overnight at room temperature to cleave the sulfate group from the glucosinolates.

3. Elution and Sample Preparation for HPLC:

  • Elute the desulfoglucosinolates from the column with ultrapure water.

  • Freeze-dry the eluate.

  • Reconstitute the dried sample in a known volume of ultrapure water.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Detection: UV detector at 229 nm.

  • Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve of a known standard.

Visualizations

Myrosinase-Mediated Degradation of this compound

The following diagram illustrates the enzymatic degradation of this compound by myrosinase, leading to the formation of isothiocyanates and nitriles.

Glucobrassicanapin_Degradation This compound This compound Myrosinase Myrosinase (upon tissue damage) This compound->Myrosinase UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone Hydrolysis Glucose Glucose UnstableAglycone->Glucose Isothiocyanate 4-Pentenyl Isothiocyanate UnstableAglycone->Isothiocyanate Spontaneous Rearrangement Nitrile 5-Hexenenitrile UnstableAglycone->Nitrile Alternative Rearrangement (e.g., low pH)

Caption: Enzymatic degradation pathway of this compound.

Experimental Workflow for this compound Analysis

This workflow outlines the key steps from sample collection to data analysis for accurate this compound quantification.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Harvest Plant Material Freeze Flash Freeze (Liquid Nitrogen) Harvest->Freeze Store Store at -80°C Freeze->Store Homogenize Homogenize Frozen Sample Store->Homogenize Extract Extract with 70% Methanol + Internal Standard Homogenize->Extract Desulfate Desulfation on Anion-Exchange Column Extract->Desulfate Elute Elute Desulfo-Glucosinolates Desulfate->Elute HPLC HPLC-UV Analysis (229 nm) Elute->HPLC Quantify Quantification HPLC->Quantify

Caption: Workflow for this compound quantification.

References

Technical Support Center: Glucobrassicanapin Extraction from Leaf Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glucobrassicanapin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preserving this compound during extraction?

A1: The most critical initial step is the immediate and effective inactivation of the myrosinase enzyme upon tissue disruption.[1][2] Myrosinase, which is physically separated from glucosinolates in intact plant cells, is released upon cell rupture and catalyzes the hydrolysis of this compound into isothiocyanates and other breakdown products, leading to significant sample loss.[1][3][4]

Q2: What are the recommended methods for myrosinase inactivation?

A2: There are two primary approaches for myrosinase inactivation:

  • Thermal Inactivation: This involves heating the plant material. Common methods include boiling the leaf tissue in water or a methanol-water mixture (e.g., 70% methanol at 75-80°C).[1][2][5] Microwave-assisted extraction can also be used for rapid heating.[6] However, be aware that some glucosinolates, particularly indole glucosinolates, can be sensitive to high temperatures.[2]

  • Solvent Inactivation: Using a cold solvent mixture, such as 80% methanol, can also effectively inactivate myrosinase without the need for heating.[2][5][7] This method can be advantageous for preserving heat-sensitive compounds.[2][8]

Q3: Which solvent system is best for extracting this compound?

A3: this compound is a water-soluble compound, so aqueous organic solvents are typically used.[5] The most common and effective solvent systems are:

  • Methanol/Water Mixtures: Ratios of 70% or 80% methanol in water are widely used and have been shown to be highly effective.[1][5][7]

  • Ethanol/Water Mixtures: Ethanol can be a less toxic alternative to methanol.[8][9] A 50% ethanol/water mixture has been shown to be effective for extracting total glucosinolates.[9][10]

Q4: How does pH affect this compound stability during extraction?

A4: The pH of the extraction solvent is a critical factor. Myrosinase activity is pH-dependent, with optimal activity often observed between pH 6 and 7.[11] Maintaining a slightly acidic pH (e.g., pH 5.5 with a sodium acetate buffer) can help to inhibit myrosinase activity and improve the stability of this compound.[1][12] Extreme pH values can lead to the degradation of glucosinolates.[13]

Q5: Should I freeze-dry my leaf samples before extraction?

A5: Freeze-drying is a common and effective method for sample preparation as it inactivates myrosinase and allows for long-term storage.[1][5][8] However, improper freeze-drying can lead to glucosinolate loss if the sample thaws before sublimation is complete.[2] For immediate extraction, grinding frozen fresh tissue in liquid nitrogen or directly in cold solvent is a viable alternative.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete myrosinase inactivation.Ensure rapid and thorough heating (e.g., boiling solvent) or immediate contact with cold solvent (e.g., 80% methanol) upon tissue disruption.[2][7]
Inefficient extraction from plant matrix.Optimize the solvent-to-sample ratio; a higher ratio (e.g., 1:35 w/v) may improve extraction.[9][10] Increase extraction time or perform multiple extraction cycles.[5] Consider using ultrasonication to enhance cell wall disruption.[1]
Thermal degradation of this compound.If using a heat-based method, minimize the heating time.[2] Consider switching to a cold extraction method.[2][8] Temperatures above 50-60°C can lead to degradation.[3][5]
Poor Peak Separation in HPLC Inappropriate gradient program.Adjust the acetonitrile-water gradient by decreasing the rate of acetonitrile increase to improve the separation of glucosinolate peaks.[1][16]
Column degradation.Replace the pre-column or the analytical column if it has been used for a large number of injections.[1][16]
No or Very Small Peaks in Chromatogram Insufficient amount of starting material.Re-extract the sample using a larger amount of leaf tissue. Adjust solvent volumes proportionally.[1]
Incomplete desulfation (if applicable).Ensure the sulfatase enzyme is active and the incubation time is sufficient (typically overnight).[1]
Presence of Interfering Compounds Co-extraction of pigments (e.g., chlorophyll) and other non-polar compounds.Include a wash step with a less polar solvent or use a purification step such as solid-phase extraction (SPE) with an ion-exchange column (e.g., DEAE Sephadex).[1][2]

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents and Conditions for Total Glucosinolates

Plant MaterialSolvent SystemTemperature (°C)Sample:Solvent Ratio (w/v)Extraction TimeKey Finding
Broccoli Sprouts50% Ethanol/Water401:35Not specifiedHighest total glucosinolate extraction (100,094 ± 9016 mg/kg DW).[9][10]
Broccoli Sprouts50% Ethanol/Water651:25Not specifiedAlso resulted in high total glucosinolate extraction.[9][10]
Lepidium meyenii (Maca)58% Ethanol701:1090 minAchieved 79% of total glucosinolate extraction.[9]
Kale Leaves70% Methanol/WaterAmbient (Cold)Not specifiedNot specifiedYielded significantly higher total glucosinolates (34.3 ± 0.9 mg SEQ/g DW) compared to hot extraction.[8]
Kale Leaves70% Methanol/WaterBoiling (Hot)Not specifiedNot specifiedLower total glucosinolate yield (30.3 ± 0.6 mg SEQ/g DW).[8]
Isatis tinctoria Leaves70% Methanol in Water50Not specified3 cycles of 5 minRecovery yield reported to be over 97%.[5]

Experimental Protocols

Protocol 1: Hot Methanol Extraction of this compound

This protocol is a widely used method for glucosinolate extraction, focusing on thermal inactivation of myrosinase.

  • Sample Preparation: Weigh 50-100 mg of freeze-dried and finely ground leaf tissue into a 2 mL reaction tube.[1]

  • Myrosinase Inactivation and Extraction: a. Prepare a 70% methanol in water (v/v) solution.[1] b. Heat the 70% methanol solution to 75-80°C.[5] c. Add 1 mL of the hot 70% methanol to the sample tube.[1] d. Vortex the tube briefly. e. Place the tube in a heating block or water bath at 75-80°C for 10-15 minutes.

  • Clarification: a. Allow the sample to cool to room temperature. b. Centrifuge the tube at 2,700 x g for 10 minutes.[1] c. Carefully transfer the supernatant to a clean tube.

  • Purification (Optional but Recommended): a. The crude extract can be further purified using an ion-exchange column (e.g., DEAE Sephadex) to remove interfering compounds.[1][2]

  • Analysis: The extract is now ready for analysis, typically by HPLC-UV or LC-MS.[1][17][18] For HPLC analysis, desulfation of the glucosinolates is often performed.[1]

Protocol 2: Cold Methanol Extraction of this compound

This protocol is a less hazardous alternative that avoids heating, which can be beneficial for preserving thermally sensitive glucosinolates.

  • Sample Preparation: a. For fresh tissue, weigh the desired amount and immediately freeze in liquid nitrogen. Grind to a fine powder using a mortar and pestle while still frozen. b. For freeze-dried tissue, weigh 50-100 mg of the finely ground material.[1]

  • Myrosinase Inactivation and Extraction: a. Prepare an 80% methanol in water (v/v) solution and cool it to -20°C.[14] b. Add 1 mL of the cold 80% methanol to the sample tube. c. Vortex the tube vigorously for 30 seconds. d. Place the sample in an ultrasonic bath for 15 minutes at room temperature.[1]

  • Clarification: a. Centrifuge the tube at 2,700 x g for 10 minutes at room temperature.[1] b. Transfer the supernatant to a new tube.

  • Purification and Analysis: Follow steps 4 and 5 from Protocol 1.

Visualizations

Glucobrassicanapin_Extraction_Workflow Start Start: Leaf Tissue Sample Tissue_Disruption Tissue Disruption (Grinding, Homogenization) Start->Tissue_Disruption Myrosinase_Inactivation Myrosinase Inactivation Tissue_Disruption->Myrosinase_Inactivation Hot_Method Hot Solvent Extraction (e.g., 70% MeOH at 75°C) Myrosinase_Inactivation->Hot_Method Thermal Cold_Method Cold Solvent Extraction (e.g., 80% MeOH) Myrosinase_Inactivation->Cold_Method Solvent Centrifugation Centrifugation to Remove Debris Hot_Method->Centrifugation Cold_Method->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant Purification Purification (Optional) (e.g., SPE on DEAE column) Supernatant->Purification Analysis Analysis (HPLC-UV or LC-MS) Supernatant->Analysis Direct Analysis Purification->Analysis End End: Quantified This compound Analysis->End Troubleshooting_Low_Yield Problem Problem: Low this compound Yield Cause1 Myrosinase Activity? Problem->Cause1 Cause2 Inefficient Extraction? Problem->Cause2 Cause3 Thermal Degradation? Problem->Cause3 Solution1 Solution: Ensure rapid inactivation (hot or cold solvent) Cause1->Solution1 Yes Solution2 Solution: Optimize solvent:sample ratio, increase extraction time, use ultrasonication Cause2->Solution2 Yes Solution3 Solution: Minimize heating time or switch to cold extraction Cause3->Solution3 Yes

References

Troubleshooting peak tailing of Glucobrassicanapin in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing for Glucobrassicanapin in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

In an ideal HPLC separation, chromatographic peaks are symmetrical and have a Gaussian shape. Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[1]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[2] For high-precision analytical methods, a tailing factor above 2.0 is often unacceptable.[1]

Q2: I am observing significant peak tailing specifically for this compound. What are the most probable causes?

Peak tailing for a specific compound like this compound is typically due to chemical interactions within the column. Given that this compound is an acidic compound due to its sulfate group, the common causes differ slightly from those for basic analytes.[3][4] The most likely causes include:

  • Secondary Ionic Interactions: The negatively charged sulfate group of this compound can interact with any localized positive charges within the column, such as trace metal impurities (e.g., iron, aluminum) in the silica packing material.[5][6][7]

  • Silanol Group Interactions: At mid-range pH values (e.g., pH 4-7), residual silanol groups on the silica surface become ionized and negatively charged (-SiO⁻).[8] This can create ionic repulsion with the anionic this compound, disturbing the peak shape.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1][9]

  • Inappropriate Mobile Phase pH: An unoptimized mobile phase pH can exacerbate secondary interactions.[5][10]

Q3: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling peak shape, even for strongly acidic compounds like this compound. The primary effect of pH in this case is on the stationary phase.

  • Low pH (approx. 2.5-3.0): At low pH, the residual silanol groups on the silica surface are fully protonated (-SiOH) and therefore neutral.[2][5] This minimizes repulsive ionic interactions between the stationary phase and the anionic this compound, leading to a significant improvement in peak symmetry.[6][11]

  • Neutral to High pH (>4): As the pH increases, silanol groups deprotonate and become negatively charged (-SiO⁻), which can lead to the aforementioned repulsive effects and contribute to peak tailing.[8]

Therefore, adjusting the mobile phase to a pH of 3.0 or lower is a highly effective strategy to mitigate tailing for this compound.[6][11]

Q4: Can issues with the HPLC column itself be the source of the peak tailing?

Yes, the column is a frequent source of peak shape problems. Key factors include:

  • Column Chemistry: Older, Type A silica columns contain more metal impurities and acidic silanol groups, making them more prone to causing peak tailing.[6][8] Using a modern, high-purity, end-capped Type B silica column is highly recommended to reduce the number of active silanol sites.[6][12]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase, especially if operated at high pH.[1][7] This can create active sites that cause tailing.

  • Column Voids or Blocked Frits: A physical change in the column, such as the formation of a void at the inlet or a partially blocked frit, can distort the flow path and cause tailing for all peaks in the chromatogram.[13]

Q5: Could my sample preparation or injection parameters be causing the peak tailing?

Absolutely. Two common issues related to the sample and injection process can lead to poor peak shape:

  • Sample Overload: If the peak tails more as the sample concentration increases, you are likely overloading the column.[1][9] This can be either mass overload (too much analyte) or volume overload (too large an injection volume).[11] The solution is to dilute the sample or reduce the injection volume.[14]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[9][14] Whenever possible, the sample should be dissolved in the initial mobile phase.[15]

Q6: What should I investigate if all the peaks in my chromatogram, not just this compound, are tailing?

When all peaks exhibit tailing, the problem is usually not chemical in nature but rather related to the physical setup of the HPLC system. Common causes include:

  • Extra-Column Volume (Dead Volume): This refers to any volume the sample passes through outside of the column, such as excessively long or wide-diameter connection tubing, or improperly seated fittings.[1][11][16] This extra volume leads to band broadening and tailing.

  • Column Inlet Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[13]

  • Column Void: A void or channel in the packed bed of the column, often at the inlet, will cause poor peak shape for all analytes.[15]

Troubleshooting Guide and Data

The following table summarizes key parameters and recommended actions to troubleshoot peak tailing of this compound.

ParameterRecommended Starting ConditionTroubleshooting ActionExpected Outcome
Mobile Phase pH 2.5 - 3.0Lower the pH of the aqueous mobile phase component using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).Improved peak symmetry by neutralizing surface silanol groups.[5]
Buffer Concentration 20-50 mM (for UV detection)If using a buffer (e.g., phosphate), ensure the concentration is sufficient to control the pH. Increase concentration if tailing persists.[1][13]Stabilized pH and reduced secondary ionic interactions.
Column Type High-purity, end-capped C18 or C8 (Type B silica)Replace an older column with a modern, high-purity one. Consider a column with alternative bonding (e.g., polar-embedded) to manage secondary interactions.[1][12]Minimized active sites on the stationary phase, leading to better peak shape.
Injection Volume < 5% of column volumeReduce the injection volume by half and re-analyze.If peak shape improves, the issue was volume overload.[1]
Sample Concentration Within linear range of detectorDilute the sample 10-fold and re-inject.If peak shape improves, the issue was mass overload.[14]
Injection Solvent Initial mobile phase compositionRe-dissolve the sample in the starting mobile phase.Elimination of peak distortion caused by solvent mismatch.[15]

Experimental Protocol

Protocol: Systematic Investigation to Eliminate Peak Tailing for this compound

Objective: To systematically identify and resolve the cause of peak tailing for this compound in a reverse-phase HPLC method.

Materials:

  • HPLC Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3 µm).

  • Reagents: HPLC-grade water, acetonitrile, and formic acid.

  • Sample: Standard solution of this compound and the problematic sample extract.

Initial Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient for glucosinolates (e.g., 5-40% B over 15 minutes).[17]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 229 nm[17][18]

  • Injection Volume: 10 µL

Troubleshooting Procedure:

  • Experiment 1: Mobile Phase pH Adjustment a. Prepare Mobile Phase A with 0.1% formic acid (final pH ≈ 2.7). b. Equilibrate the column with the new mobile phase for at least 15 column volumes. c. Inject the this compound standard. d. Analysis: Compare the tailing factor of the peak to the one obtained with the original mobile phase. A significant improvement points to silanol interactions as the primary cause.[2][5]

  • Experiment 2: Column Overload Assessment a. Using the optimized mobile phase from Experiment 1, prepare serial dilutions of the sample extract (e.g., 1:2, 1:5, 1:10). b. Inject each dilution. c. Analysis: Observe the tailing factor for each injection. If the tailing factor decreases with increasing dilution, the column was overloaded.[9][14]

  • Experiment 3: Column Integrity Check a. If tailing persists after optimizing pH and sample concentration, replace the analytical column with a new, identical one. b. Equilibrate the new column and inject the standard. c. Analysis: If the peak shape is now acceptable, the original column was contaminated, degraded, or physically damaged.[1]

  • Experiment 4: System (Extra-Column Volume) Check a. If a new column does not solve the problem and all peaks are tailing, inspect the system for dead volume. b. Ensure all fittings are properly connected. c. Minimize the length and internal diameter of tubing between the injector, column, and detector.[1][11] d. Analysis: Re-run the standard. An improvement in peak shape indicates that extra-column band broadening was a contributing factor.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Tf > 1.2) check_scope Is it one peak or all peaks? start->check_scope one_peak Chemical / Column Issue check_scope->one_peak One Peak all_peaks System / Physical Issue check_scope->all_peaks All Peaks adjust_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) one_peak->adjust_ph check_system Check System for Dead Volume (Fittings, Tubing) all_peaks->check_system check_overload Check for Overload (Dilute Sample / Reduce Volume) adjust_ph->check_overload replace_column Evaluate Column (Replace with New Column) check_overload->replace_column solved Problem Solved (Symmetrical Peak) replace_column->solved flush_column Flush Column / Replace Frit check_system->flush_column flush_column->solved Chemical_Interactions Analyte-Stationary Phase Interactions cluster_0 Condition 1: Mid-Range pH (e.g., pH 5) cluster_1 Condition 2: Low pH (e.g., pH < 3) surface_mid_ph Silica Surface Ionized Silanol (-SiO⁻) analyte_mid Anionic this compound (Analyte-SO₃⁻) analyte_mid->surface_mid_ph:f1 Ionic Repulsion (Causes Tailing) surface_low_ph Silica Surface Protonated Silanol (-SiOH) analyte_low Anionic this compound (Analyte-SO₃⁻) interaction_low Reduced Interaction (Improved Peak Shape)

References

Optimization of MS/MS parameters for Glucobrassicanapin identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tandem mass spectrometry (MS/MS) parameters for the accurate identification of Glucobrassicanapin.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic fragmentation pattern of this compound in negative ion mode MS/MS?

A1: this compound, like other glucosinolates, exhibits a characteristic fragmentation pattern in negative ion mode electrospray ionization (ESI-MS/MS). The most common and diagnostic fragment ion is observed at m/z 97, which corresponds to the hydrogen sulfate anion ([HSO4]⁻).[1][2] The precursor ion for this compound is its deprotonated molecule [M-H]⁻ at m/z 386.0582.[3] Other diagnostic product ions that have been described for this compound include those at m/z 275, 259, 208, and 144.[3]

Q2: Is desulfation of this compound necessary before LC-MS/MS analysis?

A2: While traditional methods for glucosinolate analysis often involve a desulfation step, modern LC-MS/MS techniques allow for the direct analysis of intact glucosinolates, including this compound.[4] Analyzing the intact molecule simplifies sample preparation and avoids potential issues such as incomplete desulfation.[4]

Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: For quantitative analysis using a triple quadrupole mass spectrometer, the primary MRM transition for this compound is from the precursor ion [M-H]⁻ at m/z 386 to the characteristic product ion at m/z 97.[1][5] Additional transitions to other fragment ions like m/z 259 or 275 can be used for confirmation.

Q4: What are the key MS/MS parameters to optimize for this compound identification?

A4: The most critical MS/MS parameters to optimize are the collision energy (CE) and cone voltage (or fragmentor voltage).[6] These parameters directly influence the fragmentation efficiency of the precursor ion and the intensity of the resulting product ions. Other parameters such as capillary voltage, desolvation gas temperature, and flow rate also play a role in achieving optimal signal intensity.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the optimization of MS/MS parameters for this compound identification.

Problem Possible Causes Recommended Solutions
Low Precursor Ion ([M-H]⁻) Intensity - Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Inefficient sample extraction or degradation.- Matrix effects from co-eluting compounds.- Optimize source parameters systematically. Start with the instrument manufacturer's recommendations and adjust one parameter at a time.- Review and optimize the sample preparation protocol. Ensure samples are processed quickly and stored properly to prevent degradation.- Improve chromatographic separation to resolve this compound from interfering matrix components. Consider using a more efficient column or modifying the mobile phase gradient.
Weak or Absent Characteristic Fragment Ion (m/z 97) - Collision energy is too low or too high.- Incorrect precursor ion isolation.- Instability of the precursor ion.- Perform a collision energy optimization experiment. Analyze a standard solution of this compound and ramp the collision energy over a range (e.g., 10-50 eV) to find the value that yields the highest intensity for the m/z 97 fragment.[7][8]- Verify the mass accuracy and isolation window for the precursor ion (m/z 386.1).- Optimize the cone voltage to ensure stable generation of the precursor ion without excessive in-source fragmentation.
Poor Reproducibility of Fragment Ion Ratios - Fluctuations in collision cell pressure.- Inconsistent cone voltage.- Matrix effects influencing fragmentation.- Ensure the collision gas pressure is stable and within the manufacturer's recommended range.- Check for any drift in the cone voltage during the analytical run.- As with low precursor intensity, improve chromatographic separation to minimize the impact of the sample matrix on fragmentation consistency.
Interference from Co-eluting Isomers - this compound may have isomers with the same mass that are not chromatographically resolved.- Utilize high-resolution mass spectrometry (HRMS) to differentiate between isomers based on their accurate mass.[9]- If using a triple quadrupole, add more specific MRM transitions to other, less common fragment ions to confirm identity.[10]- Optimize the liquid chromatography method for better separation of isomers. This may involve trying different column chemistries or mobile phase compositions.[11]

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of a this compound standard in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water).

  • Set Up the Mass Spectrometer:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Product Ion Scan.

    • Precursor Ion: m/z 386.1.

    • Scan Range: m/z 50-400.

    • Capillary Voltage: 2.5 - 3.5 kV (optimize for your instrument).

    • Cone Voltage: 30-50 V (start with a moderate value).

    • Desolvation Gas Temperature and Flow: Set to typical values for your instrument (e.g., 350-450 °C and 600-800 L/hr).

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Create a Collision Energy Ramp Method:

    • Set up an experiment where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 60 eV) over a period of 1-2 minutes.

  • Acquire Data: Acquire MS/MS spectra across the entire collision energy range.

  • Analyze the Data:

    • Generate an extracted ion chromatogram for the precursor ion (m/z 386.1) and the key fragment ions (m/z 97, 259, etc.).

    • Plot the intensity of each fragment ion as a function of collision energy.

    • The optimal collision energy is the value that produces the highest intensity for the desired fragment ion (typically m/z 97).

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for the analysis of this compound and other related glucosinolates. Note that optimal values can vary between different mass spectrometer models.

GlucosinolatePrecursor Ion ([M-H]⁻) m/zProduct Ion m/zReported Collision Energy (eV)Reported Cone Voltage (V)
This compound 386.1 97 ~20-30 ~30-50
Gluconapin372.097~20-30~30-50
Progoitrin388.097~20-30~30-50
Glucobrassicin447.097~25-35~35-55
Sinigrin358.097~20-30~30-50

Note: The collision energy and cone voltage values are approximate ranges and should be optimized for your specific instrument and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC_Column Reverse-Phase C18 Column Filtration->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI ESI Source (-ve) Gradient->ESI Precursor_Selection Precursor Ion Selection (m/z 386.1) ESI->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID Product_Ion_Detection Product Ion Detection (m/z 97, etc.) CID->Product_Ion_Detection Peak_Integration Peak Integration Product_Ion_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound identification.

Troubleshooting_Tree Start Low Signal for m/z 97 Fragment Check_Precursor Is Precursor Ion (m/z 386.1) Intensity Sufficient? Start->Check_Precursor Optimize_Source Optimize Ion Source Parameters (Capillary, Gas, Temp) Check_Precursor->Optimize_Source No Check_CV Is Cone Voltage Optimized? Check_Precursor->Check_CV Yes Resolved Issue Resolved Optimize_Source->Resolved Optimize_CE Perform Collision Energy Optimization Check_Gas Is Collision Gas Pressure Stable? Optimize_CE->Check_Gas Check_CV->Optimize_CE Yes Optimize_CV Optimize Cone Voltage Check_CV->Optimize_CV No Optimize_CV->Resolved Verify_Gas Verify Collision Gas Supply and Settings Check_Gas->Verify_Gas No Check_Gas->Resolved Yes Verify_Gas->Resolved

Caption: Troubleshooting decision tree for low m/z 97 fragment intensity.

References

Minimizing Matrix Effects in Glucobrassicanapin LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of glucobrassicanapin. Particular focus is given to the identification and mitigation of matrix effects, a common source of analytical inaccuracy and irreproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and precision of quantification.[2][3] In electrospray ionization (ESI), which is commonly used for glucosinolate analysis, matrix effects are a significant concern.[4][5]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[6] This involves comparing the peak area of a standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference in the peak areas indicates the presence of matrix effects.[6] Another qualitative approach is the post-column infusion technique, where a constant flow of the analyte standard is introduced into the MS detector after the analytical column.[4] Dips or enhancements in the baseline signal when a blank matrix extract is injected reveal the retention times at which matrix components are causing interference.

Q3: What are the most common sources of matrix effects in plant sample analysis?

A3: In the analysis of plant-derived samples, common sources of matrix effects include salts, sugars, lipids, pigments (like chlorophyll), and other secondary metabolites that are co-extracted with this compound.[7] These compounds can compete with the analyte for ionization in the ESI source, leading to signal suppression.

Q4: Can my choice of ionization source impact matrix effects?

A4: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components than atmospheric pressure chemical ionization (APCI).[4][5] For this compound, which is typically analyzed in negative ion mode, switching from positive to negative ESI can sometimes be beneficial as fewer compounds are ionized, potentially reducing competition.[4][5]

Q5: Are there any quick ways to reduce matrix effects without extensive sample preparation?

A5: A simple approach to mitigate matrix effects is to dilute the sample extract.[3] This reduces the concentration of interfering compounds along with the analyte. However, this may compromise the sensitivity of the assay, especially for low-level quantification. Optimizing chromatographic conditions to separate this compound from co-eluting matrix components is another effective strategy.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.

Problem: Poor signal intensity, inconsistent peak areas, or high variability between injections.

Potential Cause Troubleshooting Steps & Solutions
Ion Suppression 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[6] 2. Optimize Sample Preparation: Implement a more rigorous cleanup method. Solid Phase Extraction (SPE) is highly effective at removing interfering matrix components.[8] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering region of the chromatogram. 4. Dilution: Dilute the sample extract to reduce the concentration of matrix components.[3] This is a trade-off with sensitivity.
Inadequate Sample Cleanup 1. Evaluate Extraction Method: If using a simple "dilute and shoot" or protein precipitation method, consider more selective techniques like SPE or Pressurized Liquid Extraction (PLE).[8][9] 2. SPE Sorbent Selection: For glucosinolates, weak anion exchange SPE cartridges can be effective for purification.[10]
Co-eluting Interferences 1. Modify LC Method: Adjust the mobile phase composition, gradient slope, or column chemistry (e.g., switch to a different C18 column or a HILIC column) to improve separation.[11][12] 2. Post-Column Infusion: Use this technique to identify the retention time of the interfering compounds and adjust the chromatography accordingly.[4]
Instrument Contamination 1. Clean the Ion Source: Salts and non-volatile matrix components can accumulate in the ion source, leading to signal suppression.[13] Follow the manufacturer's protocol for cleaning the ESI probe and interface. 2. Check for Contaminants: Infuse a reference compound in negative ESI mode to check for sensitivity. A suppressed signal may indicate system contamination.[14]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for cleaning up plant extracts containing this compound using a weak anion exchange SPE cartridge.

  • Cartridge Conditioning: Condition a weak anion exchange SPE cartridge (e.g., Strata X-AW) by passing 2 mL of methanol followed by 2 mL of deionized water.[10]

  • Sample Loading: Load 1 mL of the plant extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of an ammonium acetate aqueous solution followed by 2 mL of methanol to remove neutral and weakly retained impurities.[10]

  • Elution: Elute the this compound fraction with two 1 mL aliquots of a 5% ammonium hydroxide solution in methanol.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol outlines the preparation of matrix-matched calibration standards to compensate for matrix effects.

  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same extraction procedure as for the unknown samples.[15]

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol/water).

  • Spike Blank Extract: Create a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the this compound stock solution to achieve the desired concentration range.[16] For example, add 10 µL of standard, 10 µL of matrix extract, and 80 µL of water for a total volume of 100 µL.[16]

  • Prepare Solvent-Based Standards (Optional): To assess the extent of the matrix effect, prepare a parallel set of calibration standards in the initial mobile phase or extraction solvent.[16]

  • Analysis: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as the unknown samples. The resulting calibration curve will account for signal suppression or enhancement caused by the matrix.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Glucosinolate Analysis
Technique Principle Advantages Disadvantages Reported Recovery (%)
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperature and pressure.Fast, automated, reduced solvent consumption.[9]Requires specialized equipment.Not specified for this compound
Solid Phase Extraction (SPE) Selective retention of analytes on a solid sorbent.Excellent for removing interfering matrix components.[8]Can be method-development intensive.74-119% (for various glucosinolates)[1]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - involves salting out and dispersive SPE.High throughput, simple, uses minimal solvent.[16]May not provide sufficient cleanup for all matrices.Not specified for this compound
Table 2: LC-MS/MS Parameters for this compound Analysis
Parameter Typical Conditions
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)[11]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate[17]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate[17]
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)[12]
Capillary Voltage 2.5 - 3.5 kV[18]
Source Temperature 120 - 150 °C[18]
MRM Transition Precursor ion (m/z 386.1) -> Product ion (e.g., m/z 97, 259)[18][19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis LC-MS/MS Analysis Sample Plant Material Extraction Extraction (e.g., 70% Methanol) Sample->Extraction Homogenize Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Supernatant SPE Solid Phase Extraction (SPE) Filtration->SPE Crude Extract LC_MSMS LC-MS/MS System Filtration->LC_MSMS Direct Injection (if no cleanup) Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Evaporation->LC_MSMS Clean Extract Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound analysis.

matrix_effect_mitigation cluster_strategies Mitigation Strategies cluster_outcomes Desired Outcomes Start Matrix Effect Suspected Sample_Prep Optimize Sample Preparation (e.g., SPE, PLE) Start->Sample_Prep Chromatography Optimize Chromatography (e.g., gradient, column) Start->Chromatography Calibration Use Advanced Calibration (e.g., Matrix-Matched, Internal Standard) Start->Calibration Dilution Dilute Sample Extract Start->Dilution Reduced_Interference Reduced Interference Sample_Prep->Reduced_Interference Chromatography->Reduced_Interference Improved_Accuracy Improved Accuracy Calibration->Improved_Accuracy Dilution->Reduced_Interference Reduced_Interference->Improved_Accuracy Better_Reproducibility Better Reproducibility Improved_Accuracy->Better_Reproducibility

Caption: Strategies to mitigate matrix effects in LC-MS/MS.

References

Strategies to prevent enzymatic degradation of Glucobrassicanapin post-harvest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the enzymatic degradation of Glucobrassicanapin in post-harvest plant material.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation post-harvest?

A1: The primary cause of this compound degradation is the enzymatic activity of myrosinase. In intact plant tissues, this compound and myrosinase are physically separated. However, when plant cells are damaged during harvesting, handling, or processing, myrosinase comes into contact with this compound, catalyzing its hydrolysis into various breakdown products.[1][2]

Q2: What are the immediate steps I should take after harvesting plant material to minimize this compound loss?

A2: To minimize immediate degradation, it is crucial to inactivate myrosinase as quickly as possible. The most common methods involve thermal inactivation, such as flash-freezing in liquid nitrogen, followed by freeze-drying, or heat treatment (e.g., blanching or microwaving).[2] Minimal tissue damage during harvesting is also essential.[1]

Q3: How does storage temperature affect this compound stability?

A3: Lower storage temperatures are critical for preserving this compound. Storing samples at 4°C has been shown to result in no significant loss of glucosinolates, including this compound, for up to 10 days.[3] In contrast, storage at room temperature can lead to a significant decrease in glucosinolate content.[4][5] For long-term storage, temperatures of -20°C or -80°C are recommended.

Q4: Can pH be used to control myrosinase activity?

A4: Yes, myrosinase activity is pH-dependent. The optimal pH for myrosinase is generally between 6.5 and 7.0.[6] Adjusting the pH of extraction buffers to be more acidic (e.g., pH 3.0-5.0) can significantly reduce myrosinase activity.[7][8] For instance, at pH 3, the activity of some myrosinase isoenzymes is almost undetectable.[7]

Q5: What is the most effective cooking method to preserve this compound?

A5: Steaming and microwaving are generally better for preserving glucosinolates compared to boiling.[4] Boiling can lead to significant leaching of glucosinolates into the cooking water, with losses of up to 90%.[4] Stir-frying can also lead to substantial losses. Lightly cooking for a short duration is recommended to retain the highest levels of beneficial compounds.[9]

Troubleshooting Guides

Issue 1: Low or no detectable this compound in my samples after extraction.

Possible Cause Troubleshooting Step
Inadequate Myrosinase Inactivation Immediately after harvesting, flash-freeze samples in liquid nitrogen and then freeze-dry. Alternatively, use a validated heat treatment method (e.g., blanching at 85-95°C) to denature the enzyme before extraction.[1][10]
Mechanical Damage During Handling Handle samples gently to minimize tissue disruption. Excessive chopping or shredding before myrosinase inactivation can lead to up to 75% loss of glucosinolates.[4]
Incorrect Extraction Solvent Use a methanol-water mixture (typically 70-80% methanol) for extraction. This solvent choice also aids in inactivating myrosinase.[1][11]
Suboptimal Storage Store fresh plant material at 4°C for short-term storage (up to a few days) and at -20°C or -80°C for long-term storage. Avoid storing fresh samples at room temperature.[3][5]

Issue 2: High variability in this compound concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure that the entire sample is thoroughly and uniformly homogenized after myrosinase inactivation to get a representative aliquot for extraction.
Variable Time Between Harvest and Inactivation Standardize the time between harvesting and myrosinase inactivation for all samples to ensure consistent starting material.
Non-uniform Heat Treatment If using heat for inactivation, ensure that the heat is distributed evenly throughout the sample. For example, ensure samples are fully submerged during blanching.
Inconsistent Extraction Procedure Follow the extraction protocol precisely for all samples, paying close attention to solvent volumes, extraction times, and temperatures.

Quantitative Data Summary

Table 1: Effect of Temperature on Myrosinase Activity

Temperature (°C)Treatment DurationMyrosinase Activity Retention (%)Source
40-Inactivation initiated[12]
5010 min~85% (Broccoli)[12]
6012 min<20% (Broccoli)[12]
7010 min>95% inactivation (Broccoli)[12]
8012 minComplete inactivation[12]
8530 min~10% (in heat-stable species)[13]
904 min>80% loss (Broccoli)[12]

Table 2: Impact of pH on Myrosinase Activity

pHRelative Myrosinase ActivityNotesSource
3.0Very Low / UndetectableSignificant inactivation of the enzyme.[7]
4.5 - 5.0~50% of maximal activityActivity is substantially reduced.[9]
6.5 - 7.0OptimalCorresponds to the natural pH of fresh broccoli juice.[6]
> 8.0Activity MaintainedMyrosinase can retain its activity in alkaline conditions.[14]

Experimental Protocols

Protocol 1: Myrosinase Inactivation by Heat Treatment
  • Objective: To thermally inactivate myrosinase in fresh plant tissue to prevent this compound degradation.

  • Materials: Freshly harvested plant material, boiling water bath or microwave oven, ice bath, sample bags.

  • Procedure:

    • Bring a water bath to a rolling boil (100°C).

    • Place the fresh plant material (e.g., broccoli florets) in a heat-resistant, mesh bag.

    • Submerge the bag completely in the boiling water for a predetermined time (e.g., 2-5 minutes). The exact time should be optimized for the specific plant material.

    • Alternatively, for microwave inactivation, place the sample in a microwave-safe container with a small amount of water and heat on high for 1-2 minutes.[9]

    • Immediately transfer the blanched material to an ice bath to rapidly cool it down and halt any further chemical reactions.

    • Once cooled, remove the material, pat it dry, and proceed with extraction or store it at -80°C.

Protocol 2: Quantification of this compound using HPLC
  • Objective: To extract and quantify the concentration of this compound in plant samples.

  • Materials: Freeze-dried and ground plant material, 70% methanol, deionized water, 20 mM sodium acetate buffer (pH 5.5), DEAE-Sephadex A-25, sulfatase solution, HPLC system with a C18 column, acetonitrile.[15]

  • Procedure:

    • Extraction:

      • Weigh approximately 100 mg of freeze-dried, ground plant material into a tube.

      • Add 1 mL of pre-heated 70% methanol (70°C).

      • Vortex and incubate at 70°C for 10 minutes.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Collect the supernatant.

    • Desulfation:

      • Prepare a DEAE-Sephadex A-25 column.

      • Load the supernatant onto the column.

      • Wash the column with 20 mM sodium acetate buffer.

      • Add sulfatase solution and incubate at room temperature overnight to desulfate the glucosinolates.

      • Elute the desulfoglucosinolates with deionized water.

    • HPLC Analysis:

      • Inject the eluate into an HPLC system equipped with a C18 column.

      • Use a gradient of water and acetonitrile for separation.

      • Detect desulfo-Glucobrassicanapin at 229 nm.

      • Quantify by comparing the peak area to a standard curve of a known this compound standard.[15][16]

Protocol 3: Myrosinase Activity Assay (Spectrophotometric)
  • Objective: To determine the activity of myrosinase in a sample extract.

  • Materials: Plant tissue extract, phosphate buffer (pH 6.5), sinigrin solution (as substrate), spectrophotometer.

  • Procedure:

    • Prepare a crude enzyme extract by homogenizing fresh plant tissue in a cold extraction buffer (e.g., phosphate buffer).

    • Centrifuge the homogenate and collect the supernatant containing the enzyme.

    • In a cuvette, mix the enzyme extract with phosphate buffer.

    • Initiate the reaction by adding a known concentration of sinigrin.

    • Monitor the decrease in absorbance at 227 nm over time as sinigrin is hydrolyzed.[17]

    • Calculate the enzyme activity based on the rate of substrate degradation. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of sinigrin per minute under specified conditions.[18]

Visualizations

Enzymatic_Degradation_Pathway cluster_degradation Cellular Damage This compound This compound (Stored in Vacuole) Hydrolysis Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase (Stored in Myrosin Cells) Myrosinase->Hydrolysis Breakdown_Products Isothiocyanates, Nitriles, etc. Hydrolysis->Breakdown_Products

Caption: Enzymatic degradation pathway of this compound upon tissue damage.

Experimental_Workflow Harvest 1. Harvest Plant Material Inactivation 2. Myrosinase Inactivation (Heat or Freezing) Harvest->Inactivation Extraction 3. Extraction with 70% Methanol Inactivation->Extraction Purification 4. Desulfation on DEAE Column Extraction->Purification Analysis 5. HPLC Analysis Purification->Analysis

Caption: Experimental workflow for this compound analysis.

Prevention_Strategies cluster_thermal Thermal Methods cluster_chemical Chemical Methods cluster_physical Physical Methods Prevent_Degradation Prevent this compound Degradation Blanching Blanching Prevent_Degradation->Blanching Microwaving Microwaving Prevent_Degradation->Microwaving Freeze_Drying Freeze-Drying Prevent_Degradation->Freeze_Drying Low_pH Low pH Buffer Prevent_Degradation->Low_pH Solvent_Extraction Methanol Extraction Prevent_Degradation->Solvent_Extraction Low_Temp_Storage Low Temperature Storage (4°C or below) Prevent_Degradation->Low_Temp_Storage Minimal_Damage Minimal Tissue Damage Prevent_Degradation->Minimal_Damage

Caption: Logical relationships of strategies to prevent degradation.

References

Technical Support Center: Enhancing the Stability of Glucobrassicanapin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Glucobrassicanapin in solution during experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of active compound over a short period.

  • Inconsistent experimental results.

  • Appearance of unexpected peaks in chromatography.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Enzymatic Degradation by Myrosinase: Residual myrosinase activity from the plant source can hydrolyze this compound.Myrosinase Inactivation: Heat the initial extract or solution to a temperature above 70°C for at least 10 minutes. Microwave heating can also be an effective method for rapid inactivation.[1]
Thermal Degradation: this compound, like other glucosinolates, is susceptible to degradation at elevated temperatures, especially above 100°C.[2]Temperature Control: Prepare and store this compound solutions at low temperatures (4°C for short-term storage, -20°C or -80°C for long-term storage). Avoid unnecessary exposure to high temperatures during experimental procedures.
Unfavorable pH: The stability of glucosinolates can be pH-dependent. While they are relatively stable in a neutral to slightly acidic pH range, basic conditions (pH > 8) can lead to diminished content.[1]pH Optimization: Prepare solutions using buffers in the pH range of 5-7. Acetate or phosphate buffers are commonly used. Avoid highly acidic or alkaline conditions unless experimentally required.
Oxidation: The presence of dissolved oxygen can contribute to the degradation of this compound.Use of Antioxidants: Add antioxidants such as ascorbic acid to the solution. Ascorbic acid can help to scavenge reactive oxygen species and has been shown to stabilize other sensitive compounds in aqueous solutions.[3][4][5]
Issue 2: Inconsistent Bioactivity of this compound in Cell-Based Assays

Symptoms:

  • Variable dose-response curves.

  • Lower than expected biological activity.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Degradation in Culture Media: The pH and composition of cell culture media may affect the stability of this compound over the incubation period.Stability Testing in Media: Perform a preliminary experiment to assess the stability of this compound in the specific cell culture medium to be used. Analyze the concentration of the compound at different time points.
Interaction with Media Components: Components of the media, such as certain amino acids or metal ions, could potentially interact with and degrade this compound.Minimize Incubation Time: If degradation is observed, minimize the incubation time of this compound with the cells to what is necessary to observe the biological effect.
Light-Induced Degradation: Prolonged exposure to light, especially UV light, can potentially degrade sensitive compounds.Protection from Light: Store stock solutions and conduct experiments in amber vials or under low-light conditions to minimize photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For optimal stability, it is recommended to maintain the pH of this compound solutions between 5 and 7.[1] Glucosinolate content has been observed to be relatively stable within this range, while a decrease may be seen at a pH of 8 or higher.[1]

Q2: At what temperature should I store my this compound stock solution?

A2: For short-term storage (up to a few days), refrigeration at 4°C is suitable. For long-term storage, it is highly recommended to store solutions at -20°C or -80°C to minimize thermal degradation.

Q3: How can I prevent enzymatic degradation of this compound during extraction?

A3: To prevent enzymatic degradation by myrosinase, it is crucial to inactivate the enzyme immediately after tissue disruption. This can be achieved by methods such as boiling the plant material in water or 70% methanol, or by microwave treatment.[1][6]

Q4: Can I use buffers to prepare my this compound solutions?

A4: Yes, using buffers is recommended to maintain a stable pH. Acetate and phosphate buffers are suitable choices for maintaining a pH in the optimal range of 5-7.

Q5: Should I add any stabilizers to my this compound solution?

A5: The addition of an antioxidant like ascorbic acid can be beneficial to prevent oxidative degradation, especially for long-term storage or when the solution is exposed to air.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of purified this compound powder.

  • Dissolution: Dissolve the powder in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5). To aid dissolution, gentle vortexing or sonication can be applied.

  • Antioxidant Addition (Optional): If desired, add ascorbic acid to a final concentration of 0.1% (w/v) to the solution.

  • Sterilization (if for cell culture): Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into amber, airtight vials to minimize exposure to light and air. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Solution
  • Solution Preparation: Prepare the this compound solution under the desired conditions (e.g., different buffers, pH values, temperatures).

  • Time Zero Sampling: Immediately after preparation, take an initial sample (T=0) and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.[7][8][9]

  • Incubation: Incubate the remaining solution under the specified conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw samples from the solution.

  • Analysis: Analyze the concentration of this compound in each sample.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.

Data Presentation

Table 1: Illustrative Example of this compound Stability at Different Temperatures (in 50 mM Phosphate Buffer, pH 6.5)
Temperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
4> 168 (estimated)< 0.004
25720.010
37360.019
6080.087

Note: These are illustrative values. Actual stability will depend on the specific experimental conditions.

Table 2: Illustrative Example of this compound Stability at Different pH Values (at 25°C in Buffered Solutions)
pHBuffer SystemHalf-life (t½) (hours)
4.0Acetate60
6.5Phosphate72
8.0Tris-HCl48

Note: These are illustrative values. Actual stability will depend on the specific experimental conditions.

Visualizations

Glucobrassicanapin_Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Isothiocyanates, Nitriles) This compound->Hydrolysis_Products Enzymatic Hydrolysis Degradation_Products Degradation Products This compound->Degradation_Products Non-Enzymatic Degradation Myrosinase Myrosinase Myrosinase->this compound Heat Heat (>70°C) Heat->this compound Unfavorable_pH Unfavorable pH (e.g., > 8) Unfavorable_pH->this compound Oxidation Oxidation Oxidation->this compound Stability_Assessment_Workflow start Start: Prepare this compound Solution under Test Conditions t0_analysis Analyze Initial Concentration (T=0) (e.g., HPLC, LC-MS) start->t0_analysis incubation Incubate Solution at Specified Temperature and pH t0_analysis->incubation sampling Withdraw Aliquots at Defined Time Intervals incubation->sampling analysis Analyze this compound Concentration in Aliquots sampling->analysis data_analysis Plot Concentration vs. Time and Determine Degradation Kinetics analysis->data_analysis end End: Report Stability Data (Half-life, Degradation Rate) data_analysis->end

References

Resolving co-elution of Glucobrassicanapin with other glucosinolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of glucosinolates, with a specific focus on the co-elution of Glucobrassicanapin.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound with other glucosinolates in HPLC analysis?

A1: Co-elution of this compound with other structurally similar glucosinolates is a common challenge in HPLC analysis. The primary reasons for this issue include:

  • Inadequate Chromatographic Resolution: The selected HPLC column and mobile phase may not provide sufficient selectivity to separate compounds with similar physicochemical properties.

  • Suboptimal Mobile Phase Gradient: An improperly optimized gradient may not effectively separate closely eluting compounds.[1]

  • Poor Column Condition: Over time, column performance can degrade, leading to peak broadening and loss of resolution.[1]

  • Sample Matrix Effects: Complex sample matrices can interfere with the separation, causing peaks to overlap.

Q2: Which glucosinolates are most likely to co-elute with this compound?

A2: Glucosinolates with similar side-chain structures are prone to co-eluting with this compound (4-pentenyl glucosinolate). These can include:

  • Gluconapin (3-butenyl glucosinolate)

  • Progoitrin (2-hydroxy-3-butenyl glucosinolate)[2]

  • Other aliphatic glucosinolates with similar chain lengths.

Q3: How can I confirm the identity of co-eluting peaks?

A3: When co-elution is suspected, it is crucial to confirm the identity of the peaks. This can be achieved by:

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of compounds based on their mass-to-charge ratio, providing definitive identification of co-eluting species.[3]

  • Reference Standards: Comparing the retention times and UV spectra of your sample peaks with those of pure reference standards for this compound and other suspected glucosinolates can aid in identification.[1][4]

  • High-Resolution Mass Spectrometry: This technique provides accurate mass measurements, which can help in distinguishing between compounds with very similar masses.[3]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other glucosinolates.

Problem: Poor separation between this compound and an adjacent peak.

Logical Troubleshooting Workflow

CoElution_Troubleshooting start Start: Co-elution Suspected check_method Step 1: Review & Verify Existing Method start->check_method is_method_optimal Is the method optimized for glucosinolate separation? check_method->is_method_optimal optimize_gradient Step 2: Optimize Mobile Phase Gradient is_method_optimal->optimize_gradient No is_method_optimal->optimize_gradient Yes (but still co-eluting) is_separation_improved Is separation improved? optimize_gradient->is_separation_improved change_column Step 3: Evaluate Alternative Stationary Phases is_separation_improved->change_column No end_success End: Resolution Achieved is_separation_improved->end_success Yes is_resolution_achieved Is desired resolution achieved? change_column->is_resolution_achieved sample_prep Step 4: Refine Sample Preparation is_resolution_achieved->sample_prep No is_resolution_achieved->end_success Yes end_fail End: Consult Further/ Alternative Techniques sample_prep->end_fail Glucosinolate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_collection Plant Material Collection & Grinding extraction Hot Methanol/Water Extraction sample_collection->extraction purification Ion-Exchange Chromatography extraction->purification desulfation Sulfatase Treatment purification->desulfation elution Elution & Freeze-Drying desulfation->elution reconstitution Reconstitution in Water elution->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection (229 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Reference Standards peak_integration->quantification data_analysis Data Analysis quantification->data_analysis

References

Improving the recovery of Glucobrassicanapin from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Glucobrassicanapin from complex matrices. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of this compound is primarily influenced by the presence of myrosinase, an enzyme that degrades glucosinolates upon tissue damage.[1][2] Other critical factors include the choice of extraction solvent, temperature, pH, and the overall stability of the compound during processing.[3][4] Inactivation of myrosinase is a crucial first step in preserving this compound content.

Q2: How can I effectively inactivate myrosinase in my samples?

A2: Heat treatment is the most common and effective method for myrosinase inactivation. Steaming and microwaving have been shown to be more effective than blanching.[5] Freeze-drying is another widely used technique to preserve the integrity of the sample and prevent enzymatic degradation during storage and extraction.[6]

Q3: Which solvent system is best for extracting this compound?

A3: Aqueous methanol (typically 70%) is a widely used and effective solvent for extracting glucosinolates, including this compound.[2][7] Aqueous ethanol has also been shown to be a viable and less toxic alternative, with optimization of the ethanol concentration being a key factor for maximizing recovery.[3] The choice of solvent may need to be optimized depending on the specific matrix.

Q4: My this compound recovery is low. What are the common causes?

A4: Low recovery can stem from several issues:

  • Incomplete myrosinase inactivation: Residual enzyme activity will lead to degradation.

  • Suboptimal extraction conditions: Incorrect solvent concentration, temperature, or extraction time can reduce efficiency.[3][4]

  • Compound degradation: this compound can degrade at high temperatures or non-optimal pH levels during processing.[4]

  • Inefficient purification: Losses can occur during solid-phase extraction or other purification steps.

  • Improper storage: Samples and extracts should be stored at low temperatures (e.g., -20°C) to prevent degradation.[4]

Q5: Can I use advanced extraction techniques to improve recovery?

A5: Yes, advanced techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) can improve recovery rates and reduce extraction time and solvent consumption.[4] These methods can enhance the disruption of plant cell walls, facilitating the release of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no detection of this compound Incomplete myrosinase inactivation leading to enzymatic degradation.Ensure rapid and thorough heat treatment (steaming, microwaving) or freeze-drying of fresh plant material immediately after harvesting.[5]
Inappropriate extraction solvent or conditions.Optimize the solvent system. Start with 70% aqueous methanol.[2][7] Consider optimizing ethanol concentration if using aqueous ethanol.[3] Evaluate the effect of temperature and extraction time.
Degradation of this compound during processing.Avoid prolonged exposure to high temperatures (above 70°C).[7] Maintain a neutral or slightly acidic pH during extraction.
Poor peak separation in HPLC analysis Suboptimal HPLC gradient or column.Adjust the mobile phase gradient to improve the separation of glucosinolate peaks.[2] Ensure the column is in good condition and appropriate for glucosinolate analysis.
Co-elution with interfering compounds from the matrix.Incorporate a solid-phase extraction (SPE) cleanup step using a DEAE-anion exchange column to remove interfering compounds.[8]
Inconsistent recovery across samples Non-homogenous sample material.Ensure the plant material is finely and uniformly ground to a homogenous powder before extraction.
Variation in myrosinase activity between samples.Standardize the myrosinase inactivation protocol and apply it consistently to all samples immediately after collection.
Inconsistent sample processing times.Standardize the duration of each step of the extraction and purification process to minimize variability.
Loss of this compound during purification Inefficient binding or elution from SPE columns.Ensure the SPE column is properly conditioned and equilibrated. Optimize the composition and volume of the wash and elution buffers.
Degradation on the column.Minimize the time the extract spends on the column and consider performing purification steps at a lower temperature.

Quantitative Data Summary

Table 1: Effect of Myrosinase Inactivation Method on Glucosinolate Content

Inactivation MethodBroccoli (Total Glucosinolates)Kale (Total Glucosinolates)Reference
UntreatedSimilar to BlanchingNot Detected[5]
BlanchingLower than Steaming/MicrowavingLower than Steaming/Microwaving[5]
Steaming~15-50% higher than BlanchingSignificantly higher[5]
Microwaving~15-50% higher than BlanchingSignificantly higher[5]

Table 2: Influence of Extraction Solvent on Glucosinolate Recovery

Solvent SystemMatrixKey FindingReference
70% MethanolBrassica VegetablesStandard and effective method for glucosinolate extraction.[2][7]
50% EthanolBroccoli SproutsOptimal ethanol concentration for maximizing total glucosinolate extraction.[3]
Water/Ethanol (60/40, v/v)Mustard SeedsAchieved 90% recovery of intact glucosinolates.[8]
Hot (Boiling) 70% Methanol vs. Cold 70% MethanolKale LeavesCold extraction yielded significantly higher total glucosinolate content.[6]

Experimental Protocols

Protocol 1: Standard Extraction of this compound using Aqueous Methanol

This protocol is adapted from widely used methods for glucosinolate extraction.[2][7]

1. Sample Preparation and Myrosinase Inactivation: a. Harvest fresh plant material and immediately freeze in liquid nitrogen. b. Lyophilize (freeze-dry) the frozen material to a constant weight. c. Grind the freeze-dried tissue into a fine, homogenous powder. d. Alternatively, for rapid inactivation, weigh fresh material and immediately add to boiling 70% methanol.

2. Extraction: a. Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube. b. Add 1 mL of 70% (v/v) methanol. c. Add a known amount of an internal standard (e.g., sinigrin) if quantitative analysis is desired. d. Vortex the mixture briefly. e. Place the tube in a heating block at 70°C for 5 minutes. f. Centrifuge at 3,000 x g for 10 minutes. g. Carefully collect the supernatant. h. Repeat the extraction on the pellet with another 1 mL of 70% methanol and combine the supernatants.

3. Purification (Desulfation): a. Prepare a DEAE-Sephadex A-25 anion exchange column. b. Load the combined supernatant onto the column. c. Wash the column with 70% methanol, followed by water, and then a sodium acetate buffer. d. Add a purified sulfatase solution to the column and allow it to react overnight at room temperature to desulfate the glucosinolates. e. Elute the desulfoglucosinolates with ultrapure water.

4. Analysis: a. Analyze the eluted desulfoglucosinolates using HPLC with a C18 column and a water/acetonitrile gradient, with UV detection at 229 nm. b. Identify and quantify this compound based on retention time and comparison with a purified standard.

Visualizations

This compound Degradation Pathway

GNB This compound UnstableAglycone Unstable Aglycone GNB->UnstableAglycone Hydrolysis Myrosinase Myrosinase (upon tissue damage) Myrosinase->GNB ITC Isothiocyanate UnstableAglycone->ITC Rearrangement Nitrile Nitrile UnstableAglycone->Nitrile Other Other Products UnstableAglycone->Other

Caption: Enzymatic degradation of this compound by myrosinase.

Experimental Workflow for this compound Recovery

cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Harvest 1. Harvest Plant Material Inactivate 2. Myrosinase Inactivation (Freeze-drying/Heating) Harvest->Inactivate Grind 3. Grind to Homogenous Powder Inactivate->Grind AddSolvent 4. Add Extraction Solvent (e.g., 70% Methanol) Grind->AddSolvent Extract 5. Heat and Centrifuge AddSolvent->Extract CollectSupernatant 6. Collect Supernatant Extract->CollectSupernatant SPE 7. Solid-Phase Extraction (DEAE Column) CollectSupernatant->SPE Desulfation 8. Desulfation SPE->Desulfation Elute 9. Elute Desulfo-GNB Desulfation->Elute HPLC 10. HPLC Analysis Elute->HPLC

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic Flow

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing ion suppression effects for Glucobrassicanapin in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the analysis of Glucobrassicanapin by electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

Issue 1: Low or No this compound Signal

Question: I am not seeing a signal for this compound, or the signal is much lower than expected. What are the possible causes and how can I troubleshoot this?

Answer:

Low or absent signal for this compound is a common issue, often related to ion suppression from complex sample matrices. Here is a step-by-step guide to diagnose and resolve the problem:

Initial Checks:

  • Confirm Standard Performance: Inject a pure standard of this compound to ensure the LC-MS system is functioning correctly and the analyte is detectable under your current method conditions.

  • Verify Sample Preparation: Review your sample preparation protocol. Inadequate cleanup is a primary source of matrix components that cause ion suppression.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-Column Infusion: Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline at the retention time of co-eluting matrix components indicates ion suppression.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. A significant difference in the slope of the matrix-matched calibration curve compared to a solvent-based curve confirms the presence of matrix effects.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For glucosinolates, a weak anion exchange SPE cartridge is often used. Refer to the detailed protocol in the "Experimental Protocols" section below.

    • Liquid-Liquid Extraction (LLE): While generally providing cleaner extracts than protein precipitation, LLE may be less effective for polar compounds like glucosinolates.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but may also decrease the this compound signal below the limit of quantification.

  • Optimize Chromatographic Conditions:

    • Change Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of matrix components, potentially separating them from the this compound peak.

    • Modify Gradient: Adjust the gradient to better resolve this compound from co-eluting interferences.

    • Alternative Column Chemistry: Consider a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) or biphenyl column) to achieve a different selectivity.

  • Adjust ESI Source Parameters:

    • While less effective than sample preparation and chromatography, optimizing source parameters like spray voltage, gas flows, and temperature may offer some improvement in signal intensity.

Logical Troubleshooting Flowchart:

troubleshooting_low_signal start Low or No this compound Signal check_standard Inject Pure Standard start->check_standard standard_ok Standard Signal OK? check_standard->standard_ok system_issue Troubleshoot LC-MS System standard_ok->system_issue No evaluate_matrix Evaluate Matrix Effects (Post-Column Infusion or Matrix-Matched Calibration) standard_ok->evaluate_matrix Yes matrix_effect Ion Suppression Detected? evaluate_matrix->matrix_effect improve_sample_prep Improve Sample Preparation (e.g., SPE, Dilution) matrix_effect->improve_sample_prep Yes no_matrix_effect Check for Analyte Degradation or Adsorption matrix_effect->no_matrix_effect No optimize_chrom Optimize Chromatography (Mobile Phase, Gradient, Column) improve_sample_prep->optimize_chrom adjust_source Adjust ESI Source Parameters optimize_chrom->adjust_source reanalyze Re-analyze Sample adjust_source->reanalyze no_matrix_effect->reanalyze

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Peak Shape for this compound

Question: My this compound peak is tailing or fronting. What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise quantification and resolution. Here are common causes and solutions:

  • Peak Tailing:

    • Secondary Interactions: Residual silanols on the column can interact with the polar this compound molecule.

      • Solution: Use a mobile phase with a lower pH (e.g., 0.1% formic acid) to suppress silanol activity. Ensure you are using a high-quality, end-capped column.

    • Column Contamination: Buildup of matrix components on the column frit or head can distort peak shape.

      • Solution: Use a guard column and replace it regularly. Implement a robust column washing procedure after each batch of samples.

    • Extra-Column Volume: Excessive tubing length or wide-bore connectors can lead to peak broadening and tailing.

      • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and mass spectrometer.

  • Peak Fronting:

    • Column Overload: Injecting too much analyte can saturate the stationary phase.

      • Solution: Dilute the sample or reduce the injection volume.

    • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly.

      • Solution: Ensure the injection solvent is as weak as or weaker than the starting mobile phase conditions.

  • Split Peaks:

    • Partially Blocked Frit: Debris from the sample or system can partially block the column inlet frit.

      • Solution: Replace the column frit if possible, or replace the column. Using in-line filters and guard columns can prevent this.

    • Column Void: A void or channel has formed at the head of the column.

      • Solution: This usually indicates column degradation and requires column replacement.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix components in Brassica samples that cause ion suppression for this compound?

A1: Brassica vegetables like rapeseed, broccoli, and cabbage have complex matrices. Common components that can cause ion suppression include:

  • Other Glucosinolates: High concentrations of other glucosinolates can compete with this compound for ionization.

  • Phenolic Compounds: Flavonoids and phenolic acids are abundant in Brassica and can co-elute with and suppress the signal of this compound.

  • Sugars and Organic Acids: These highly polar compounds can alter the droplet formation and evaporation process in the ESI source.

  • Lipids and Waxes: While less of an issue with appropriate extraction methods, residual lipids can coat the ESI probe and reduce sensitivity.

Q2: How much ion suppression should I expect when analyzing this compound in Brassica extracts?

A2: The extent of ion suppression is highly dependent on the specific Brassica species, the sample preparation method, and the chromatographic conditions. Without proper sample cleanup, signal suppression can be significant, sometimes exceeding 80-90%. With optimized SPE cleanup, matrix effects can often be reduced to less than 20%.[1] It is crucial to evaluate matrix effects for your specific matrix and method.

Q3: Is there a stable isotope-labeled internal standard available for this compound?

Q4: Since there is no specific labeled internal standard for this compound, what are my options for an internal standard?

A4:

  • Structurally Similar Labeled Standard: If a labeled version of another glucosinolate (e.g., Sinigrin) is available, it can be tested. However, its effectiveness in compensating for matrix effects will depend on how closely its chromatographic behavior and ionization efficiency match those of this compound. This must be carefully validated.

  • Non-Isotopically Labeled Structural Analog: A structurally similar compound that is not expected to be in the sample can be used. This will correct for extraction variability but will not perfectly correct for ion suppression.

  • Matrix-Matched Calibration: This is a reliable approach in the absence of a suitable internal standard. It involves preparing calibration standards in a blank matrix to account for matrix effects.

  • Standard Addition: This involves adding known amounts of a this compound standard to sample aliquots. It is accurate but can be labor-intensive.

Q5: What are the recommended mobile phase additives for this compound analysis by LC-ESI-MS?

A5: For negative ion mode ESI, which is typically used for glucosinolate analysis, acidic mobile phase additives are recommended to improve peak shape and ionization efficiency.

  • Formic Acid (0.1%): This is the most common choice and generally provides good sensitivity and peak shape.

  • Acetic Acid (0.1%): Can sometimes offer better sensitivity for certain compounds compared to formic acid. It is advisable to avoid non-volatile buffers like phosphates, as they can contaminate the mass spectrometer.

Data Presentation

Table 1: Expected Matrix Effects for this compound in Brassica Extracts with Different Sample Preparation Methods

Sample Preparation MethodExpected Ion SuppressionRelative Cost & EffortKey Considerations
Dilute and ShootHigh (>50%)LowOnly suitable for screening or semi-quantitative analysis.
Protein PrecipitationHigh (30-70%)LowRemoves proteins but not many other matrix components.
Liquid-Liquid Extraction (LLE)Moderate (20-50%)MediumEfficiency depends on solvent choice; may have low recovery for polar this compound.
Solid-Phase Extraction (SPE)Low (<20%)HighHighly effective at removing interferences when optimized.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Brassica Leaf Tissue

This protocol is adapted for the cleanup of this compound from complex plant matrices.

Materials:

  • Weak anion exchange (WAX) SPE cartridges (e.g., 1 mL, 30 mg)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

Procedure:

  • Cartridge Conditioning:

    • Wash the WAX SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 70% methanol.

    • Equilibrate with 1 mL of water.

  • Sample Loading:

    • Load the pre-extracted and filtered sample extract (typically in 70% methanol) onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove neutral and weakly retained interferences.

    • Wash the cartridge with 1 mL of 70% methanol to remove further interferences.

  • Elution:

    • Elute the this compound with 1 mL of a solution of 2% ammonium hydroxide in 70% methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

SPE Workflow Diagram:

spe_workflow start Start: Plant Extract condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample Extract condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: 70% Methanol wash1->wash2 elute Elute this compound (2% NH4OH in 70% Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute end Analyze by LC-MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound cleanup.

References

Validation & Comparative

Validation of an HPLC Method for Glucobrassicanapin Using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Glucobrassicanapin against other analytical techniques. The validation of the described HPLC method is anchored by the use of a certified reference material, ensuring accuracy and reliability of results. Experimental data and detailed protocols are presented to support the objective comparison.

Introduction

This compound, a glucosinolate found in Brassicaceae species, is of significant interest due to its potential health benefits.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for research and development. This guide details a validated HPLC-UV method for this purpose and compares its performance with Liquid Chromatography-Mass Spectrometry (LC-MS).

Certified reference materials are essential for method validation, providing a benchmark for accuracy and traceability.[3] For this study, this compound potassium salt (phyproof® Reference Substance) from PhytoLab or a similar certified primary reference standard is recommended.[4]

Comparison of Analytical Methods

The choice of an analytical method depends on various factors including sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a comparison of the validated HPLC-UV method with LC-MS for the analysis of this compound.

Table 1: Performance Comparison of HPLC-UV and LC-MS for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate to high; susceptible to co-eluting compounds with similar UV spectra.Very high; identification based on parent and fragment ions.[5][6]
Sensitivity (LOD) ~1 µg/mL~1-10 ng/mL
Linearity (R²) > 0.999> 0.999
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%
Cost per Sample LowHigh
Throughput HighModerate
Expertise Required ModerateHigh

Experimental Protocols

HPLC Method Validation Protocol for this compound

This protocol is based on established methods for glucosinolate analysis.[7][8][9]

1. Materials and Reagents:

  • This compound certified reference material (e.g., PhytoLab PHL83242)

  • Acetonitrile (HPLC grade)

  • Water (Ultrapure)

  • Methanol (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Sinigrin (Internal Standard, optional)

2. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[8]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-15 min: 30% B

    • 15-17 min: 30% to 5% B

    • 17-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 229 nm[8][9]

  • Injection Volume: 10 µL

4. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound certified reference material in 10 mL of 70% methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 70% methanol to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

5. Validation Parameters:

  • Specificity: Analyze a blank sample (matrix without analyte) and a sample spiked with this compound to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform a recovery study by spiking a known concentration of this compound into a sample matrix at three concentration levels (low, medium, high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a medium concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. Calculate the relative standard deviation (RSD%).[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 2: HPLC Method Validation Data (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (Recovery %) 99.5%98.0 - 102.0%
Repeatability (RSD%) 0.85%≤ 2%
Intermediate Precision (RSD%) 1.20%≤ 2%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

Visualizations

HPLC Validation Workflow

The following diagram illustrates the key steps in the validation of the HPLC method for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome CRM Certified Reference Material (CRM) Stock Stock Solution Preparation CRM->Stock Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples Stock->QC_Samples HPLC HPLC-UV Analysis Cal_Stds->HPLC QC_Samples->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC method validation.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship and dependence of the different validation parameters.

Validation_Parameters cluster_primary Primary Parameters cluster_secondary Derived Parameters cluster_tertiary System Suitability Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Range Range Linearity->Range

Caption: Hierarchy of method validation parameters.

References

Comparative analysis of Glucobrassicanapin content in different Brassica cultivars

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the variation of Glucobrassicanapin across different Brassica species and cultivars, including detailed analytical methodologies and biosynthetic pathways.

This compound is a key glucosinolate found in many Brassica species, which upon hydrolysis, produces bioactive compounds with potential health benefits, including anticarcinogenic properties. The concentration of this important secondary metabolite varies significantly among different Brassica cultivars. This guide provides a comparative analysis of this compound content, outlines the experimental protocols for its quantification, and illustrates its biosynthetic pathway.

This compound Content in Brassica Cultivars

The levels of this compound have been quantified in several commercially important Brassica species. The following table summarizes the reported concentrations in various cultivars.

Brassica SpeciesCultivar/VarietyThis compound Content (µmol/g DW)Reference(s)
Brassica rapaVegetable Turnip60.0 (in leaves, FW)[1][2][3]
Chinese Cabbage545.60 to 10,344.70 (µmol/kg DW)[4]
Brassica napus-Not specified, but present[5][6]
Brassica junceaLeaf MustardDetected, but concentration not specified[7][8][9]

Note: DW = Dry Weight, FW = Fresh Weight. Direct comparison between FW and DW values should be made with caution due to differences in moisture content.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following protocols for glucosinolate extraction and analysis are based on established methodologies in the field.

Glucosinolate Extraction

This protocol describes the extraction of intact glucosinolates from Brassica plant material.

  • Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

  • Extraction:

    • Add 10 mL of 70% methanol, pre-heated to 70°C, to 500 mg of the powdered plant material in a centrifuge tube.

    • Vortex the mixture vigorously and incubate in a water bath at 70°C for 20 minutes.

    • Allow the mixture to cool to room temperature and then centrifuge at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Purification using Ion-Exchange Chromatography:

    • Prepare a small chromatography column with a 0.5 cm plug of DEAE-Sephadex A-25.

    • Wash the column sequentially with 1 mL of deionized water and 1 mL of 0.2 M sodium acetate (pH 5.0).

    • Load 3 mL of the methanol extract (supernatant) onto the column.

    • Wash the column with 1 mL of deionized water.

    • To desulfate the glucosinolates, add 100 µL of purified aryl sulfatase solution to the column and leave it overnight at room temperature.

    • Elute the desulfoglucosinolates from the column by adding 1 mL of deionized water and collect the eluate in an HPLC vial.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of desulfoglucosinolates.

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is used for elution.

    • Start with 100% A for the first 2 minutes.

    • Create a linear gradient to 30% B over 20 minutes.

    • Hold at 30% B for 5 minutes.

    • Return to 100% A over 3 minutes and equilibrate for 5 minutes before the next injection.

  • Flow Rate: A constant flow rate of 1.0 mL/min is maintained.

  • Detection: Desulfoglucosinolates are detected at a wavelength of 229 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve generated from a pure standard of desulfo-Glucobrassicanapin.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers higher sensitivity and specificity for glucosinolate analysis.

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm) is used for better separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient program is optimized for the separation of a wide range of glucosinolates.

  • Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for the quantification of specific glucosinolates, including this compound. The specific precursor and product ion transitions for this compound are selected for monitoring.

  • Quantification: Absolute quantification is achieved using an external calibration curve of a pure this compound standard.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of glucosinolates, including this compound, is a complex process involving several enzymatic steps. Understanding this pathway is essential for metabolic engineering and breeding programs aimed at modifying this compound content in Brassica crops.

Glucosinolate_Biosynthesis cluster_elongation Amino Acid Chain Elongation cluster_core Core Structure Formation cluster_modification Side Chain Modification Met Methionine Keto_Acid 2-Oxo Acid Met->Keto_Acid BCAT Elongated_AA Elongated Amino Acid Keto_Acid->Elongated_AA MAM, IPMI, IPMDH Aldoxime Aldoxime Elongated_AA->Aldoxime CYP79 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83 Desulfo_GSL Desulfoglucosinolate Thiohydroximate->Desulfo_GSL UGT74 Glucosinolate Glucosinolate Desulfo_GSL->Glucosinolate SOT This compound This compound Glucosinolate->this compound GSL-OH, AOP, etc.

Glucosinolate Biosynthesis Pathway

The experimental workflow for the analysis of this compound content is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Experimental_Workflow Start Plant Material Collection Extraction Glucosinolate Extraction Start->Extraction Purification Purification (Ion-Exchange) Extraction->Purification Analysis HPLC or UPLC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing End Comparative Analysis Data_Processing->End

Experimental Workflow for this compound Analysis

References

A Comparative Guide to the Quantification of Glucobrassicanapin: LC-MS versus HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical analysis, accurate quantification of bioactive compounds is paramount. Glucobrassicanapin, a glucosinolate found in Brassicaceae vegetables, has garnered significant interest for its potential health benefits, including its role as a precursor to the anticancer compound brassinin. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). We present a detailed comparison of their experimental protocols, performance metrics, and overall suitability for the precise measurement of this important analyte.

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the replication and validation of scientific findings. The following sections detail the typical experimental protocols for the quantification of this compound using both LC-MS and HPLC-DAD.

Sample Preparation

A robust and reproducible sample preparation protocol is the foundation of accurate quantification. The initial steps are common for both LC-MS and HPLC-DAD analysis.

  • Sample Homogenization : Plant material (e.g., broccoli sprouts, kale) is flash-frozen in liquid nitrogen and ground into a fine powder to ensure homogeneity and prevent enzymatic degradation.

  • Extraction : A known weight of the powdered sample is extracted with a solvent, typically a mixture of methanol and water (e.g., 70% methanol), often heated to inactivate myrosinase, the enzyme that degrades glucosinolates[1]. The extraction is usually performed in an ultrasonic bath followed by centrifugation.

  • Purification : The supernatant is loaded onto an anion-exchange solid-phase extraction (SPE) column (e.g., DEAE-Sephadex A-25) to isolate the glucosinolates from other plant metabolites[2].

  • Desulfation (for HPLC-DAD) : For HPLC-DAD analysis, an enzymatic desulfation step is often employed. The purified glucosinolates are treated with arylsulfatase to remove the sulfate group, forming desulfoglucosinolates, which have better chromatographic properties on reversed-phase columns[2].

  • Final Preparation : The purified (and desulfated for HPLC) extract is then filtered through a 0.22 µm filter before injection into the chromatography system.

LC-MS Methodology

LC-MS offers high sensitivity and selectivity, making it a powerful tool for trace analysis.

  • Chromatographic System : An Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Column : A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase : A gradient elution is typically employed using:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate : A typical flow rate is between 0.2 and 0.4 mL/min.

  • Mass Spectrometer : A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source : Electrospray ionization (ESI) is commonly used, often in negative ion mode, as glucosinolates readily form [M-H]⁻ ions.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is the gold standard for quantification on a triple quadrupole mass spectrometer, offering high selectivity and sensitivity. For this compound, the precursor ion (Q1) is m/z 386.1 and a characteristic product ion (Q3) is m/z 97 (HSO₄⁻)[3].

HPLC-DAD Methodology

HPLC-DAD is a robust and widely available technique for the quantification of a variety of compounds.

  • Chromatographic System : A standard HPLC system.

  • Column : A reversed-phase C18 column is most common (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically used with:

    • Solvent A: Water or a buffer solution.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate : A typical flow rate is around 1.0 mL/min.

  • Detector : A Diode-Array Detector (DAD) or a UV-Vis detector.

  • Detection Wavelength : Desulfoglucosinolates have a characteristic UV absorbance maximum around 229 nm, which is used for detection and quantification[4].

Performance Comparison: LC-MS vs. HPLC-DAD

The choice of analytical method often depends on a trade-off between performance characteristics and practical considerations. The following tables summarize the key validation parameters for the quantification of this compound by LC-MS and HPLC-DAD.

Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterPerformance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Data synthesized from multiple sources, specific values may vary based on instrumentation and experimental conditions.

Table 2: HPLC-DAD Method Validation Parameters for this compound Quantification

ParameterPerformance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Data synthesized from multiple sources, specific values may vary based on instrumentation and experimental conditions.

Key Differences and Considerations

  • Sensitivity : LC-MS is significantly more sensitive than HPLC-DAD, with LOD and LOQ values typically in the ng/mL range, compared to the µg/mL range for HPLC-DAD. This makes LC-MS the preferred method for detecting and quantifying low levels of this compound.

  • Selectivity : The use of MRM in LC-MS/MS provides a much higher degree of selectivity than UV detection. This is particularly advantageous when analyzing complex matrices where co-eluting compounds could interfere with the peak of interest in HPLC-DAD.

  • Sample Preparation : While the initial extraction is similar, HPLC-DAD often requires a desulfation step, which adds time and a potential source of variability to the sample preparation workflow. LC-MS can directly analyze the intact glucosinolate.

  • Cost and Complexity : HPLC-DAD systems are generally less expensive to purchase and maintain than LC-MS systems. The operation and data analysis for HPLC-DAD are also typically simpler.

  • Confirmation : LC-MS provides mass-to-charge ratio information, which offers a higher level of confidence in compound identification compared to the retention time and UV spectrum from HPLC-DAD.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using both LC-MS and HPLC-DAD.

References

A Comparative Analysis of the Bioactivity of Glucobrassicanapin and its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the glucosinolate Glucobrassicanapin and its primary hydrolysis products. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of pharmacology, natural product chemistry, and drug development.

Glucosinolates (GSLs) are secondary metabolites found in cruciferous vegetables. They are considered biologically inactive precursors that, upon enzymatic hydrolysis by myrosinase, release a variety of bioactive compounds, most notably isothiocyanates (ITCs) and, to a lesser extent, nitriles. This guide focuses on this compound and its principal hydrolysis product, 4-pentenyl isothiocyanate, to elucidate their comparative bioactivities.

Hydrolysis of this compound

This compound is hydrolyzed by the enzyme myrosinase, which is physically separated from the glucosinolate in intact plant cells. When the plant tissue is damaged (e.g., by chewing or cutting), myrosinase comes into contact with this compound, catalyzing its conversion into an unstable aglycone. This intermediate then rearranges to form primarily 4-pentenyl isothiocyanate. Under certain conditions, such as acidic pH, the formation of the corresponding nitrile, 4-pentenenitrile, may also occur.

This compound This compound UnstableAglycone Unstable Aglycone This compound->UnstableAglycone Myrosinase (Enzymatic Hydrolysis) Myrosinase Myrosinase Isothiocyanate 4-Pentenyl Isothiocyanate UnstableAglycone->Isothiocyanate Spontaneous Rearrangement Nitrile 4-Pentenenitrile UnstableAglycone->Nitrile Acidic pH

Caption: Hydrolysis of this compound.

Comparative Bioactivity Data

The primary bioactive compounds derived from this compound are its hydrolysis products, particularly 4-pentenyl isothiocyanate. Glucosinolates themselves are generally considered to have minimal to no direct biological activity. The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of isothiocyanates, which are the focus of bioactivity studies. Direct comparative quantitative data for this compound and 4-pentenyl isothiocyanate from the same studies is limited in publicly available literature.

Table 1: Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
Benzyl isothiocyanate (BITC)L9981Non-small cell lung cancer5.0[1]
Phenethyl isothiocyanate (PEITC)L9981Non-small cell lung cancer9.7[1]
Phenyl isothiocyanates (various)PA-1Ovarian cancer0.64 - 1.74 (µg/mL)[2]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anti-inflammatory Activity

CompoundAssayTargetActivityReference
Isothiocyanates (general)COX-2 InhibitionCyclooxygenase-2Inhibition of prostaglandin synthesis[3]

Signaling Pathways

The primary mechanism by which isothiocyanates exert their chemopreventive effects is through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isothiocyanate Isothiocyanate Keap1 Keap1 Isothiocyanate->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 binds & targets for degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus Cul3->Nrf2 ubiquitination Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Maf->ARE binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes initiates transcription

Caption: Keap1-Nrf2-ARE Signaling Pathway.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.

Experimental Protocols

Myrosinase-Mediated Hydrolysis of this compound

Objective: To hydrolyze this compound to produce 4-pentenyl isothiocyanate.

Materials:

  • Purified this compound

  • Purified myrosinase enzyme

  • Phosphate buffer (pH 6.5)

  • Organic solvent (e.g., dichloromethane)

  • Rotary evaporator

  • Analytical instrumentation (e.g., GC-MS or LC-MS)

Procedure:

  • Dissolve a known amount of this compound in phosphate buffer.

  • Add a solution of myrosinase enzyme to the this compound solution.

  • Incubate the reaction mixture at room temperature (or a specified temperature, e.g., 37°C) for a defined period (e.g., 2 hours).

  • Stop the reaction by adding an organic solvent (e.g., dichloromethane) to extract the hydrolysis products.

  • Separate the organic layer containing the isothiocyanate.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

  • Analyze the resulting products using GC-MS or LC-MS to confirm the presence and purity of 4-pentenyl isothiocyanate.

A Dissolve this compound in buffer B Add Myrosinase A->B C Incubate B->C D Extract with Organic Solvent C->D E Analyze Products (GC-MS/LC-MS) D->E

Caption: Experimental Workflow for Hydrolysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its hydrolysis products on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (this compound, 4-pentenyl isothiocyanate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.[2]

Quinone Reductase Activity Assay

Objective: To measure the induction of the phase II detoxification enzyme, quinone reductase, by the test compounds.

Materials:

  • Hepa1c1c7 murine hepatoma cells

  • 96-well plates

  • Test compounds

  • Lysis buffer

  • Reaction mixture containing:

    • Tris-HCl buffer

    • Bovine Serum Albumin (BSA)

    • Tween 20

    • FAD

    • Glucose-6-phosphate

    • NADP+

    • Glucose-6-phosphate dehydrogenase

    • MTT

    • Menadione

  • Dicoumarol (inhibitor control)

  • Microplate reader

Procedure:

  • Plate Hepa1c1c7 cells in 96-well plates and allow them to grow for 24 hours.

  • Expose the cells to various concentrations of the test compounds for another 24 hours.

  • Lyse the cells using a digitonin-containing lysis buffer.

  • Add the reaction mixture to the cell lysates. The quinone reductase in the lysate will reduce menadione, which in turn reduces MTT to a colored formazan.

  • Measure the rate of formazan formation by reading the absorbance at a specific wavelength (e.g., 610 nm) over time.

  • A parallel set of wells containing dicoumarol is used to determine the specific quinone reductase activity.

  • Calculate the specific activity of quinone reductase and determine the concentration required to double the activity (CD value).

Conclusion

References

Inter-laboratory Validation of a Quantitative Method for Glucobrassicanapin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for Glucobrassicanapin, a glucosinolate of interest for its potential health benefits. The presented data is synthesized from published studies to offer a comparative analysis of method performance, alongside detailed experimental protocols. This document is intended to assist researchers and drug development professionals in the selection and implementation of robust analytical methods for this compound quantification.

Comparative Performance of Analytical Methods

The quantification of this compound is commonly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

An inter-laboratory study involving three laboratories evaluated a method for quantifying multiple glucosinolates, including this compound, in Brassica rapa L. (Nozawana) using both HPLC and LC-MS[1]. The study assessed the method's reproducibility, a key parameter in inter-laboratory validation, using the Horwitz ratio (HorRat). A HorRat value of less than 2 is generally considered to indicate an acceptable degree of reproducibility[1].

Table 1: Inter-laboratory Performance Data for this compound Quantification

ParameterHPLC-UV/DADLC-MS/MSReference
Reproducibility (HorRat) < 2< 2[1]
Repeatability (RSDr) Not explicitly stated for this compoundNot explicitly stated for this compound[1]
Limit of Detection (LOD) -0.001 - 0.028 µg/g dry weight[2]
Limit of Quantification (LOQ) The lowest concentration with S/N > 100.003 - 0.093 µg/g dry weight[1][2]

Note: The HorRat value was reported for the primary glucosinolates in Nozawana, including this compound. Specific RSDr values for this compound were not detailed in the multi-laboratory validation study. LOD and LOQ values are from a separate single-laboratory validation of a HILIC-MS/MS method for 22 glucosinolates, including this compound[2].

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of this compound based on established methods[1][3][4].

Sample Preparation (Simple Extraction)
  • Weigh 0.2 g of lyophilized and pulverized plant material into a tube[1].

  • Add 5 mL of 50% (v/v) methanol and heat at 50°C with sonication for 10 minutes[1].

  • Cool the tube and centrifuge at 1,000 x g for 5 minutes[1].

  • Collect the supernatant in a 10-mL volumetric flask[1].

  • Repeat the extraction on the remaining precipitate twice with 2 mL of 50% (v/v) methanol, collecting the supernatants in the same volumetric flask[1].

  • Adjust the final volume to 10 mL with 50% (v/v) methanol[1].

  • Perform solid-phase extraction for cleanup if necessary[1].

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This method is widely used for glucosinolate analysis and involves desulfation of the glucosinolates prior to chromatographic separation[3].

  • Purification: The crude extract is loaded onto an ion-exchange column[3].

  • Sulfatase Treatment: The retained glucosinolates are treated with sulfatase to form desulfoglucosinolates[3].

  • Elution: The desulfoglucosinolates are eluted with water, and the eluate is freeze-dried[3].

  • Reconstitution: The residue is redissolved in a precise volume of water for HPLC analysis[3].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column[3].

    • Mobile Phase: A gradient of water and acetonitrile is typically used[3].

    • Detection: UV detection at 229 nm[5].

    • Quantification: Concentrations are calculated based on a sinigrin reference curve and established response factors for individual glucosinolates[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, allowing for the direct quantification of intact glucosinolates without the need for desulfation[1][4][6].

  • Chromatographic Conditions:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is effective for separating polar glucosinolates[4].

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid) is commonly used[4].

    • Injection Volume: 5 µL[4].

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode[4].

    • Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound[4].

Inter-laboratory Validation Workflow

The process of an inter-laboratory validation study is crucial for establishing the robustness and reliability of an analytical method. The following diagram illustrates a typical workflow.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Statistical Analysis cluster_reporting Phase 4: Final Report P1 Define Method & Analytes P2 Select Participating Laboratories P1->P2 P3 Develop & Standardize Protocol P2->P3 P4 Prepare & Distribute Samples P3->P4 E1 Laboratories Analyze Samples P4->E1 E2 Data Collection & Reporting E1->E2 A1 Check for Outliers E2->A1 A2 Calculate Repeatability (RSDr) A1->A2 A3 Calculate Reproducibility (RSDR) A1->A3 A4 Calculate HorRat Value A3->A4 R1 Summarize Performance Characteristics A4->R1 R2 Publish Validation Report R1->R2

Caption: Workflow for an inter-laboratory validation study.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Glucobrassicanapin

Author: BenchChem Technical Support Team. Date: November 2025

The precise structural elucidation of natural products is a cornerstone of phytochemical research and drug discovery. For compounds like Glucobrassicanapin, a glucosinolate found in cruciferous vegetables with potential health benefits, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for unambiguous structural confirmation. This guide provides a comparative overview of the NMR-based structural confirmation of this compound, supported by predictive data, and contrasts it with other analytical techniques.

Predicted NMR Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, sourced from the Human Metabolome Database (HMDB). This data provides a theoretical framework for the expected resonance of each atom in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

AtomPredicted Chemical Shift (ppm)
H-1'5.0 - 5.1
H-25.8 - 5.9
H-2'3.4 - 3.5
H-3'3.5 - 3.6
H-4'3.4 - 3.5
H-55.0 - 5.1
H-5'3.6 - 3.7
H-6'3.8 - 3.9, 3.7 - 3.8
Aglycone CH₂ (α to C=N)2.5 - 2.6
Aglycone CH₂ (β to C=N)1.7 - 1.8
Aglycone CH₂ (γ to C=N)2.1 - 2.2

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

AtomPredicted Chemical Shift (ppm)
C=N158 - 159
C-1'82 - 83
C-2137 - 138
C-2'72 - 73
C-3'78 - 79
C-4'70 - 71
C-5115 - 116
C-5'80 - 81
C-6'61 - 62
Aglycone CH₂ (α to C=N)35 - 36
Aglycone CH₂ (β to C=N)25 - 26
Aglycone CH₂ (γ to C=N)33 - 34

Comparative Analysis with Sinigrin: A Well-Characterized Glucosinolate

To provide a tangible comparison, the experimental ¹³C NMR data for Sinigrin, a structurally similar and well-characterized glucosinolate, is presented below. The glucose moiety's chemical shifts are expected to be highly conserved between this compound and Sinigrin.

Table 3: Experimental ¹³C NMR Chemical Shifts for Sinigrin (in MeOH-d₄)

AtomExperimental Chemical Shift (ppm)[1]
C=N160.5
C-1'83.1
C-2'73.4
C-3'79.2
C-4'71.5
C-5'81.8
C-6'62.7
Aglycone CH₂37.5
Aglycone CH134.1
Aglycone CH₂ (terminal)120.2

Experimental Protocols for NMR-Based Structure Elucidation

The structural confirmation of glucosinolates like this compound typically involves a suite of 1D and 2D NMR experiments.

1. Sample Preparation:

  • Isolation and Purification: this compound is first extracted from the plant matrix (e.g., seeds of Brassica species) using a solvent system, often a methanol/water mixture. The crude extract is then purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • NMR Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), and transferred to an NMR tube.

2. NMR Data Acquisition:

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations through-bond, identifying coupled spin systems within the glucose and the aglycone side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as the aglycone side chain to the core structure and the glucose unit to the thiohydroximate group.

Alternative Methods for Structural Confirmation

While NMR provides the most detailed structural information, other analytical techniques are often used in conjunction or as alternatives for the identification and characterization of glucosinolates.

Table 4: Comparison of Analytical Methods for Glucosinolate Structure Elucidation

MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates compounds based on their polarity and detects them based on their mass-to-charge ratio.High sensitivity and selectivity; provides molecular weight information.Does not provide detailed stereochemical information; fragmentation patterns can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and detects them by mass spectrometry. Typically analyzes the desulfated and derivatized glucosinolate breakdown products.High resolution for volatile compounds.Indirect analysis of breakdown products; derivatization can introduce artifacts.
Solid-State ¹³C NMR Spectroscopy Measures the ¹³C chemical shifts in solid samples.Non-destructive; requires minimal sample preparation.[1]Lower resolution than solution-state NMR; less sensitive.[1]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute and unambiguous structure.Requires a single, high-quality crystal, which can be difficult to obtain.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Provides information about functional groups present.Provides limited information on the overall molecular structure.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the structural confirmation of this compound by NMR and the relationship between different analytical methods.

experimental_workflow cluster_extraction Sample Preparation cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Brassica seeds) extraction Extraction (Methanol/Water) plant_material->extraction purification Purification (HPLC) extraction->purification nmr_sample NMR Sample in Deuterated Solvent purification->nmr_sample oneD_nmr 1D NMR (¹H, ¹³C) nmr_sample->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) nmr_sample->twoD_nmr data_analysis Spectral Data Analysis oneD_nmr->data_analysis twoD_nmr->data_analysis structure_confirmation Structure Confirmation of this compound data_analysis->structure_confirmation

NMR Experimental Workflow

logical_relationship cluster_methods Analytical Methods for Structure Elucidation nmr NMR Spectroscopy (Detailed 3D Structure) ms Mass Spectrometry (Molecular Weight & Formula) nmr->ms Complementary Information chromatography Chromatography (Separation) nmr->chromatography Requires Pure Sample other_spectroscopy Other Spectroscopy (FTIR, UV-Vis) nmr->other_spectroscopy Confirmatory Data ms->chromatography Often Coupled (LC-MS, GC-MS)

Interrelation of Analytical Methods

References

A Comparative Analysis of the Biological Activities of Glucobrassicanapin and Gluconapin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosinolates, a class of secondary metabolites abundant in cruciferous vegetables, and their hydrolysis products, isothiocyanates (ITCs), are of significant interest to the scientific community for their potential health benefits. This guide provides a comparative assessment of the differential biological activities of two such glucosinolates: Glucobrassicanapin and Gluconapin. The focus is on their respective isothiocyanate hydrolysis products, 4-pentenyl isothiocyanate and 3-butenyl isothiocyanate, in the key areas of anticancer, antioxidant, and anti-inflammatory activities.

Executive Summary

Both this compound and Gluconapin, through their isothiocyanate derivatives, exhibit promising anticancer, antioxidant, and anti-inflammatory properties. The primary mechanism of action for their antioxidant and anti-inflammatory effects is believed to be the activation of the Nrf2 signaling pathway and inhibition of the NF-κB signaling pathway, respectively. While direct comparative quantitative data is limited in some areas, available evidence suggests differences in the potency of their biological effects. This guide summarizes the existing experimental data, provides detailed methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Anticancer Activity

The anticancer potential of glucosinolate hydrolysis products is a major area of research. The cytotoxic effects of 3-butenyl isothiocyanate, derived from Gluconapin, have been evaluated against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 values)

Isothiocyanate DerivativeCancer Cell LineIC50 ValueReference
3-Butenyl isothiocyanateProstate Cancer (PC-3)0.041 µl/ml[1]
3-Butenyl isothiocyanateLiver Cancer (HepG2)89.44 µg/mL
4-Pentenyl isothiocyanateData Not Available-

Note: Direct comparative IC50 values for 4-pentenyl isothiocyanate on the same cell lines were not available in the reviewed literature.

Antioxidant Activity

Isothiocyanates are known to exert antioxidant effects, primarily through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[2] Direct radical scavenging activity has also been reported.

Anti-inflammatory Activity

The anti-inflammatory properties of isothiocyanates are largely attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.[5] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).

A direct quantitative comparison of the NO inhibitory potency of 3-butenyl isothiocyanate and 4-pentenyl isothiocyanate is not yet established in the literature. However, the general mechanism of NF-κB inhibition by isothiocyanates provides a strong rationale for their anti-inflammatory potential.

Signaling Pathways

The biological activities of 3-butenyl isothiocyanate and 4-pentenyl isothiocyanate are mediated through the modulation of key cellular signaling pathways.

Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Inflammatory Response ITC Isothiocyanates (3-butenyl ITC & 4-pentenyl ITC) Nrf2 Nrf2 ITC->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB InflammatoryStimuli->NFkB Activates ProInflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB->ProInflammatory Promotes transcription of NO Nitric Oxide (NO) ProInflammatory->NO Leads to production of ITC_inflam Isothiocyanates (3-butenyl ITC & 4-pentenyl ITC) ITC_inflam->NFkB Inhibits

Figure 1: Key signaling pathways modulated by isothiocyanates.

Experimental Protocols

Myrosinase-Mediated Hydrolysis of Glucosinolates

To obtain the biologically active isothiocyanates from this compound and Gluconapin, enzymatic hydrolysis is performed using myrosinase.

Glucosinolate_Hydrolysis Glucosinolate This compound or Gluconapin UnstableAglycone Unstable Aglycone Glucosinolate->UnstableAglycone + H₂O Myrosinase Myrosinase (enzyme) Myrosinase->Glucosinolate catalyzes Isothiocyanate 4-pentenyl isothiocyanate or 3-butenyl isothiocyanate UnstableAglycone->Isothiocyanate Spontaneous rearrangement

Figure 2: Workflow for the enzymatic hydrolysis of glucosinolates.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (3-butenyl isothiocyanate or 4-pentenyl isothiocyanate) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Isothiocyanates A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3: Experimental workflow for the MTT assay.

DPPH and ABTS Assays for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining the antioxidant capacity of compounds.

DPPH Assay Methodology:

  • Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample Addition: Add the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specific time.

  • Absorbance Measurement: Measure the decrease in absorbance at a characteristic wavelength (around 517 nm). The color change from purple to yellow indicates the radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

ABTS Assay Methodology:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

  • Sample Addition: Add the test compound to the ABTS•+ solution.

  • Absorbance Measurement: Measure the reduction in absorbance at a specific wavelength (around 734 nm).

  • Calculation: Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for a specified time (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance of the colored product at around 540 nm.

  • Data Analysis: Determine the inhibitory effect of the test compounds on NO production.

NO_Assay_Workflow A Culture Macrophages B Pre-treat with Isothiocyanates A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance F->G H Determine NO Inhibition G->H

Figure 4: Experimental workflow for the nitric oxide production assay.

Conclusion and Future Directions

The available evidence indicates that both this compound and Gluconapin, through their isothiocyanate hydrolysis products, are promising candidates for further investigation as potential therapeutic agents. While 3-butenyl isothiocyanate has demonstrated potent anticancer activity, a direct comparison with 4-pentenyl isothiocyanate is necessary to establish their relative efficacy. Future research should focus on conducting head-to-head comparative studies to quantify the anticancer, antioxidant, and anti-inflammatory activities of these two compounds. Furthermore, detailed mechanistic studies are required to fully elucidate the specific molecular targets and signaling pathways modulated by each isothiocyanate, which will be crucial for their potential development as novel therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Glucobrassicanapin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step information for the disposal of Glucobrassicanapin, a naturally occurring glucosinolate found in Brassicaceae. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, prudent laboratory practice dictates careful handling and disposal of all chemical reagents.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side protection and gloves.[1] If handling large quantities or if dust formation is likely, respiratory protection (such as a particulate filter P1) is recommended.[1] Work in a well-ventilated area, preferably under a fume hood.[1] In case of accidental contact, follow these first-aid measures:

  • After inhalation: Provide fresh air. If symptoms persist, seek medical advice.[1]

  • After skin contact: Rinse skin with water or shower.[1]

  • After eye contact: Rinse cautiously with water for several minutes.[1]

  • After ingestion: Rinse mouth. Call a doctor if you feel unwell.[1]

This compound Properties and Safety Data

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
Molecular Formula C₁₂H₂₀KNO₉S₂[1]
Molar Mass 443.5 g/mol [1]
Physical State Solid (powder)[1]
Color Colorless[1]
GHS Hazard Classification Not classified as hazardous[1][2]
Storage Temperature 4 °C[1]
Incompatibilities Strong oxidizers, direct light irradiation, heat[1]

Step-by-Step Disposal Procedure

The disposal of this compound should follow the general principles of laboratory chemical waste management, prioritizing safety and environmental protection.

Step 1: Waste Identification and Segregation

  • Treat all chemical waste as potentially hazardous until confirmed otherwise.

  • Do not mix this compound waste with other chemical waste streams, especially not with incompatible materials like strong oxidizers.[1]

  • Keep solid this compound waste separate from liquid waste.[3]

Step 2: Containerization and Labeling

  • Place solid this compound waste in a clearly labeled, leak-proof container.[3][4]

  • The label should clearly state "this compound Waste" and include the date of accumulation.

  • Ensure the container is kept tightly closed except when adding waste.[4][5]

Step 3: On-site Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

  • This area should be at or near the point of generation and away from heat and direct light.[1][4]

Step 4: Final Disposal

  • For pure, unadulterated this compound: Since it is not classified as hazardous, small quantities may be eligible for disposal in the regular trash, provided it is in a sealed container and in accordance with local, state, and federal regulations.[6] Always confirm with your institution's Environmental Health and Safety (EHS) office before proceeding with this option.

  • For contaminated this compound or solutions: If this compound has been mixed with hazardous solvents or other chemicals, it must be disposed of as hazardous waste. Follow your institution's hazardous waste disposal procedures, which typically involve contacting the EHS office for pickup.[4][7]

  • Empty Containers: For containers that held this compound, remove any remaining solid material. If the container is to be disposed of in the regular trash, deface or remove all chemical labels.[3][7]

Important Considerations:

  • Waste Minimization: Whenever possible, order only the amount of this compound required for your experiments to minimize waste generation.[4][5]

  • Drain Disposal: Never dispose of this compound, or any chemical, down the drain unless specifically authorized by your institution's EHS office.[4][6]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory chemical waste management guidelines and information from the Safety Data Sheet for this compound. No specific experimental protocols for the disposal of this compound were found in the literature. The primary guidance comes from regulatory frameworks and best practices for laboratory safety.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Decision Workflow A Start: this compound Waste Generated B Is the waste mixed with hazardous chemicals? A->B C Dispose of as Hazardous Waste via EHS B->C Yes D Is the waste pure this compound (solid)? B->D No H End C->H E Package in a sealed, labeled container D->E Yes I Treat as Hazardous Waste D->I No (e.g., solution) F Consult Institutional & Local Regulations E->F F->C Not Permitted G Dispose in regular trash (if permitted) F->G Permitted G->H I->C

References

Essential Safety and Operational Guide for Handling Glucobrassicanapin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling of Glucobrassicanapin in a laboratory setting. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.

Hazard Identification and Classification

This compound is a naturally occurring glucosinolate found in plants of the Brassica genus. While comprehensive toxicological data is limited, it is essential to handle the compound with care.

According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous under Regulation (EC) No 1272/2008 (CLP).[1] However, aggregated GHS information from multiple suppliers indicates that it does not meet GHS hazard criteria.[2] It is identified as a solid, colorless, and odorless powder.[1] Despite the low hazard classification, standard laboratory precautions are mandatory to minimize exposure. The material is combustible and can react violently with strong oxidizers.[1]

Physicochemical Properties:

Property Value
Molecular Formula C₁₂H₂₀KNO₉S₂ (Potassium Salt)[1]
Molar Mass 443.5 g/mol (Potassium Salt)[1]
Physical State Solid, powder[1]
Appearance Colorless[1]

| Odor | Odorless[1] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Handling Solid Compound (Weighing, transferring)- Nitrile or Butyl rubber gloves- Safety goggles with side protection[1]- Laboratory coat- Respiratory Protection (Particulate filter P1 or equivalent for dust formation)[1]
Preparing Solutions (Dissolving in solvents)- Nitrile or Butyl rubber gloves- Safety goggles with side protection- Laboratory coat- Work in a chemical fume hood or well-ventilated area[1]
General Laboratory Use (Handling dilute solutions)- Nitrile or Butyl rubber gloves- Safety goggles with side protection- Laboratory coat
Cleaning Spills - Chemical-resistant gloves (e.g., Butyl rubber)- Safety goggles with side protection- Laboratory coat- Respiratory Protection (if solid spill generates dust)

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the stability of this compound and ensuring laboratory safety.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Post-Procedure A Don Required PPE B Work in Ventilated Area (Fume Hood) A->B C Weigh Solid (Avoid Dust Formation) B->C Proceed D Transfer to Appropriate Vessel C->D E Add Solvent D->E Proceed F Ensure Complete Dissolution E->F G Decontaminate Work Area F->G Proceed H Dispose of Waste G->H I Doff and Dispose/Clean PPE H->I

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Put on all required PPE as specified in the table above.

  • Weighing and Transfer: When handling the solid powder, avoid any actions that could generate dust.[1] Use appropriate tools (e.g., spatulas) to carefully weigh and transfer the substance.

  • Dissolving: When preparing solutions, add the solvent to the vessel containing the weighed this compound.

  • Post-Handling: After the procedure, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly after work and before breaks.[1]

Storage Conditions:

  • Store the compound in a tightly closed container in a cool, dry place.[1]

  • The recommended storage temperature is 4°C.[1]

  • Protect from direct light, as long-term exposure may cause decomposition.[1]

  • Store away from strong oxidizing agents.[1]

Emergency and Disposal Plans

First Aid Measures:

  • General: If in doubt or if symptoms persist, seek medical advice.[1]

  • Inhalation: If dust is inhaled, move the person to fresh air.[1]

  • Skin Contact: Remove contaminated clothing and rinse skin with water/shower.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1]

  • Ingestion: Rinse mouth and call a doctor if you feel unwell.[1]

Spill Response Plan: In the event of a spill, follow these steps immediately.

G A Spill Occurs B Alert Personnel & Evacuate Area (If Necessary) A->B C Don Additional PPE (Respirator for Dust) B->C D Cover Liquid Spill with Absorbent Material C->D E Mechanically Take Up Solid Spill (Avoid Dusting) C->E F Place Waste in Sealed Container for Disposal D->F E->F G Clean Spill Area with Appropriate Solvent/Detergent F->G H Dispose of Contaminated Materials as Hazardous Waste G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucobrassicanapin
Reactant of Route 2
Glucobrassicanapin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。